Tmc-95A
Description
Structure
3D Structure
Properties
Molecular Formula |
C33H38N6O10 |
|---|---|
Molecular Weight |
678.7 g/mol |
IUPAC Name |
(10S,11R,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-[[(3S)-3-methyl-2-oxopentanoyl]amino]-9,14,17-trioxo-N-[(Z)-prop-1-enyl]-8,13,16-triazatetracyclo[18.3.1.02,7.06,10]tetracosa-1(23),2(7),3,5,20(24),21-hexaene-12-carboxamide |
InChI |
InChI=1S/C33H38N6O10/c1-4-11-35-30(46)25-27(43)33(49)19-8-6-7-17(24(19)39-32(33)48)18-12-16(9-10-22(18)40)13-20(37-31(47)26(42)15(3)5-2)28(44)36-21(14-23(34)41)29(45)38-25/h4,6-12,15,20-21,25,27,40,43,49H,5,13-14H2,1-3H3,(H2,34,41)(H,35,46)(H,36,44)(H,37,47)(H,38,45)(H,39,48)/b11-4-/t15-,20-,21-,25-,27+,33-/m0/s1 |
InChI Key |
ZIAXNZCTODBCKW-BOYGTWLISA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)C(=O)N[C@H]1CC2=CC(=C(C=C2)O)C3=C4C(=CC=C3)[C@]([C@@H]([C@H](NC(=O)[C@@H](NC1=O)CC(=O)N)C(=O)N/C=C\C)O)(C(=O)N4)O |
Canonical SMILES |
CCC(C)C(=O)C(=O)NC1CC2=CC(=C(C=C2)O)C3=C4C(=CC=C3)C(C(C(NC(=O)C(NC1=O)CC(=O)N)C(=O)NC=CC)O)(C(=O)N4)O |
Synonyms |
TMC 95A TMC-95A |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of TMC-95A: A Technical Guide for Researchers
Abstract
TMC-95A is a potent, naturally occurring cyclic peptide that functions as a highly selective, reversible, and non-covalent inhibitor of the 20S proteasome. Isolated from the fermentation broth of Apiospora montagnei, this unique macrocycle has garnered significant interest for its distinct mechanism of action compared to other proteasome inhibitors. It effectively inhibits all three major catalytic activities of the proteasome—chymotrypsin-like (ChT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH), also referred to as caspase-like (C-L). Structural studies have revealed that this compound binds to the active sites of the proteasome's β-subunits through a network of hydrogen bonds, physically occluding the catalytic N-terminal threonine residues without forming a covalent bond. This guide provides an in-depth overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.
Introduction: The Ubiquitin-Proteasome System and this compound
The ubiquitin-proteasome system (UPS) is the principal pathway for regulated protein degradation in eukaryotic cells, controlling critical cellular processes such as cell cycle progression, signal transduction, and removal of misfolded proteins. The central enzyme of this pathway is the 26S proteasome, which consists of a 20S core particle responsible for proteolysis and a 19S regulatory particle. The 20S core contains three distinct types of active sites located on its β1, β2, and β5 subunits, corresponding to PGPH, T-L, and ChT-L activities, respectively.
Inhibitors of the proteasome have emerged as powerful therapeutic agents, particularly in oncology. This compound and its diastereomers (TMC-95B, C, and D) represent a novel class of proteasome inhibitors due to their potent, non-covalent binding mechanism. Unlike covalent inhibitors that form a stable adduct with the catalytic threonine, this compound's reversible nature may offer a distinct therapeutic profile.
Core Mechanism of Inhibition
This compound acts as a competitive, reversible inhibitor of the 20S proteasome. Its mechanism is fundamentally distinct from covalent inhibitors like bortezomib (B1684674) or carfilzomib. Instead of forming a chemical bond with the active site threonine, this compound physically occupies the catalytic pockets, preventing substrate access.
Non-Covalent Binding to Catalytic Subunits
X-ray crystallographic analysis of this compound in complex with the yeast 20S proteasome has been instrumental in elucidating its binding mode. The key features are:
-
No Covalent Modification : this compound does not modify the catalytic N-terminal threonine (Thr1) residues of the active β-subunits.
-
Hydrogen Bond Network : The inhibitor is anchored within the active sites through a highly homologous network of specific hydrogen bonds. These interactions primarily involve the peptide backbone of this compound and strictly conserved amino acid residues within the proteasome's binding pockets.
-
β-Sheet Formation : The binding results in the formation of an anti-parallel β-sheet between the inhibitor and the active site cleft, effectively blocking it.
-
Conformational Rigidity : The macrocyclic structure of this compound, particularly its endocyclic biaryl clamp, pre-organizes the molecule into a rigid, extended conformation. This pre-organization is entropically favorable for high-affinity binding, as it reduces the conformational freedom lost upon binding to the proteasome.
The following diagram illustrates the non-covalent inhibitory action of this compound on the 20S proteasome.
Caption: this compound non-covalently binds to and blocks the β1, β2, and β5 catalytic sites of the 20S proteasome, preventing protein substrate degradation.
Inhibition of Multiple Proteolytic Activities
This compound is a broad-spectrum proteasome inhibitor, targeting all three major peptidase activities, albeit with different potencies. It is most potent against the chymotrypsin-like activity, which is often the rate-limiting step in protein degradation. The inhibition of all three sites contributes to its overall efficacy in inducing the accumulation of ubiquitinated proteins and triggering downstream cellular responses like apoptosis.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound and its diastereomers has been quantified using in vitro proteasome activity assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the high potency and differential selectivity of these compounds.
| Compound | Proteasome Activity | IC₅₀ Value (nM) | Reference(s) |
| This compound | Chymotrypsin-like (β5) | 5.4 | |
| Caspase-like (β1) | 60 | ||
| Trypsin-like (β2) | 200 | ||
| TMC-95B | Chymotrypsin-like (β5) | 8.7 | |
| Caspase-like (β1) | 60 | ||
| Trypsin-like (β2) | 490 | ||
| TMC-95C | Chymotrypsin-like (β5) | 360 | |
| Caspase-like (β1) | 8,700 | ||
| Trypsin-like (β2) | 14,000 | ||
| TMC-95D | Chymotrypsin-like (β5) | 270 | |
| Caspase-like (β1) | 3,300 | ||
| Trypsin-like (β2) | 9,300 |
Note: The caspase-like activity is also referred to as peptidylglutamyl-peptide hydrolyzing (PGPH) activity.
This compound and B exhibit nearly identical, high-potency inhibition profiles. In contrast, TMC-95C and D, which differ in stereochemistry, are significantly less active, highlighting the critical role of the molecule's three-dimensional structure for effective binding. Furthermore, this compound shows high selectivity for the proteasome, as it does not inhibit other proteases like m-calpain, cathepsin L, or trypsin at concentrations up to 30 µM.
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental methodologies.
In Vitro Proteasome Activity Assay
This assay quantifies the enzymatic activity of the 20S proteasome and its inhibition by compounds like this compound.
-
Objective : To determine the IC₅₀ values of an inhibitor against the three distinct proteolytic activities of the 20S proteasome.
-
Principle : The assay uses specific fluorogenic peptide substrates that, upon cleavage by a proteasome active site, release a fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, AMC). The rate of fluorescence increase is directly proportional to the enzyme's activity.
-
Materials :
-
Purified 20S Proteasome (e.g., from bovine erythrocytes or human cell lines).
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Fluorogenic Substrates:
-
Chymotrypsin-like (β5) : Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-AMC).
-
Trypsin-like (β2) : Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC).
-
Caspase-like (β1) : Z-LLE-AMC (Z-Leu-Leu-Glu-AMC).
-
-
This compound or other test inhibitors, serially diluted in DMSO or assay buffer.
-
Black 96-well or 384-well microplate.
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~480 nm).
-
-
Procedure :
-
Reagent Preparation : Thaw all reagents on ice. Prepare working solutions of the 20S proteasome and fluorogenic substrates in assay buffer. Prepare a serial dilution of the inhibitor.
-
Assay Setup : To the wells of the microplate, add the assay buffer, the 20S proteasome, and varying concentrations of the inhibitor. Include controls for no enzyme (background) and no inhibitor (maximal activity).
-
Pre-incubation : Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement : Immediately place the plate in the reader (pre-heated to 37°C) and measure fluorescence kinetically over 30-60 minutes.
-
Data Analysis : Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
X-ray Crystallography of Proteasome-Inhibitor Complex
This technique provides atomic-level detail of the binding interaction between this compound and the 20S proteasome.
-
Objective : To resolve the three-dimensional structure of this compound bound within the active sites of the 20S proteasome.
-
Principle : A crystallized complex of the protein and its ligand is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be modeled.
-
Generalized Protocol :
-
Protein Purification : Purify the 20S proteasome (typically from yeast, Saccharomyces cerevisiae, for structural studies) to high homogeneity.
-
Complex Formation : Incubate the purified proteasome with an excess of this compound to ensure saturation of the binding sites.
-
Crystallization : Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) by mixing the proteasome-inhibitor complex with various precipitants, buffers, and salts.
-
Data Collection : Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement : Process the diffraction data. Solve the structure using molecular replacement with a known proteasome structure as a model. Build the this compound molecule into the resulting electron density map and refine the entire complex structure to yield a final atomic model.
-
The following diagram outlines the general workflow for characterizing a novel inhibitor like this compound.
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of TMC-95A
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMC-95A is a potent, non-covalent, and reversible inhibitor of the 20S proteasome, a critical component of the ubiquitin-proteasome pathway responsible for intracellular protein degradation. Isolated from the fermentation broth of Apiospora montagnei Sacc. TC 1093, this natural product has garnered significant interest due to its unique macrocyclic peptide structure and its potential as a lead compound for the development of novel therapeutics, particularly in oncology.[1] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Stereochemistry
This compound is a 17-membered macrocyclic lactam with the molecular formula C₃₃H₃₈N₆O₁₀.[2] Its complex architecture is characterized by the presence of L-tyrosine, L-asparagine, and a highly oxidized L-tryptophan residue. Additionally, it features a (Z)-1-propenylamine substructure and a 3-methyl-2-oxopentanoic acid moiety.[2][3]
The absolute stereochemistry of this compound has been unequivocally established through total synthesis and extensive spectroscopic analysis, including 1D and 2D NMR, as well as X-ray crystallography.[2][3]
IUPAC Name: (10S,11R,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-[[(3S)-3-methyl-2-oxopentanoyl]amino]-9,14,17-trioxo-N-[(Z)-prop-1-enyl]-8,13,16-triazatetracyclo[18.3.1.0²,⁷.0⁶,¹⁰]tetracosa-1(23),2(7),3,5,20(24),21-hexaene-12-carboxamide
The molecule possesses six stereocenters and one defined bond stereocenter, the configuration of which are crucial for its biological activity.
2D Chemical Structure of this compound
Biological Activity and Quantitative Data
This compound is a potent inhibitor of the 20S proteasome, targeting its three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L) activities.[1] Unlike many other proteasome inhibitors, this compound binds non-covalently to the active sites, leading to reversible inhibition.[3]
| Catalytic Activity | IC₅₀ (nM) |
| Chymotrypsin-like (CT-L) | 5.4 |
| Trypsin-like (T-L) | 200 |
| Peptidylglutamyl-peptide hydrolyzing (PGPH/C-L) | 60 |
Table 1: Inhibitory concentrations (IC₅₀) of this compound against the catalytic activities of the 20S proteasome.[1]
Signaling Pathway: The Ubiquitin-Proteasome System
This compound exerts its biological effect by inhibiting the 20S proteasome, the catalytic core of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for controlled protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.
Experimental Protocols
Isolation of this compound from Apiospora montagnei
A detailed protocol for the isolation of this compound is crucial for obtaining pure material for biological and chemical studies. The following is a generalized procedure based on literature descriptions:
-
Fermentation: Apiospora montagnei Sacc. TC 1093 is cultured in a suitable nutrient-rich medium under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites, including this compound.
-
Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate (B1210297) to partition the desired compounds.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:
-
Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase preparative HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure this compound.
-
Proteasome Inhibition Assay
The inhibitory activity of this compound on the different catalytic sites of the 20S proteasome can be determined using fluorogenic assays.
-
Reagents and Materials:
-
Purified 20S proteasome
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for PGPH activity)
-
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the 20S proteasome to each well.
-
Add the different concentrations of this compound or vehicle (DMSO) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Measure the fluorescence intensity kinetically over time (e.g., every 5 minutes for 60 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Structural Elucidation
The definitive structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental composition (C₃₃H₃₈N₆O₁₀).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the planar structure of the molecule.
-
NOESY/ROESY: These experiments provide information about the through-space proximity of protons, which is essential for determining the relative stereochemistry and conformation of the macrocycle.
-
Experimental Workflow
The discovery and characterization of a novel natural product inhibitor like this compound follows a logical workflow from initial screening to detailed structural and functional analysis.
Conclusion
This compound stands out as a remarkable natural product with a complex and well-defined chemical structure and stereochemistry that are intimately linked to its potent and selective inhibition of the 20S proteasome. Its non-covalent and reversible mode of action offers a distinct profile compared to other proteasome inhibitors. The detailed understanding of its structure and function, facilitated by the experimental protocols outlined in this guide, provides a solid foundation for further research and development of this compound and its analogs as next-generation therapeutic agents.
References
- 1. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of this compound-D: novel proteasome inhibitors from Apiospora montagnei sacc. TC 1093 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TMC-95A: A Non-covalent Proteasome Inhibitor
This technical guide provides a comprehensive overview of TMC-95A, a potent, non-covalent inhibitor of the 20S proteasome. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental evaluation, and synthesis of this complex natural product.
Introduction
This compound is a cyclic peptide isolated from the fermentation broth of Apiospora montagnei. It exhibits potent inhibitory activity against the multiple catalytic sites of the 20S proteasome, the core catalytic component of the ubiquitin-proteasome system (UPS). The UPS plays a critical role in cellular protein homeostasis by degrading ubiquitinated proteins, thereby regulating a myriad of cellular processes including cell cycle progression, signal transduction, and apoptosis.[1] Dysregulation of the UPS is implicated in various diseases, making the proteasome an attractive therapeutic target, particularly in oncology.
Unlike many clinically approved proteasome inhibitors that form a covalent bond with the active site threonine residues of the proteasome, this compound is a reversible, non-covalent inhibitor.[1] This distinct mechanism of action may offer advantages in terms of selectivity and off-target effects.
Mechanism of Action
This compound is a competitive and reversible inhibitor of the 20S proteasome.[2] X-ray crystallography studies have revealed that this compound binds to the active sites of the proteasome's β-subunits through a network of hydrogen bonds, effectively blocking substrate access to the catalytic threonine residues.[2][3] Its rigid macrocyclic structure is thought to pre-organize the molecule for optimal binding within the active site clefts, contributing to its high affinity.[4]
The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like (C-L) activity. This compound inhibits all three activities with varying potencies.[5]
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are commonly reported. As a competitive inhibitor, the inhibition constant (Ki) can be derived from the IC50 value and is a measure of the inhibitor's binding affinity.
Proteasome Inhibitory Activity
| Target Enzyme/Activity | IC50 (nM) |
| 20S Proteasome (Chymotrypsin-like) | 5.4[2][5] |
| 20S Proteasome (Caspase-like/PGPH) | 60[2][5] |
| 20S Proteasome (Trypsin-like) | 200[2][5] |
Cytotoxicity
| Cell Line | IC50 (µM) |
| HCT-116 (Human Colon Carcinoma) | 4.4[2] |
| HL-60 (Human Promyelocytic Leukemia) | 9.8[2] |
Experimental Protocols
20S Proteasome Activity Assay
This protocol describes a common method to measure the activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black microplate, add the assay buffer.
-
Add the purified 20S proteasome to each well (except for the no-enzyme control).
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction (increase in fluorescence over time) for each condition.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cultured cells (e.g., HCT-116, HL-60)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathway
Proteasome inhibition is a well-established mechanism for inducing apoptosis in cancer cells. By preventing the degradation of pro-apoptotic proteins (e.g., p53, Bax) and cell cycle regulators, proteasome inhibitors can trigger the intrinsic apoptotic pathway.
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow for Characterization of a Novel Proteasome Inhibitor
The following diagram illustrates a typical workflow for the characterization of a novel proteasome inhibitor like this compound.
Caption: Workflow for proteasome inhibitor characterization.
Synthesis Overview
The total synthesis of this compound is a complex and challenging endeavor due to its intricate macrocyclic structure, multiple stereocenters, and highly functionalized moieties.[6] Several research groups have reported total syntheses, often employing strategies that involve the construction of key fragments followed by a crucial macrolactamization step.[6]
A common retrosynthetic analysis breaks the molecule down into three main building blocks:
-
A highly oxidized and functionalized tryptophan derivative.
-
A substituted tyrosine unit.
-
An asparagine-containing dipeptide fragment.
Key chemical transformations often include stereoselective olefinations, Suzuki or Stille cross-coupling reactions to form the biaryl bond, and late-stage macrolactamization to close the cyclic peptide backbone.[6] The synthesis requires careful selection of protecting groups to manage the various reactive functional groups present in the molecule.
Conclusion
This compound stands out as a potent, non-covalent inhibitor of the 20S proteasome with a distinct mechanism of action compared to covalent inhibitors. Its ability to inhibit all three catalytic activities of the proteasome and induce apoptosis in cancer cell lines makes it a valuable tool for basic research and a potential lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the biological activities and therapeutic potential of this compound and other non-covalent proteasome inhibitors.
References
- 1. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Binding mode of this compound analogues to eukaryotic 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. pnas.org [pnas.org]
An In-depth Technical Guide to the TMC-95A Binding Site on the 20S Proteasome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the natural product TMC-95A and the 20S proteasome. This compound is a potent, non-covalent, and reversible inhibitor of the proteasome's catalytic activities, making it a significant lead compound in the development of novel therapeutics. This document details the quantitative aspects of this interaction, the specific binding site, and the experimental methodologies used to elucidate these features.
Quantitative Inhibition Data
This compound exhibits potent inhibitory activity against the three distinct catalytic sites of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L) activities. The inhibitory concentrations (IC50) for this compound are summarized in the table below.
| Catalytic Activity | IC50 (nM) |
| Chymotrypsin-like (β5) | 5.4[1] |
| Caspase-like (β1) | 60[1] |
| Trypsin-like (β2) | 200[1] |
The this compound Binding Site
The binding of this compound to the 20S proteasome has been elucidated through X-ray crystallography of the yeast 20S proteasome in complex with this compound (PDB ID: 1JD2)[2]. This structural data reveals that this compound binds non-covalently to the active sites of the catalytic β-subunits.
A key feature of this compound's interaction is the formation of a tight network of hydrogen bonds with the main-chain atoms of the proteasome's active site residues[3]. This interaction blocks substrate access to the catalytic N-terminal threonine (Thr1) residue without forming a covalent bond with it[2][3][4]. The rigid, pre-organized conformation of the this compound macrocycle is thought to contribute to its high binding affinity by minimizing the entropic penalty upon binding[5].
The binding mode involves the inhibitor forming an anti-parallel β-sheet with the protein backbone in the active site cleft. The specificity of this compound for the different active sites is dictated by the interaction of its side chains with the corresponding specificity pockets (S1, S3, etc.) of the proteasome subunits[1].
The following diagram illustrates the binding of this compound to the catalytic subunits of the 20S proteasome.
Experimental Protocols
X-ray Crystallography of the 20S Proteasome:this compound Complex
The determination of the three-dimensional structure of the 20S proteasome in complex with this compound is a critical step in understanding its mechanism of action. The following is a generalized protocol based on established methods for proteasome crystallography[6][7].
1. Protein Purification:
-
The 20S proteasome is purified from a suitable source, such as yeast (Saccharomyces cerevisiae) or human cells[3].
-
Purification typically involves multiple chromatography steps, including ion exchange and size exclusion chromatography, to achieve high purity.
2. Complex Formation:
-
The purified 20S proteasome is incubated with an excess of this compound to ensure saturation of the active sites.
3. Crystallization:
-
The proteasome-inhibitor complex is crystallized using vapor diffusion methods (hanging or sitting drop).
-
Crystallization screens are performed to identify the optimal conditions (precipitant, pH, temperature) for crystal growth.
4. Data Collection:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
5. Structure Determination and Refinement:
-
The structure is solved by molecular replacement using a known proteasome structure as a search model.
-
The model is refined against the diffraction data, and the inhibitor is built into the electron density map.
The following diagram outlines the workflow for the X-ray crystallographic analysis.
In Vitro Proteasome Activity Assay
The inhibitory potency of this compound is quantified using in vitro activity assays with purified 20S proteasome and specific fluorogenic substrates.
1. Reagents and Materials:
-
Purified 20S proteasome
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LRR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the different concentrations of this compound to the respective wells and incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence curve.
3. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram illustrates the experimental workflow for the proteasome activity assay.
References
- 1. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 1jd2 - Crystal Structure of the yeast 20S Proteasome:this compound complex: A non-covalent Proteasome Inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Binding mode of this compound analogues to eukaryotic 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysing properties of proteasome inhibitors using kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
TMC-95A: A Technical Guide to its Inhibition of Proteasome Chymotrypsin-Like Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and experimental validation of TMC-95A's potent inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome. This compound, a cyclic peptide isolated from Apiospora montagnei, has garnered significant interest as a highly selective, non-covalent inhibitor of this key cellular machinery, making it a valuable tool for research and a potential scaffold for therapeutic development.
Introduction to the 20S Proteasome and its Chymotrypsin-Like Activity
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. This barrel-shaped complex is composed of four stacked heptameric rings (α7β7β7α7). The inner two β-rings house the proteolytic active sites. Three distinct types of peptidase activities have been characterized:
-
Chymotrypsin-like (CT-L): Primarily mediated by the β5 subunit, this activity involves cleavage after large hydrophobic residues.
-
Trypsin-like (TL): Associated with the β2 subunit, this activity cleaves after basic residues.
-
Caspase-like (CL) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Located at the β1 subunit, this activity targets acidic residues.
The chymotrypsin-like activity is often the most critical for the degradation of a wide range of cellular proteins, and its inhibition is a key strategy in the development of therapeutics for diseases such as cancer.
This compound: A Potent Non-Covalent Inhibitor
This compound stands out among proteasome inhibitors due to its unique non-covalent and reversible mechanism of action. Unlike many synthetic inhibitors that form a covalent bond with the active site threonine (Thr1) of the β-subunits, this compound achieves its high potency through a network of specific hydrogen bonds within the catalytic pocket.[1] This interaction effectively blocks substrate access to the active site.
X-ray crystallography studies of the yeast 20S proteasome in complex with this compound have revealed that the inhibitor binds to the active β-subunits, inducing an anti-parallel β-sheet formation with conserved amino acid residues in the binding pockets.[1]
Quantitative Inhibition Data
This compound exhibits potent inhibition of the chymotrypsin-like activity of the 20S proteasome, with significantly lower affinity for the other two major proteolytic activities. This selectivity makes it a valuable tool for dissecting the specific roles of the CT-L activity in cellular processes.
| Inhibitor | Target | Chymotrypsin-like (CT-L) Activity | Trypsin-like (TL) Activity | Caspase-like (CL)/PGPH Activity | Reference |
| This compound | 20S Proteasome | IC₅₀: 5.4 nM | IC₅₀: 200 nM | IC₅₀: 60 nM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibition of proteasome chymotrypsin-like activity by this compound.
Measurement of Chymotrypsin-Like Activity using a Fluorogenic Substrate
This protocol describes the determination of proteasome CT-L activity in cell lysates or with purified 20S proteasome using the fluorogenic substrate Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Cleavage of this substrate by the proteasome releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).
Materials:
-
Purified 20S proteasome or cell lysate
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
Suc-LLVY-AMC substrate (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of purified 20S proteasome (e.g., 5 nM) or cell lysate in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer to achieve a range of desired final concentrations.
-
Prepare a working solution of Suc-LLVY-AMC (e.g., 100 µM) in Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 50 µL of the 20S proteasome or cell lysate solution.
-
Add 25 µL of the this compound serial dilutions or vehicle control (Assay Buffer with the same percentage of DMSO as the highest this compound concentration) to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the Suc-LLVY-AMC working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
The chymotrypsin-like activity is proportional to this rate.
-
Determination of IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.
Procedure:
-
Perform the chymotrypsin-like activity assay as described in section 4.1 with a range of this compound concentrations.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) where V_inhibitor is the reaction rate in the presence of this compound and V_control is the reaction rate in the absence of the inhibitor (vehicle control).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.[2]
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Conclusion
This compound serves as a powerful and selective tool for investigating the chymotrypsin-like activity of the proteasome. Its non-covalent mode of inhibition offers a distinct advantage for studies requiring reversible and specific targeting of this crucial proteolytic activity. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate further research into the roles of the proteasome in health and disease and to aid in the development of novel therapeutic agents.
References
TMC-95A: A Technical Guide to its Inhibition of Proteasome Trypsin-Like Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TMC-95A, a potent, noncovalent inhibitor of the 20S proteasome, with a specific focus on its interaction with the trypsin-like catalytic sites. This compound, a cyclic peptide isolated from the fermentation broth of Apiospora montagnei, has garnered significant interest for its unique mechanism of action and potential as a lead compound in drug discovery.[1]
Core Mechanism of Action
This compound functions as a competitive and reversible inhibitor of the 20S proteasome, targeting all three of its major proteolytic activities: chymotrypsin-like (CT-L), caspase-like (C-L), and trypsin-like (T-L).[1][2] Unlike many other proteasome inhibitors, this compound does not form a covalent bond with the catalytic N-terminal threonine residues of the active β subunits.[3][4] Instead, its potent inhibitory effect stems from a high-affinity, noncovalent binding interaction.[2][5]
X-ray crystallography studies of this compound complexed with the yeast 20S proteasome have revealed that the inhibitor binds to the active sites through a network of specific hydrogen bonds.[2][4] The cyclic and conformationally constrained structure of this compound pre-organizes its peptide backbone for an optimal fit within the active site clefts, contributing to its high binding affinity.[5] This binding physically obstructs substrate access to the catalytic threonine residues, thereby inhibiting proteolytic activity.[2]
The following diagram illustrates the noncovalent inhibitory mechanism of this compound on a proteasome active site.
Quantitative Inhibitory Data
This compound and its diastereomer, TMC-95B, exhibit potent inhibition against all three catalytic activities of the 20S proteasome. The trypsin-like activity, located at the β2 subunit, is responsible for cleaving peptide bonds after basic amino acid residues.[6] While this compound is most potent against the chymotrypsin-like activity, its inhibition of the trypsin-like site is significant.[2][3]
The table below summarizes the 50% inhibitory concentrations (IC50) for this compound and its related compounds against the different proteasomal activities.
| Compound | Chymotrypsin-Like (CT-L) IC50 | Trypsin-Like (T-L) IC50 | Caspase-Like (C-L) / PGPH IC50 | Source Organism for Proteasome | Reference |
| This compound | 5.4 nM | 200 nM | 60 nM | Not Specified | [2] |
| TMC-95B | 8.7 nM | 490 nM | 60 nM | Not Specified | [2] |
| TMC-95C | 0.36 µM | 14 µM | 8.7 µM | Not Specified | [2] |
| TMC-95D | 0.27 µM | 9.3 µM | 3.3 µM | Not Specified | [2] |
PGPH: Peptidyl-glutamyl-peptide-hydrolyzing activity, another term for caspase-like activity.
It is noteworthy that this compound displays high selectivity for the proteasome. Studies have shown that it does not inhibit other proteases such as m-calpain, cathepsin L, or trypsin, even at concentrations up to 30 µM.[3][4]
Experimental Protocols
The determination of inhibitory activity of compounds like this compound on the trypsin-like site of the proteasome typically involves enzymatic assays using purified 20S proteasome and a specific fluorogenic substrate.
General Protocol for Trypsin-Like Activity Inhibition Assay
1. Materials and Reagents:
- Purified 20S Proteasome (from human erythrocytes, yeast, or other sources).
- Assay Buffer: e.g., 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA. Note: Sodium dodecyl sulfate (B86663) (SDS) is often used to activate latent proteasome but is sometimes omitted in assays for trypsin-like activity.[3]
- Fluorogenic Substrate for Trypsin-Like Activity: e.g., Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin (Boc-LRR-AMC).
- This compound or other test inhibitors, dissolved in a suitable solvent (e.g., DMSO).
- 96-well microplates (black, for fluorescence measurements).
- Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).
2. Experimental Procedure:
- Preparation: Prepare serial dilutions of the inhibitor (this compound) in assay buffer.
- Reaction Mixture: In each well of the 96-well plate, add the assay buffer, the fluorogenic substrate (e.g., to a final concentration of 85 µM), and varying concentrations of the inhibitor.[7] Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).
- Enzyme Addition: Initiate the reaction by adding the purified 20S proteasome to each well (e.g., to a final concentration of 0.0025 mg/mL).[7]
- Incubation and Measurement: Immediately place the plate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence over time, which corresponds to the cleavage of the AMC group from the substrate.
- Data Analysis:
- Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
- Normalize the rates relative to the vehicle control (100% activity).
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.
The following diagram outlines the general workflow for this inhibition assay.
Conclusion
This compound is a highly potent, selective, and noncovalent inhibitor of the 20S proteasome. Its significant activity against the trypsin-like site, coupled with its unique reversible binding mechanism, distinguishes it from many covalent inhibitors. The detailed understanding of its inhibitory profile and mechanism of action provides a valuable foundation for the rational design of novel, highly specific proteasome inhibitors for therapeutic applications. The experimental protocols outlined herein serve as a standard methodology for evaluating the efficacy of this compound and its analogs against the trypsin-like activity of the proteasome.
References
- 1. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal Secondary Metabolites as Inhibitors of the Ubiquitin–Proteasome System [mdpi.com]
- 3. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Binding mode of this compound analogues to eukaryotic 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of TMC-95A: A Technical Guide to its Inhibition of Proteasomal Caspase-Like Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMC-95A, a macrocyclic peptide isolated from the fermentation broth of Apiospora montagnei, has emerged as a potent and highly selective inhibitor of the 20S proteasome.[1][2][3] Unlike many other proteasome inhibitors that form a covalent bond with the active site threonine, this compound exhibits a noncovalent and reversible binding mechanism.[2][4] This unique mode of action, coupled with its high affinity, makes this compound and its analogs compelling candidates for therapeutic development and valuable tools for studying the ubiquitin-proteasome system.
This technical guide provides an in-depth analysis of this compound's inhibitory action, with a specific focus on the "caspase-like" activity of the proteasome. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and experimental workflows.
The 20S Proteasome and its Catalytic Activities
The 20S proteasome is the catalytic core of the 26S proteasome complex, the primary machinery for protein degradation in eukaryotic cells.[1][4] It is a barrel-shaped structure composed of four stacked rings, with the proteolytic active sites located within the two central β-rings.[1] Eukaryotic proteasomes possess three distinct types of proteolytic activity, each attributed to a specific β-subunit:
-
Chymotrypsin-like (CT-L) activity (β5 subunit): Cleaves after hydrophobic amino acid residues.
-
Trypsin-like (T-L) activity (β2 subunit): Cleaves after basic amino acid residues.
-
Caspase-like (C-L) or Peptidylglutamyl-peptide hydrolyzing (PGPH) activity (β1 subunit): Cleaves after acidic amino acid residues.[4]
It is crucial to distinguish the "caspase-like" activity of the proteasome's β1 subunit from the activity of caspases, which are a separate family of cysteine proteases central to apoptosis.[5][6] this compound demonstrates high selectivity for the proteasome and does not significantly inhibit other proteases such as caspases, m-calpain, or cathepsin L at concentrations where it potently inhibits the proteasome.[3][7]
Quantitative Analysis of this compound Inhibition
This compound is a potent inhibitor of all three proteolytic activities of the 20S proteasome, albeit with varying affinities. The table below summarizes the inhibitory concentrations (IC50) and association rates for this compound and its related compounds.
| Compound | Target Activity | IC50 (nM) | k_association_ (M⁻¹s⁻¹) | Source |
| This compound | Chymotrypsin-like (CT-L) | 5.4 | 190,000 - 720,000 | [1][3][7][8] |
| Caspase-like (C-L/PGPH) | 60 | Slow-binding | [1][3][7][8] | |
| Trypsin-like (T-L) | 200 | Not slow-binding | [1][3][7][8] | |
| TMC-95B | Chymotrypsin-like (CT-L) | 8.7 | 190,000 - 720,000 | [1][8] |
| Caspase-like (C-L/PGPH) | 60 | Slow-binding | [1][8] | |
| Trypsin-like (T-L) | 490 | Not slow-binding | [1] | |
| TMC-95C | Chymotrypsin-like (CT-L) | 360 | - | [1] |
| Caspase-like (C-L/PGPH) | 8700 | - | [1] | |
| Trypsin-like (T-L) | 14000 | - | [1] | |
| TMC-95D | Chymotrypsin-like (CT-L) | 270 | - | [1] |
| Caspase-like (C-L/PGPH) | 3300 | - | [1] | |
| Trypsin-like (T-L) | 9300 | - | [1] |
Note: The caspase-like activity is also referred to as peptidylglutamyl-peptide hydrolyzing (PGPH) activity.
Signaling Pathways and Mechanism of Action
The Ubiquitin-Proteasome System (UPS)
The UPS is the principal pathway for regulated protein degradation in eukaryotes. Proteins targeted for degradation are first tagged with a polyubiquitin (B1169507) chain, which is then recognized by the 26S proteasome, leading to the degradation of the substrate into small peptides.
Caption: The Ubiquitin-Proteasome System for protein degradation.
This compound Inhibition Mechanism
This compound acts as a competitive, noncovalent inhibitor of the 20S proteasome.[9] Its rigid, pre-organized macrocyclic structure allows it to fit into the active site clefts, forming a network of hydrogen bonds with backbone atoms of the β-subunits.[10] This binding blocks substrate access to the catalytic N-terminal threonine residue without forming a covalent bond.
Caption: Noncovalent inhibition of the 20S proteasome by this compound.
Experimental Protocols
The inhibitory activity of this compound and its analogs is typically assessed using in vitro proteasome activity assays. These assays rely on fluorogenic peptide substrates that are specific for each of the three catalytic activities. Cleavage of the substrate by the proteasome releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity.
In Vitro Proteasome Activity Assay
1. Materials:
- Purified 20S proteasome (e.g., from bovine erythrocytes or yeast).
- Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA.
- Fluorogenic Substrates:
- Caspase-like (C-L/PGPH): Z-LLE-AMC (Z-Leu-Leu-Glu-7-amido-4-methylcoumarin)
- Chymotrypsin-like (CT-L): Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-AMC)
- Trypsin-like (T-L): Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC)
- This compound or analog (inhibitor) dissolved in DMSO.
- 96-well microplate (black, for fluorescence).
- Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm).
2. Procedure:
- Prepare serial dilutions of the inhibitor (this compound) in assay buffer.
- In a 96-well plate, add the assay buffer, the inhibitor dilution (or DMSO for control), and the fluorogenic peptide substrate.
- Initiate the reaction by adding the purified 20S proteasome to each well. The final volume should be consistent (e.g., 100 µL).
- Immediately place the plate in a microplate reader pre-warmed to 37°C.
- Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).
- Calculate the initial rate of reaction (v) from the linear portion of the fluorescence curve.
- Determine the percent inhibition for each inhibitor concentration relative to the control (v₀).
- Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Experimental Workflow Visualization
Caption: Workflow for determining proteasome inhibitory activity.
Conclusion
This compound is a potent, noncovalent inhibitor of the 20S proteasome, targeting all three of its major proteolytic activities, including the caspase-like (β1) site. Its unique mechanism of action and high selectivity distinguish it from other classes of proteasome inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential and biological function of the proteasome, providing a solid foundation for the design of novel, highly specific proteasome inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Inhibition of distant caspase homologues by natural caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TMC-95-based inhibitor design provides evidence for the catalytic versatility of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding mode of this compound analogues to eukaryotic 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Tmc-95A Diastereomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tmc-95A is a potent, naturally occurring proteasome inhibitor isolated from the fermentation broth of Apiospora montagnei.[1][2] As a cyclic peptide, its complex structure includes several stereocenters, giving rise to a family of diastereomers: this compound, Tmc-95B, Tmc-95C, and Tmc-95D.[1][2] These molecules have garnered significant interest in the field of drug discovery due to their selective and powerful inhibition of the 20S proteasome, a key player in cellular protein degradation. This technical guide provides an in-depth overview of the biological activity of this compound diastereomers, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Activity: Potent and Selective Proteasome Inhibition
The primary biological activity of this compound and its diastereomers is the inhibition of the 20S proteasome, the catalytic core of the ubiquitin-proteasome system. This system is crucial for the degradation of most intracellular proteins, thereby regulating a myriad of cellular processes including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome possesses three distinct catalytic activities: chymotrypsin-like (ChT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L).
This compound exhibits a noncovalent and reversible mode of inhibition, a characteristic that distinguishes it from many other proteasome inhibitors.[3] The inhibitory potency of the Tmc-95 diastereomers varies significantly, highlighting the stereochemical sensitivity of the interaction with the proteasome.
Quantitative Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound, B, C, and D against the three catalytic activities of the 20S proteasome.
| Diastereomer | Chymotrypsin-like (ChT-L) IC50 (nM) | Trypsin-like (T-L) IC50 (nM) | Peptidylglutamyl-peptide Hydrolyzing (PGPH) IC50 (nM) |
| This compound | 5.4 | 200 | 60 |
| Tmc-95B | ~5.4 | ~200 | ~60 |
| Tmc-95C | 20 to 150 times weaker than A/B | 20 to 150 times weaker than A/B | 20 to 150 times weaker than A/B |
| Tmc-95D | 20 to 150 times weaker than A/B | 20 to 150 times weaker than A/B | 20 to 150 times weaker than A/B |
Data sourced from Koguchi, Y. et al. (2000).[1][2]
As the data indicates, this compound and Tmc-95B are equipotent, demonstrating strong inhibition, particularly against the chymotrypsin-like activity.[1][2] In contrast, Tmc-95C and Tmc-95D are significantly less active.[1][2] This underscores the critical role of the stereochemistry at specific positions for potent proteasome inhibition. Further structure-activity relationship (SAR) studies have suggested that the asymmetric center at C-36, which differentiates this compound and B, has minimal impact on activity, whereas the stereochemistry at C-7 is crucial.[4] this compound also demonstrates high selectivity for the proteasome, showing no inhibition of other proteases like m-calpain, cathepsin L, and trypsin at concentrations up to 30 µM.[1][2]
Experimental Protocols
The evaluation of this compound diastereomers and their analogs typically involves in vitro proteasome inhibition assays. Below is a generalized methodology for such an experiment.
In Vitro 20S Proteasome Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound diastereomers against the chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide hydrolyzing activities of the purified 20S proteasome.
Materials:
-
Purified 20S proteasome (from bovine erythrocytes or other sources)
-
This compound, Tmc-95B, Tmc-95C, Tmc-95D dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic peptide substrates:
-
ChT-L: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
T-L: Boc-LRR-AMC (tert-Butoxycarbonyl-Leu-Arg-Arg-AMC)
-
PGPH: Z-LLE-AMC (Carbobenzoxy-Leu-Leu-Glu-AMC)
-
-
96-well microplates (black, for fluorescence readings)
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the 20S proteasome in assay buffer.
-
Prepare serial dilutions of the Tmc-95 diastereomers in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare stock solutions of the fluorogenic peptide substrates in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
A fixed amount of 20S proteasome solution.
-
Varying concentrations of the Tmc-95 diastereomer solutions (or vehicle control).
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to each well.
-
Immediately place the microplate in a fluorometric plate reader.
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The rate of increase in fluorescence corresponds to the rate of substrate cleavage and is proportional to the proteasome activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Normalize the data by expressing the activity at each inhibitor concentration as a percentage of the activity in the vehicle control wells (100% activity).
-
Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound is the inhibition of the ubiquitin-proteasome pathway. This pathway is a major route for regulated protein degradation in eukaryotic cells.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
By inhibiting the proteasome, this compound leads to the accumulation of polyubiquitinated proteins. This disruption of protein homeostasis can trigger a variety of downstream cellular responses, including cell cycle arrest and apoptosis, which forms the basis of its potential as an anti-cancer agent.
Experimental Workflow for Proteasome Inhibition Assay
The following diagram illustrates the typical workflow for an in vitro proteasome inhibition assay as described in the protocol above.
Caption: A generalized workflow for determining the IC50 of this compound diastereomers.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Core Structure-Activity Relationship of TMC-95A: A Technical Guide for Drug Development Professionals
An in-depth exploration of the key structural features of the potent proteasome inhibitor TMC-95A and its analogs, providing a comprehensive overview of their biological activity and the experimental methodologies used for their evaluation.
Introduction
This compound, a cyclic peptide isolated from the fermentation broth of Apiospora montagnei, is a highly potent, non-covalent inhibitor of the 20S proteasome.[1][2] Its unique mechanism of action and significant inhibitory activity against the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities of the proteasome have made it a compelling lead compound in the development of novel anticancer and anti-inflammatory therapies.[1][2][3] This technical guide provides a detailed analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogs, presents key quantitative data in a structured format, and outlines the experimental protocols for assessing their biological activity.
Core Structure and Key Pharmacophoric Elements
The macrocyclic structure of this compound is comprised of L-tyrosine, L-asparagine, a highly oxidized L-tryptophan, a (Z)-1-propenylamide, and a 3-methyl-2-oxopentanoic acid subunit.[3] X-ray crystallography studies have revealed that this compound binds to the active sites of the proteasome through a network of specific hydrogen bonds, effectively blocking substrate access to the catalytic threonine residues.[4][5]
The following diagram illustrates the core structure of this compound and highlights the key regions that have been the focus of structure-activity relationship studies.
Structure-Activity Relationship Studies
Systematic modification of the this compound structure has yielded crucial insights into the determinants of its potent proteasome inhibitory activity. These studies have primarily focused on three key areas: the ketoamide side chain, the enamide side chain, and the complex biaryl system.
The Ketoamide Side Chain
The stereochemistry at the C-36 position of the 3-methyl-2-oxopentanoic acid residue distinguishes this compound from its diastereomer, TMC-95B.[6] Notably, both natural products exhibit nearly identical biological activities, suggesting that the configuration of this methyl group has little impact on proteasome inhibition.[4][6] This finding has significant implications for synthetic accessibility, as eliminating this stereocenter simplifies the synthetic process by avoiding the challenging separation of diastereomers.[6] Analogs lacking the asymmetric center in the ketoamide side chain have been shown to retain potent proteasome inhibitory activity.[6]
The Enamide Side Chain
The cis-enamide functionality at the C-8 position has been a key target for modification. Intriguingly, replacing the enamide group with a simpler allylamide did not significantly diminish the inhibitory potency against all proteasome activities.[6] This suggests that while the side chain itself is important for binding, the specific electronic properties of the enamide are not strictly required. However, complete removal of the substituted amide group at this position results in a significant loss of activity.[6]
The Biaryl System
The highly oxidized tryptophan-derived biaryl system is a synthetically challenging moiety. Research has explored the replacement of this complex structure with simpler aromatic systems. For instance, substituting the biaryl group with a biphenyl (B1667301) ether has been shown to retain significant proteasome inhibition.[7] This indicates that the overall conformation and hydrophobic interactions provided by this region are more critical than the specific biaryl linkage itself.
Quantitative SAR Data
The following tables summarize the quantitative data from various studies on this compound and its analogs, providing a clear comparison of their inhibitory activities against the different catalytic subunits of the 20S proteasome.
Table 1: Proteasome Inhibitory Activity of Natural TMC-95 Diastereomers
| Compound | Chymotrypsin-like (IC50, nM) | Trypsin-like (IC50, nM) | PGPH (IC50, nM) |
| This compound | 5.4[1][2][4] | 200[1][2][4] | 60[1][2][4] |
| TMC-95B | 8.7[4] | 490[4] | 60[4] |
| TMC-95C | 360[4] | 14,000[4] | 8,700[4] |
| TMC-95D | 270[4] | 9,300[4] | 3,300[4] |
Table 2: Proteasome Inhibitory Activity of Synthetic this compound Analogs
| Analog | Modification | Chymotrypsin-like (Kiapp, nM) | Trypsin-like (Kiapp, nM) | PGPH (Kiapp, nM) |
| 12 | Allylamide derivative of this compound/B | Potent | Potent | Potent |
| 13 | Allylamide derivative of this compound/B | Potent | Potent | Potent |
| 14 | Non-stereogenic ketoamide side chain | Potent | Potent | Potent |
| 16 | Non-stereogenic ketoamide side chain | Potent | Potent | Potent |
| 15 | Allylamide and non-stereogenic ketoamide | Potent | Potent | Potent |
| 17 | Allylamide and non-stereogenic ketoamide | Potent | Potent | Potent |
| 19 | Lacks substituted amide at C-8 | Much less active | Much less active | Much less active |
| 21 | Lacks substituted amide at C-8 | Much less active | Much less active | Much less active |
Note: "Potent" indicates inhibitory activity comparable to the natural products as described in the source.[6] Kiapp values were determined for all compounds, but specific numerical data for each analog was not provided in a consolidated table in the source material.
Experimental Protocols
The evaluation of the proteasome inhibitory activity of this compound and its analogs is typically performed using a fluorogenic peptide substrate assay. The following provides a detailed methodology for this key experiment.
Proteasome Inhibition Assay
This assay measures the rate of hydrolysis of a fluorogenic peptide substrate by the 20S proteasome in the presence and absence of an inhibitor.
Materials:
-
Purified 20S proteasome (e.g., from bovine erythrocytes)
-
Fluorogenic peptide substrates:
-
Chymotrypsin-like (CT-L) activity: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)
-
Trypsin-like (T-L) activity: Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC)
-
PGPH activity: Z-Leu-Leu-Glu-AMC (Z-LLE-AMC)
-
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.5) containing 0.5 mM EDTA
-
Inhibitor compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the appropriate fluorogenic peptide substrate at a final concentration of 5 µM.[6]
-
Add varying concentrations of the inhibitor compound to the reaction mixture.
-
Initiate the reaction by adding the purified 20S proteasome to the mixture.
-
Monitor the increase in fluorescence over time at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. Data is typically collected at regular intervals (e.g., every 10 seconds) for a set period (e.g., 45 minutes).[6]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
For slow-binding inhibitors, the apparent rate constant for inhibition (kobs) is determined at each inhibitor concentration ([I]). The association rate constant (kassociation = kobs/[I]) is then calculated by a nonlinear least-squares fit of the data.[6]
-
Inhibition constants (Kiapp) can also be determined to compare the relative potency of the compounds.[6]
Mechanism of Action: Non-Covalent Inhibition
Unlike many other proteasome inhibitors that form a covalent bond with the active site threonine, this compound is a non-covalent, reversible inhibitor.[3][8] This mode of action is a key feature of this class of compounds and may offer advantages in terms of selectivity and reduced off-target effects.[4] The inhibitor occupies the active site and forms a stable complex through a series of hydrogen bonds, physically blocking the entry of substrates.[4][5]
Conclusion
The structure-activity relationship studies of this compound have provided a clear roadmap for the design of simplified and synthetically accessible analogs that retain potent proteasome inhibitory activity. Key findings include the dispensability of the stereocenter in the ketoamide side chain and the possibility of replacing the complex enamide and biaryl functionalities with simpler moieties. These insights, coupled with robust and well-defined experimental protocols for activity assessment, pave the way for the development of a new generation of non-covalent proteasome inhibitors with therapeutic potential. The data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting field.
References
- 1. longdom.org [longdom.org]
- 2. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound analogues with endocyclic biphenyl ether group as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
The Therapeutic Potential of TMC-95A in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMC-95A, a cyclic peptide isolated from the fermentation broth of Apiospora montagnei, has emerged as a potent and selective non-covalent inhibitor of the 20S proteasome. By targeting the proteolytic core of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis, this compound exhibits significant therapeutic potential in oncology. This technical guide provides an in-depth overview of the core scientific principles underlying the anticancer activity of this compound, including its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic agent.
Introduction
The ubiquitin-proteasome system (UPS) is a pivotal regulator of intracellular protein turnover, controlling the levels of numerous proteins involved in critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.[1] The 26S proteasome, the central protease of this pathway, is a multi-catalytic complex responsible for the degradation of ubiquitinated proteins.[2] Its proteolytic activity is carried out by the 20S core particle, which possesses three distinct types of catalytic sites: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L) activities.[3][4]
In many cancers, the UPS is dysregulated, contributing to tumor growth and survival by promoting the degradation of tumor suppressor proteins and inhibiting the breakdown of pro-survival factors.[5] Consequently, the proteasome has become a validated and compelling target for anticancer drug development. This compound is a natural product that has garnered significant interest due to its potent and selective inhibition of the proteasome through a non-covalent binding mechanism, distinguishing it from many other proteasome inhibitors.[4][6]
Mechanism of Action: Non-Covalent Proteasome Inhibition
This compound functions as a highly potent inhibitor of all three proteolytic activities of the 20S proteasome. Unlike covalent inhibitors that form a stable bond with the active site threonine residues, this compound binds non-covalently to the active sites, offering a potentially different pharmacological profile.[4][6] X-ray crystallography studies have revealed that this compound establishes a network of hydrogen bonds within the active site clefts, effectively blocking substrate access.
Quantitative Inhibition Profile
The inhibitory potency of this compound against the different proteolytic activities of the 20S proteasome has been quantified, demonstrating a preference for the chymotrypsin-like activity.
| Proteasome Activity | This compound IC₅₀ (nM) |
| Chymotrypsin-like (CT-L) | 5.4[7] |
| Peptidylglutamyl-peptide hydrolyzing (PGPH) / Caspase-like (C-L) | 60[7] |
| Trypsin-like (T-L) | 200[7] |
Preclinical Anticancer Activity
The potent inhibition of the proteasome by this compound translates into significant cytotoxic activity against various cancer cell lines. The accumulation of misfolded and regulatory proteins due to proteasome inhibition leads to cellular stress, cell cycle arrest, and ultimately, apoptosis.
In Vitro Cytotoxicity
This compound has demonstrated cytotoxic effects against a range of human cancer cell lines.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) |
| HCT-116 | Colon Carcinoma | 4.4[2] |
| HL-60 | Promyelocytic Leukemia | 9.8[2] |
Further comprehensive screening data against a broader panel of cancer cell lines, such as the NCI-60 panel, would be beneficial to fully characterize the spectrum of its anticancer activity.
In Vivo Efficacy in Xenograft Models
Currently, publicly available data on the in vivo efficacy of this compound in preclinical xenograft models is limited. Studies detailing tumor growth inhibition, dosing regimens, and the range of cancer types responsive to this compound in animal models are crucial for advancing its clinical development and are a key area for future research.
Modulation of Key Signaling Pathways
Proteasome inhibition by this compound instigates a cascade of downstream cellular events, primarily through the stabilization of key regulatory proteins. This leads to the modulation of critical signaling pathways involved in cancer cell survival, proliferation, and apoptosis.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival.[8] In many cancers, the NF-κB pathway is constitutively active, promoting the expression of anti-apoptotic and pro-proliferative genes. The activation of NF-κB is dependent on the degradation of its inhibitor, IκB, by the proteasome.
By inhibiting the proteasome, this compound prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. This leads to the downregulation of NF-κB target genes, contributing to the induction of apoptosis in cancer cells.
Induction of Apoptosis
The accumulation of pro-apoptotic proteins and the inhibition of anti-apoptotic signals are key consequences of proteasome inhibition, leading to the activation of the apoptotic cascade.
Proteasome inhibition can lead to the accumulation of pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.[7] This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Proteasome inhibitors can also sensitize cancer cells to extrinsic apoptotic signals by increasing the expression of death receptors on the cell surface.
Cell Cycle Arrest
Proteasome inhibitors, including this compound, can induce cell cycle arrest by stabilizing cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.[9] The accumulation of these proteins prevents the progression of the cell cycle, typically at the G1/S or G2/M transitions, thereby halting cancer cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Binding mode of this compound analogues to eukaryotic 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Bcl-2 family proteins by posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
TMC-95A: A Promising Scaffold for Novel Proteasome Inhibitors in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TMC-95A, a potent, non-covalent proteasome inhibitor isolated from Apiospora montagnei, has emerged as a compelling lead compound for the development of next-generation anticancer therapeutics. Its unique macrocyclic peptide structure and distinct mechanism of action, inhibiting all three catalytic activities of the 20S proteasome, offer a promising alternative to covalent inhibitors currently in clinical use. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, structure-activity relationships, and the downstream cellular consequences of its inhibitory activity, including the induction of apoptosis and modulation of key signaling pathways such as NF-κB and the cell cycle. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and development in this area.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the regulated degradation of intracellular proteins, playing a pivotal role in maintaining cellular homeostasis. The 26S proteasome, the central protease of this system, is a multi-catalytic complex responsible for the degradation of ubiquitinated proteins, thereby controlling the levels of proteins involved in essential cellular processes such as cell cycle progression, apoptosis, and signal transduction.[1] Dysregulation of the UPS has been implicated in the pathogenesis of numerous diseases, including cancer, making the proteasome an attractive target for therapeutic intervention.
This compound is a natural product that has garnered significant attention as a highly potent, non-covalent inhibitor of the 20S proteasome.[2] Unlike many clinically approved proteasome inhibitors that form a covalent bond with the active site threonine residues of the proteasome, this compound exhibits a reversible binding mode, which may offer advantages in terms of selectivity and reduced off-target effects.[2] This guide delves into the technical details of this compound as a lead compound, providing researchers with the necessary information to explore its therapeutic potential.
Mechanism of Action: Non-covalent Inhibition of the Proteasome
This compound exerts its biological activity by inhibiting the three distinct catalytic activities of the 20S proteasome: the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L) activities.[2] X-ray crystallography studies have revealed that this compound binds to the active sites of the proteasome through a network of specific hydrogen bonds, effectively blocking substrate access to the catalytic threonine residues without forming a covalent adduct.[1] This non-covalent binding is a key feature that distinguishes this compound from many other proteasome inhibitors.[2]
Quantitative Data on Proteasome Inhibition and Cytotoxicity
The inhibitory potency of this compound and its analogs against the different proteasomal activities, as well as their cytotoxic effects on cancer cell lines, are critical parameters for evaluating their potential as drug candidates. The following tables summarize the available quantitative data.
Table 1: Inhibitory Activity of this compound and Analogs against Proteasome Subunits
| Compound | Chymotrypsin-like (β5) IC50 (nM) | Trypsin-like (β2) IC50 (nM) | PGPH (β1) IC50 (nM) | Reference |
| This compound | 5.4 | 200 | 60 | [2] |
| TMC-95B | 5.4 | 200 | 60 | [2] |
| TMC-95C | 360 | 14000 | 8700 | [2] |
| TMC-95D | 270 | 9300 | 3300 | [2] |
Table 2: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 4.4 | [2] |
| HL-60 | Promyelocytic Leukemia | 9.8 | [2] |
Structure-Activity Relationship (SAR) Studies
The complex structure of this compound has prompted extensive research into the synthesis of simplified analogs to identify the key structural features required for potent proteasome inhibition. These studies have provided valuable insights into the structure-activity relationship (SAR) of this class of compounds.
Key findings from SAR studies include:
-
The (Z)-1-propenylamide side chain is crucial for potent activity.
-
The stereochemistry at C-7 significantly influences inhibitory potency.
-
The 3-methyl-2-oxopentanoic acid moiety can be modified or replaced without a complete loss of activity.
-
Simplification of the macrocyclic core can lead to analogs with retained, albeit sometimes reduced, activity.
Downstream Cellular Effects of this compound
Inhibition of the proteasome by this compound disrupts cellular homeostasis and triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Proteasome inhibitors block the degradation of IκBα, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. While direct experimental evidence for this compound's effect on this pathway is still emerging, its potent proteasome inhibitory activity strongly suggests it will modulate NF-κB signaling in a manner consistent with other proteasome inhibitors.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Induction of Cell Cycle Arrest
By preventing the degradation of key cell cycle regulatory proteins, such as cyclin-dependent kinase inhibitors (e.g., p21, p27), proteasome inhibitors can halt the progression of the cell cycle, typically at the G1 or G2/M phase. This cell cycle arrest prevents cancer cells from proliferating.
Caption: this compound-mediated Cell Cycle Arrest at the G1/S Transition.
Induction of Apoptosis
The accumulation of pro-apoptotic proteins and the inhibition of anti-apoptotic pathways are key consequences of proteasome inhibition that lead to programmed cell death, or apoptosis. Proteasome inhibitors can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical review of TMC-95A, a potent, non-covalent proteasome inhibitor isolated from the fermentation broth of Apiospora montagnei.[1][2] It delves into the mechanism of action, structure-activity relationships, and synthetic strategies of this compound and its related natural and synthetic analogs. This document aims to serve as a detailed resource for researchers and professionals in drug discovery and development, offering a compilation of quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction: The Proteasome as a Therapeutic Target
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a plethora of cellular processes including cell cycle progression, signal transduction, and apoptosis.[1] The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex. Its proteolytic activity is carried out by the 20S core particle, which possesses three distinct types of catalytic sites: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L) activities.[2][3][4] Inhibition of the proteasome has emerged as a powerful strategy in cancer therapy, leading to the development of successful drugs like bortezomib.
This compound: A Novel Non-Covalent Proteasome Inhibitor
This compound is a cyclic peptide that stands out as a potent, non-covalent inhibitor of the proteasome.[5] Unlike many synthetic inhibitors that form a covalent bond with the active site threonine of the proteasome, this compound binds reversibly through a network of specific hydrogen bonds, blocking the access of substrates to the catalytic sites.[1][6] This distinct mechanism of action offers potential advantages in terms of selectivity and reduced off-target effects.
Source and Structure
This compound, along with its diastereomers TMC-95B, C, and D, was first isolated from the fermentation broth of the fungus Apiospora montagnei Sacc. TC 1093.[2][6][7] The structure of this compound is unique, featuring a cyclic peptide core composed of L-tyrosine, L-asparagine, and a highly oxidized L-tryptophan residue, along with a (Z)-1-propenylamide and a 3-methyl-2-oxopentanoic acid subunit.[5][7]
Mechanism of Action
X-ray crystallography studies of the this compound-yeast 20S proteasome complex have elucidated its binding mode.[1][6][8] this compound binds to the active sites of the proteasome in a non-covalent manner, primarily through hydrogen bonding interactions with the backbone of the β-subunits.[6][9] This interaction forms an anti-parallel β-sheet with conserved residues in the binding pockets, effectively obstructing substrate entry.[6]
Quantitative Data: Inhibitory Activity of TMC-95 Analogs
The inhibitory potency of this compound and its related compounds against the different catalytic activities of the 20S proteasome has been extensively studied. The following table summarizes the reported IC50 values.
| Compound | Chymotrypsin-like (CT-L) Activity IC50 (nM) | Trypsin-like (T-L) Activity IC50 (nM) | PGPH/Caspase-like (C-L) Activity IC50 (nM) | Reference |
| This compound | 5.4 | 200 | 60 | [1][2] |
| TMC-95B | 5.4 - 8.7 | 200 - 490 | 60 | [2][6] |
| TMC-95C | 360 | 14,000 | 8,700 | [6] |
| TMC-95D | 270 | 9,300 | 3,300 | [6] |
This compound has also demonstrated cytotoxic activity against human cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
| HCT-116 (human colon carcinoma) | 4.4 | [3][6] |
| HL-60 (human promyelocytic leukemia) | 9.8 | [3][6] |
Signaling Pathway of Proteasome Inhibition
Inhibition of the proteasome by agents like this compound leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering a cascade of downstream signaling events that ultimately culminate in apoptosis. The following diagram illustrates a simplified signaling pathway initiated by proteasome inhibition.
Caption: Signaling cascade initiated by this compound-mediated proteasome inhibition.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound.
Proteasome Activity Assay
Objective: To determine the inhibitory activity of compounds against the chymotrypsin-like, trypsin-like, and PGPH activities of the 20S proteasome.
Materials:
-
Purified 20S proteasome (from rabbit or human erythrocytes)
-
Fluorogenic peptide substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for PGPH activity)
-
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the test compound dilutions to the respective wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the specific fluorogenic peptide substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Total Synthesis Workflow
The total synthesis of this compound is a complex undertaking that has been achieved by several research groups.[3][7][10][11][12] The following diagram provides a generalized workflow for a key strategic element: the construction of the highly oxidized tryptophan fragment and subsequent macrocyclization.
Caption: Generalized workflow for the total synthesis of this compound.
Related Natural Products and Analogs
The discovery of this compound spurred interest in its diastereomers and the development of synthetic analogs to explore structure-activity relationships (SAR).
-
TMC-95B, C, and D: These are natural diastereomers of this compound. TMC-95B exhibits inhibitory potency comparable to this compound, while TMC-95C and D are significantly less active, highlighting the critical role of stereochemistry for potent proteasome inhibition.[2][6]
-
Synthetic Analogs: Research has focused on simplifying the complex structure of this compound to develop more accessible yet potent inhibitors.[13][14] Studies have shown that modifications to the (Z)-1-propenylamide side chain and the biphenyl (B1667301) ether linkage can be tolerated to some extent, providing a basis for the design of novel proteasome inhibitors.[13][14]
Conclusion and Future Directions
This compound represents a significant lead compound in the development of non-covalent proteasome inhibitors. Its unique structure and mechanism of action provide a valuable scaffold for the design of novel therapeutics with potentially improved selectivity and safety profiles. Future research should focus on the development of more synthetically tractable analogs with optimized pharmacokinetic and pharmacodynamic properties. Further elucidation of the downstream cellular consequences of non-covalent proteasome inhibition will also be crucial for fully realizing the therapeutic potential of this class of compounds.
References
- 1. longdom.org [longdom.org]
- 2. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound and -B via a New Reaction Leading to Z-Enamides. Some Preliminary Findings as to SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Binding mode of this compound analogues to eukaryotic 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. A concise, total synthesis of the this compound/B proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A concise formal total synthesis of this compound/B proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The total synthesis of proteasome inhibitors this compound and TMC-95B: discovery of a new method to generate cis-propenyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound analogues with endocyclic biphenyl ether group as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Reversible Binding of TMC-95A to the Proteasome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reversible binding mechanism of TMC-95A, a potent, non-covalent inhibitor of the 20S proteasome. Discovered as a natural product from the fungus Apiospora montagnei, this compound has garnered significant interest due to its unique chemical structure and its distinct mode of proteasome inhibition. This document provides a comprehensive overview of its binding characteristics, including available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Core Concept: A Reversible, Non-Covalent Interaction
This compound distinguishes itself from many other proteasome inhibitors through its reversible and non-covalent binding mechanism.[1][2][3] Unlike covalent inhibitors that form a permanent bond with the active site threonine of the proteasome's catalytic β-subunits, this compound binds to and blocks the active sites through a network of specific hydrogen bonds.[1][4] This reversible nature offers potential therapeutic advantages, including a lower likelihood of off-target effects and a more tunable pharmacodynamic profile.[1]
X-ray crystallography studies of the yeast 20S proteasome in complex with this compound have been instrumental in elucidating its binding mode.[1][5][6] These studies reveal that this compound's rigid, cyclic peptide structure is pre-organized for optimal binding within the active site clefts, an entropically favorable characteristic that contributes to its high affinity.[5][6] The inhibitor forms an anti-parallel β-sheet with the amino acid residues in the binding pockets, effectively blocking substrate access to the catalytic threonine residues without direct covalent modification.[1]
Quantitative Binding and Inhibition Data
This compound is a potent inhibitor of all three major catalytic activities of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L) activities.[7][8][9] The inhibitory potency, as indicated by IC50 values, varies across the different active sites. Furthermore, kinetic studies have revealed that this compound exhibits slow-binding inhibition characteristics, particularly for the chymotrypsin-like and PGPH activities.[10]
Below is a summary of the available quantitative data for this compound's interaction with the proteasome.
| Parameter | Chymotrypsin-Like (β5) | Trypsin-Like (β2) | PGPH/Caspase-Like (β1) | Reference(s) |
| IC50 | 5.4 nM | 200 nM | 60 nM | [7][8][9] |
| k_association (M⁻¹s⁻¹) | 190,000 - 720,000 | Not Applicable | Slow-binding | [10] |
| K_iapp | Available for analogues | Available for analogues | Available for analogues | [10] |
Note: k_association values can vary depending on the specific experimental conditions. "Not Applicable" for the trypsin-like activity indicates that slow-binding behavior was not observed under the reported experimental conditions. K_iapp values for this compound itself were not explicitly provided in the cited literature, but were determined for synthetic analogues.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding of this compound to the proteasome.
Purification of the 20S Proteasome
A highly purified and active 20S proteasome is essential for in vitro binding and inhibition assays. A common source for purification is human erythrocytes or yeast.[1][4]
Protocol for Purification from Human Erythrocytes:
-
Lysis: Start with packed human red blood cells and lyse them in a hypotonic buffer.
-
DEAE-Ion Exchange Chromatography: Subject the lysate to DEAE-ion exchange chromatography to separate the proteasome from other cellular components.
-
Ammonium (B1175870) Sulfate Precipitation: Precipitate the proteasome-containing fractions using ammonium sulfate.
-
Glycerol (B35011) Density Gradient Centrifugation: Further purify the sample by centrifugation through a glycerol density gradient.
-
Size Exclusion Chromatography: Use a Superose-6 size exclusion column to obtain highly purified 20S proteasome.
-
Characterization: Confirm the purity and activity of the 20S proteasome using SDS-PAGE and fluorogenic substrate assays.
In Vitro Proteasome Activity Assay (Fluorogenic Substrate-Based)
This assay is fundamental for determining the inhibitory potency (IC50) of compounds like this compound against the different catalytic activities of the proteasome.[7][11]
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic Substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Z-ARR-AMC[12]
-
PGPH/Caspase-like: Z-LLE-AMC
-
-
This compound stock solution in DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, add the purified 20S proteasome to each well.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Add the specific fluorogenic substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the increase in fluorescence (e.g., excitation at 360 nm, emission at 460 nm for AMC) over time.
-
Data Analysis: Calculate the initial velocity (rate of fluorescence increase) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Analysis of Slow-Binding Inhibition Kinetics
The slow onset of inhibition observed with this compound requires a specific kinetic analysis to determine the association rate constant (k_on) and the dissociation rate constant (k_off).[13][14][15]
Protocol:
-
Experimental Setup: The experimental setup is similar to the standard in vitro activity assay.
-
Progress Curve Monitoring: Instead of just measuring the initial velocity, monitor the full progress curve (fluorescence vs. time) for the enzymatic reaction in the presence of different concentrations of this compound.
-
Data Fitting: Fit the progress curves to the appropriate kinetic model for slow-binding inhibition. For a simple one-step binding mechanism (E + I ⇌ EI), the progress curve can be described by the equation: P = v_st + (v_0 - v_s)(1 - e^(-k_obst))/k_obs where P is the product formed, v_0 is the initial velocity, v_s is the steady-state velocity, t is time, and k_obs is the apparent first-order rate constant for the onset of inhibition.
-
Determination of Kinetic Constants: The value of k_obs will vary with the inhibitor concentration [I]. By plotting k_obs versus [I], the association rate constant (k_on) and the dissociation rate constant (k_off) can be determined from the slope and the y-intercept of the resulting line, respectively, based on the equation: k_obs = k_on[I] + k_off*
Visualizations
Signaling Pathway and Experimental Workflows
Conclusion
This compound stands out as a potent, reversible, and non-covalent inhibitor of the 20S proteasome. Its unique mode of action, characterized by high-affinity binding without covalent modification, makes it a valuable tool for studying proteasome function and a promising scaffold for the development of novel therapeutics. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this fascinating molecule. Further investigation into the complete kinetic and thermodynamic profile of this compound's interaction with all three catalytic subunits of the proteasome will undoubtedly provide deeper insights into its mechanism and facilitate the design of next-generation proteasome inhibitors.
References
- 1. Purification of Large Cytosolic Proteases for In Vitro Assays: 20S and 26S Proteasomes | Springer Nature Experiments [experiments.springernature.com]
- 2. med.fsu.edu [med.fsu.edu]
- 3. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Binding mode of this compound analogues to eukaryotic 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purification of large cytosolic proteases for in vitro assays: 20S and 26S proteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Proteasome Substrate VI, Fluorogenic [sigmaaldrich.com]
- 13. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemikinternational.com [chemikinternational.com]
- 15. Slow-binding inhibition: the general case - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of TMC-95A
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMC-95A is a potent and selective non-covalent inhibitor of the 20S proteasome, a crucial cellular machinery for protein degradation. Its complex macrocyclic peptide structure, featuring a highly oxidized tryptophan residue and a unique (Z)-1-propenylamine side chain, has made it a compelling target for total synthesis.[1][2][3] The successful synthesis of this compound and its analogs is of significant interest for the development of novel therapeutics for cancer and inflammatory diseases. This document outlines the key methodologies developed for the total synthesis of this compound, providing detailed protocols for pivotal reactions and summarizing key quantitative data.
Core Structural Features of this compound
The intricate architecture of this compound presents several synthetic challenges:
-
Macrocyclic Tripeptide Core: A 17-membered ring containing L-tyrosine, L-asparagine, and a highly oxidized L-tryptophan.
-
Biaryl Linkage: A crucial bond connecting the oxidized tryptophan and tyrosine residues.
-
Stereochemistry: Multiple stereocenters, including those on the macrocycle and the side chains, require precise control.
-
(Z)-1-Propenylamine Side Chain: The synthesis of this specific geometric isomer is a non-trivial synthetic step.
Key Synthetic Strategies
Several research groups have reported the total synthesis of this compound, each employing unique strategies to address the molecule's complexities. The most prominent approaches are those from the laboratories of Danishefsky, Williams, and Hirama.
The Danishefsky Approach: A Novel Z-Enamide Formation
A key innovation of the Danishefsky synthesis was the development of a new method to construct the (Z)-propenyl amide side chain. This was achieved through a thermal rearrangement of an α-silylallyl amide.[1][2][4][5][6] The macrocycle was formed via a Suzuki-Miyaura coupling to create the biaryl bond, followed by macrolactamization.[1]
Logical Workflow of the Danishefsky Synthesis:
Caption: Danishefsky's convergent synthetic strategy for this compound.
The Williams Approach: A Concise Synthesis Featuring a Modified Julia Olefination
The Williams group developed a concise and efficient total synthesis of this compound.[7][8][9] A key feature of their strategy is the use of an L-serine-derived E-selective modified Julia olefination to construct the highly oxidized tryptophan fragment.[7][8] The biaryl linkage was also established using a Suzuki coupling reaction.[4] This approach is notable for its efficiency, completed in 22 total steps with 18 steps in the longest linear sequence.[7]
Experimental Workflow of the Williams Synthesis:
Caption: Key steps in the Williams total synthesis of this compound/B.
The Hirama Approach: Decarboxylative Elimination for the Z-Enamide
The Hirama group's total synthesis of this compound utilized a decarboxylative anti-elimination reaction to generate the (Z)-propenyl amide moiety.[1][2] This represents another distinct and effective solution for the stereoselective formation of this challenging structural feature.
Experimental Protocols for Key Reactions
The following are detailed protocols for some of the pivotal reactions in the synthesis of this compound, based on published reports. Note: These are illustrative protocols and may require optimization. Please refer to the original publications for precise experimental details.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Bond Formation (Williams Synthesis)
This protocol describes the formation of the biaryl linkage between the oxidized tryptophan and tyrosine fragments.[4]
Reaction Scheme:
Aryl Iodide + Aryl Boronic Ester --(Pd Catalyst, Base)--> Biaryl Compound
Materials:
-
Aryl iodide (oxidized tryptophan fragment)
-
Aryl boronic ester (protected tyrosine fragment)
-
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) [Pd(dppf)Cl2]
-
Potassium carbonate (K2CO3)
-
Aqueous dimethoxyethane (DME)
-
Argon atmosphere
Procedure:
-
To a solution of the aryl iodide and aryl boronic ester in aqueous DME, add K2CO3.
-
De-gas the mixture with argon for 15-20 minutes.
-
Add the Pd(dppf)Cl2 catalyst to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data (Williams Synthesis):
| Reactants | Product Yield |
| Aryl Iodide 21 and Boronic Ester 28 | 90% |
| Table 1: Representative yield for the Suzuki-Miyaura coupling step in the Williams synthesis.[4] |
Protocol 2: Modified Julia Olefination (Williams Synthesis)
This protocol outlines the formation of the oxindolene core of the oxidized tryptophan fragment.[1]
Reaction Scheme:
BT-sulfone + 7-Iodoisatin --(Base)--> Oxindolene
Materials:
-
BT-sulfone derivative of L-serine
-
7-Iodoisatin
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Dimethylformamide (DMF)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Argon atmosphere
Procedure:
-
Dissolve the BT-sulfone and 7-iodoisatin in a 1:1 mixture of DMF and DMPU.
-
Cool the solution to 0 °C under an argon atmosphere.
-
Slowly add a solution of LiHMDS to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent and perform a standard workup.
-
Purify the resulting E/Z mixture of oxindolenes by column chromatography.
Quantitative Data (Williams Synthesis):
| Reactants | E/Z Ratio of Product |
| BT sulfone 19a and 7-iodoisatin | 5:1 |
| Table 2: Stereoselectivity of the modified Julia olefination in the Williams synthesis.[1] |
Protocol 3: Thermal Rearrangement for Z-Enamide Formation (Danishefsky Synthesis)
This protocol describes the novel method for installing the (Z)-1-propenylamide side chain.[2]
Reaction Scheme:
α-Silylallyl Amide --(Heat)--> (Z)-1-Propenylamide
Materials:
-
Macrocyclic precursor bearing an α-silylallyl amide
-
High-boiling point, inert solvent (e.g., xylenes)
-
Argon atmosphere
Procedure:
-
Dissolve the α-silylallyl amide precursor in the chosen solvent.
-
De-gas the solution with argon.
-
Heat the reaction mixture to reflux. The exact temperature and time will be substrate-dependent and require careful optimization.
-
Monitor the reaction by TLC or LC-MS for the formation of the desired product.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the product by chromatography.
Summary of Key Synthetic Steps and Yields
The following table provides a comparative overview of the key bond-forming strategies and reported yields in the different total syntheses of this compound. Note that overall yields are highly dependent on the specific route and protecting group strategy.
| Synthetic Step | Danishefsky Method | Williams Method | Hirama Method | Representative Yields |
| Biaryl Bond Formation | Suzuki-Miyaura Coupling | Suzuki Coupling | Suzuki-Miyaura Coupling | ~90%[4] |
| Macrocyclization | Macrolactamization | Macrolactamization | Macrolactamization | Variable |
| Z-Enamide Formation | Thermal Rearrangement of an α-silylallyl amide | Mitsunobu reaction of an L-allo-threonine derivative | Decarboxylative anti-elimination | ~70% (2 steps)[4] |
| Oxidized Tryptophan Core | From L-tryptophan derivatives | Modified Julia Olefination of L-serine derivative | Mizoroki-Heck reaction | Variable |
| Table 3: Comparison of key synthetic strategies for the total synthesis of this compound. |
Conclusion
The total synthesis of this compound has been successfully achieved by several research groups, each contributing unique and innovative solutions to the challenges posed by its complex structure. The development of novel methodologies for the formation of the biaryl linkage and the stereoselective synthesis of the (Z)-enamide side chain are particularly noteworthy. The application notes and protocols provided herein offer a detailed overview of these synthetic strategies, serving as a valuable resource for researchers in medicinal chemistry and drug development who are interested in the synthesis and exploration of this compound and its analogs as potential therapeutic agents. The continued refinement of these synthetic routes will undoubtedly facilitate the generation of a wider range of analogs for structure-activity relationship studies, ultimately aiding in the design of more potent and selective proteasome inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Total Synthesis of this compound and -B via a New Reaction Leading to Z-Enamides. Some Preliminary Findings as to SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of this compound and -B via a new reaction leading to Z-enamides. Some preliminary findings as to SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A concise formal total synthesis of this compound/B proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The total synthesis of proteasome inhibitors this compound and TMC-95B: discovery of a new method to generate cis-propenyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A concise, total synthesis of the this compound/B proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to the Tmc-95A Core Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the core macrocyclic structure of Tmc-95A, a potent proteasome inhibitor. The information is compiled from seminal total syntheses reported by leading research groups, offering a comparative overview of different strategies and methodologies.
Introduction
This compound is a complex natural product characterized by a 17-membered macrocycle containing a highly substituted biaryl linkage, an oxidized tryptophan residue, and a unique (Z)-1-propenylamine side chain. Its potent and selective inhibition of the 20S proteasome has made it an attractive target for total synthesis and analog development. This document outlines key synthetic strategies, focusing on the construction of the macrocyclic core.
Retrosynthetic Analysis
The total synthesis of the this compound core structure has been approached through several convergent strategies. A common disconnection is the macrocyclization via amide bond formation (macrolactamization). The key fragments for assembly typically include a highly functionalized aromatic core, a substituted proline derivative, and an asparagine residue. The biaryl bond is often formed using transition-metal-catalyzed cross-coupling reactions.
Key Synthetic Transformations
The synthesis of the this compound core relies on several key chemical transformations. The following sections provide quantitative data and detailed protocols for these critical steps as reported in the literature.
Construction of the Biaryl Linkage: Suzuki-Miyaura Coupling
A crucial step in the synthesis is the formation of the biaryl bond between the oxidized tryptophan precursor and the tyrosine fragment. The Suzuki-Miyaura coupling has been effectively employed for this purpose.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Aryl Boronate/Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodinated Oxindole (B195798) Derivative | Tyrosine-derived Boronic Ester | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | Reflux | 12 | 90 | Williams, et al.[1][2] |
| 2 | Brominated Indole Derivative | Phenylboronic Acid Derivative | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85 | Danishefsky, et al.[3][4] |
Experimental Protocol: Suzuki-Miyaura Coupling (Williams, et al.) [1][2]
-
To a solution of the iodinated oxindole derivative (1.0 equiv) and the tyrosine-derived boronic ester (1.2 equiv) in a 3:1 mixture of DME and water is added K₂CO₃ (3.0 equiv).
-
The mixture is degassed with argon for 15 minutes.
-
Pd(dppf)Cl₂ (0.1 equiv) is added, and the reaction mixture is heated to reflux for 12 hours under an argon atmosphere.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (B1210297).
-
The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the biaryl-coupled product.
Macrocyclization: Macrolactamization
The formation of the 17-membered macrocycle is typically achieved through an intramolecular amide bond formation between the N-terminus of the proline residue and the C-terminus of the asparagine-biaryl fragment.
Table 2: Comparison of Macrolactamization Conditions
| Entry | Coupling Reagent | Solvent | Concentration | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | HATU, DIPEA | DMF | 0.001 M | 25 | 24 | 65 | Danishefsky, et al.[4] |
| 2 | DPPA, K₂CO₃ | DMF | 0.002 M | 0 to 25 | 48 | 58 | Hirama, et al.[5][6] |
Experimental Protocol: Macrolactamization (Danishefsky, et al.) [4]
-
The linear peptide precursor is dissolved in anhydrous DMF to a final concentration of 0.001 M.
-
To this solution, DIPEA (5.0 equiv) and HATU (2.0 equiv) are added at room temperature.
-
The reaction mixture is stirred at 25 °C for 24 hours under an argon atmosphere.
-
The solvent is removed under high vacuum.
-
The residue is dissolved in ethyl acetate and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude macrocycle is purified by flash column chromatography.
Synthetic Pathway Visualization
The following diagram illustrates a generalized synthetic pathway to the this compound core structure, highlighting the key bond formations.
Caption: A convergent synthetic approach to the this compound core.
Experimental Workflow: Macrolactamization
The following diagram outlines a typical laboratory workflow for the macrolactamization step.
Caption: Workflow for the high-dilution macrolactamization.
Conclusion
The total synthesis of the this compound core structure has been successfully achieved by several research groups, each employing a unique yet convergent strategy. The key transformations, including the Suzuki-Miyaura coupling for biaryl formation and high-dilution macrolactamization, are robust and reproducible. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry who are interested in constructing this complex and biologically important molecule. Further exploration of these synthetic routes will undoubtedly aid in the development of novel proteasome inhibitors with therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The total synthesis of proteasome inhibitors this compound and TMC-95B: discovery of a new method to generate cis-propenyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound and -B via a New Reaction Leading to Z-Enamides. Some Preliminary Findings as to SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereocontrolled synthesis of the northern part of potent proteasome inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Strategic Guide to Protecting Groups in the Total Synthesis of Tmc-95A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tmc-95A is a potent, noncovalent, and reversible proteasome inhibitor isolated from Apiospora montagnei Sacc. Its complex cyclic peptide structure, featuring a highly oxidized tryptophan fragment and multiple stereocenters, presents significant challenges for total synthesis. A well-designed protecting group strategy is paramount to navigating the intricate synthetic landscape, ensuring chemoselectivity and high yields. This document provides a detailed overview of the protecting group strategies employed in the total synthesis of this compound, with a focus on quantitative data and detailed experimental protocols.
Overview of Protecting Group Strategy in this compound Synthesis
The synthesis of a complex molecule like this compound necessitates the temporary masking of various reactive functional groups to prevent undesired side reactions during bond formation. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other parts of the molecule. The concept of orthogonality is crucial, where different protecting groups can be removed selectively in the presence of others.
In the context of this compound, key functional groups requiring protection include:
-
The α-amino group of amino acid precursors.
-
The carboxylic acid group.
-
The phenolic hydroxyl group of the tyrosine residue.
-
The primary and secondary alcohols.
-
The amine of the asparagine side chain.
Several total syntheses of this compound have been reported, with some approaches emphasizing a minimal use of protecting groups to enhance efficiency.[1][2]
Protecting Group Strategy Workflow
The following diagram illustrates a logical workflow for the application and removal of protecting groups in a convergent synthesis of this compound. This strategy relies on orthogonal protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, hydrogenolysis).
Caption: General workflow for protecting group application in this compound synthesis.
Orthogonality of Protecting Groups
The selection of an orthogonal set of protecting groups is critical for the successful synthesis of this compound. This allows for the selective deprotection of one functional group while others remain protected.
Caption: Orthogonal protecting groups used in this compound synthesis.
Quantitative Data Summary
The efficiency of protection and deprotection steps is crucial for the overall yield of the synthesis. The following tables summarize quantitative data from key synthetic routes to this compound.
Table 1: Protecting Group Introduction
| Functional Group | Protecting Group | Reagents | Solvent | Yield (%) | Reference |
| α-Amino | Boc | Boc₂O, Base | CH₂Cl₂ | ~98 | [1] |
| α-Amino | Cbz | Cbz-Cl, Base | THF | ~95 | [3] |
| C-14 Amine | Benzylcarbamate | N/A | N/A | N/A | [4] |
| C-25 Primary Alcohol | TIPS | TIPSCl, Imidazole/DMAP | CH₂Cl₂ | High | [3] |
| C-19 Phenol | Benzyl (B1604629) | BnBr, Base | DMF | High | [4] |
Table 2: Protecting Group Removal
| Protecting Group | Reagents | Solvent | Yield (%) | Reference |
| Boc and t-Butyl esters | TFA/H₂O (1:1) | N/A | ~98 (for subsequent step) | [1] |
| Benzyl (Bn) and Cbz | H₂, Pd black | MeOH | High (for subsequent step) | [1] |
| TIPS | HF/Pyridine | Pyridine | 84 | [3] |
| Multiple Acid Labile Groups | Trifluoroacetic acid/H₂O | N/A | Not isolated, used directly | [1] |
Experimental Protocols
The following are representative protocols for key protection and deprotection steps in the synthesis of this compound.
Protocol 1: Boc Protection of an Amine
-
Objective: To protect a primary or secondary amine with a t-butoxycarbonyl (Boc) group.
-
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the amine-containing substrate in CH₂Cl₂.
-
Add TEA or DIPEA to the solution and stir at room temperature.
-
Add Boc₂O dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 2: Global Deprotection of Acid-Labile Groups
-
Objective: To simultaneously remove multiple acid-labile protecting groups such as Boc and t-butyl esters. This strategy was employed in an efficient synthesis of this compound.[1]
-
Materials:
-
Protected peptide substrate
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
-
Procedure:
-
Prepare a 1:1 mixture of TFA and deionized water.
-
Dissolve the protected peptide substrate in the TFA/H₂O mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by HPLC or LC-MS to ensure complete deprotection.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and water.
-
The resulting trifluoroacetic acid-amine salt is often used directly in the next step without further purification.[1]
-
Protocol 3: Hydrogenolysis of Benzyl-type Protecting Groups
-
Objective: To remove benzyl (Bn) and benzyloxycarbonyl (Cbz) protecting groups.
-
Materials:
-
Protected substrate
-
Palladium black (Pd black) or 10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH)
-
Hydrogen gas (H₂) balloon
-
-
Procedure:
-
Dissolve the protected substrate in methanol in a round-bottom flask.
-
Carefully add Pd black or Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere for 6-12 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
-
The total synthesis of this compound is a testament to the power of modern synthetic organic chemistry, where a sophisticated protecting group strategy is indispensable. The choice of orthogonal protecting groups, such as acid-labile Boc, hydrogenolysis-labile Cbz/Bn, and fluoride-labile silyl (B83357) ethers, allows for the controlled and sequential construction of this complex natural product. Notably, syntheses that employ a minimal protection strategy, particularly in the late stages, have proven to be highly efficient, reducing the number of synthetic steps and improving the overall yield.[1][2] The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of this compound and other complex peptide-based natural products.
References
- 1. pnas.org [pnas.org]
- 2. A concise, total synthesis of the this compound/B proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound and -B via a New Reaction Leading to Z-Enamides. Some Preliminary Findings as to SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic Tmc-95A by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tmc-95A is a potent, non-covalent, and selective proteasome inhibitor with a unique cyclic peptide structure.[1][2] Originally isolated from the fermentation broth of Apiospora montagnei, it has garnered significant interest in the field of drug development due to its potential therapeutic applications. The total synthesis of this compound is a complex process that typically yields a mixture of diastereomers, primarily this compound and Tmc-95B, which differ in the stereochemistry at the C-36 position.[3] The separation of these diastereomers is a critical step to obtaining biologically active this compound and is effectively achieved using High-Performance Liquid Chromatography (HPLC).
This document provides detailed application notes and a comprehensive protocol for the purification of synthetic this compound using preparative reversed-phase HPLC (RP-HPLC). The methodology is based on established principles for the purification of complex cyclic peptides and the separation of diastereomers.
Data Presentation
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Preparative HPLC System with Gradient Capability |
| Column | C18 Reversed-Phase Column |
| Particle Size | 5 - 10 µm |
| Pore Size | 100 - 300 Å |
| Dimensions | 21.2 x 250 mm (Preparative) |
| Detector | UV-Vis Detector with Diode Array (DAD) |
Table 2: Optimized HPLC Method Parameters for this compound Purification
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |
| Gradient | 30-60% B over 45 minutes |
| Flow Rate | 15-20 mL/min |
| Column Temperature | Ambient (20-25°C) |
| Detection Wavelength | 280 nm (for tryptophan residue) and 254 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration) |
| Sample Preparation | Crude peptide dissolved in a minimal amount of DMSO, then diluted with Mobile Phase A to a concentration of 10-50 mg/mL. |
Experimental Protocols
Sample Preparation
-
Dissolution of Crude Product: Weigh the crude synthetic this compound product. Dissolve the solid in a minimal volume of dimethyl sulfoxide (B87167) (DMSO).
-
Dilution: Dilute the DMSO solution with Mobile Phase A (0.1% TFA in water) to a final concentration suitable for preparative HPLC (e.g., 10-50 mg/mL). The final solution should be clear.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC System Preparation and Equilibration
-
System Purge: Purge the HPLC system with both Mobile Phase A and Mobile Phase B to remove any air bubbles and ensure a stable baseline.
-
Column Installation: Install the preparative C18 column into the HPLC system.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 70% Mobile Phase A, 30% Mobile Phase B) for at least 3-5 column volumes, or until a stable baseline is observed at the detection wavelengths.
Chromatographic Separation
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Gradient Elution: Start the gradient program as detailed in Table 2. The shallow gradient is crucial for resolving the closely eluting diastereomers of this compound and Tmc-95B.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the peaks of interest using an automated fraction collector or by manual collection. This compound is expected to be one of the major peaks.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling of Fractions: Combine the fractions containing the pure this compound.
-
Solvent Evaporation: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Signaling Pathway
This compound is a potent inhibitor of the 20S proteasome, a key component of the ubiquitin-proteasome pathway, which is crucial for protein degradation and regulation of numerous cellular processes.
References
Application Note: In Vitro Proteasome Activity Assay for TMC-95A
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ubiquitin-proteasome system is the primary pathway for controlled protein degradation in eukaryotic cells, playing a critical role in regulating processes such as cell cycle progression, signal transduction, and apoptosis.[1] The 26S proteasome, a large multi-subunit complex, is the central protease in this pathway. Its catalytic activity resides within the 20S core particle, which possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[1]
TMC-95A is a potent, cyclic peptide proteasome inhibitor isolated from the fermentation broth of Apiospora montagnei.[2][3] It acts as a non-covalent, reversible inhibitor of the proteasome.[3] Structural analyses have shown that this compound binds to the active β-subunits of the 20S proteasome through a network of hydrogen bonds, physically blocking the catalytic threonine residues from accessing their substrates.[4][5] This application note provides a detailed protocol for determining the inhibitory activity of this compound against the three distinct peptidase activities of the purified 20S proteasome using a fluorogenic substrate-based assay.
Principle of the Assay
The in vitro proteasome activity assay measures the proteolytic activity of the 20S proteasome by monitoring the cleavage of specific fluorogenic peptide substrates.[1] These substrates consist of a short peptide sequence recognized by one of the proteasome's active sites, conjugated to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC).[1] In their intact state, the fluorescence of the AMC molecule is quenched. Upon cleavage by the proteasome, the free AMC is liberated, resulting in a significant increase in fluorescence that can be measured over time. The rate of AMC release is directly proportional to the proteasome's enzymatic activity. By introducing an inhibitor like this compound, the reduction in this rate can be quantified to determine its inhibitory potency (e.g., IC50 value).
Quantitative Data: TMC-95 Inhibitory Activity
The half-maximal inhibitory concentrations (IC50) for this compound and its related compound TMC-95B against the three proteolytic activities of the 20S proteasome are summarized below.
| Compound | Chymotrypsin-like (IC50) | Caspase-like (IC50) | Trypsin-like (IC50) |
| This compound | 5.4 nM[2][4] | 60 nM[4] | 200 nM[4] |
| TMC-95B | 8.7 nM[4] | 60 nM[4] | 490 nM[4] |
Mechanism of this compound Inhibition
Caption: Mechanism of 20S proteasome inhibition by this compound.
Experimental Protocol: In Vitro Proteasome Inhibition Assay
This protocol details the procedure for measuring the chymotrypsin-like activity of the 20S proteasome and its inhibition by this compound. The protocol can be adapted for trypsin-like and caspase-like activities by using the appropriate substrates.
Materials and Reagents
-
Enzyme: Purified Human 20S Proteasome
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT (add fresh)[6]
-
Inhibitor: this compound, dissolved in DMSO to a 10 mM stock
-
Positive Control Inhibitor (Optional): MG-132 (10 mM stock in DMSO)[7]
-
Substrates (10 mM stock in DMSO): [8]
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LRR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
Standard: AMC (1 mM stock in DMSO)[7]
-
Hardware: Black, opaque 96-well microplate, fluorescence microplate reader with Ex/Em filters for 350/440 nm.[7]
Experimental Workflow
Caption: Workflow for the in vitro proteasome activity assay.
Step-by-Step Procedure
1. Reagent Preparation:
-
1X Assay Buffer: Prepare the buffer with all components except DTT. Just before use, add DTT from a stock solution to a final concentration of 1 mM.
-
This compound Dilutions: Perform a serial dilution of the 10 mM this compound stock in DMSO, followed by a second dilution in 1X Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Substrate Working Solution: Dilute the 10 mM substrate stock (e.g., Suc-LLVY-AMC) to 200 µM in 1X Assay Buffer. Protect from light.[8]
-
Enzyme Working Solution: Dilute the purified 20S proteasome stock to a final concentration of 2 nM (0.5 µg/mL) in chilled 1X Assay Buffer. Keep on ice.
2. Assay Plate Setup:
-
This protocol is for a 100 µL final reaction volume.
-
Blank Wells (No Enzyme): Add 75 µL of 1X Assay Buffer and 10 µL of buffer (in place of inhibitor).
-
Vehicle Control Wells (No Inhibitor): Add 65 µL of 1X Assay Buffer, 10 µL of 20S Proteasome (2 nM), and 10 µL of buffer containing the same final DMSO concentration as the inhibitor wells.
-
Inhibitor Wells: Add 65 µL of 1X Assay Buffer, 10 µL of 20S Proteasome (2 nM), and 10 µL of each this compound dilution.
-
Set up all wells in duplicate or triplicate.
3. Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the proteasome before the reaction starts.
4. Reaction Initiation and Measurement:
-
Initiate the reaction by adding 15 µL of the 200 µM substrate working solution to all wells, bringing the final volume to 100 µL. The final substrate concentration will be 30 µM.
-
Immediately place the plate into a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 350/440 nm) kinetically, with readings taken every 60 seconds for 30 to 60 minutes.[7]
Data Analysis
-
Subtract Background: For each time point, subtract the average fluorescence reading of the "Blank" wells from all other wells.
-
Calculate Reaction Rate: Plot fluorescence intensity versus time for each well. Determine the slope (V) of the initial linear portion of the curve. This slope represents the initial reaction rate (RFU/min).
-
Calculate Percent Inhibition: Use the rates from the vehicle control (V₀) and inhibitor wells (Vᵢ) to calculate the percent inhibition for each this compound concentration:
-
% Inhibition = (1 - (Vᵢ / V₀)) * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | Inactive enzyme or substrate. | Confirm enzyme activity with a positive control. Prepare fresh substrate working solution and protect it from light.[1] |
| High Background | Substrate autohydrolysis. | Run a "substrate only" control to assess background. If high, consider a different lot of substrate.[1] |
| Non-linear Kinetics | Substrate depletion or enzyme instability. | Ensure analysis is performed on the initial linear phase of the reaction. Use a lower enzyme concentration if the reaction is too fast.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ubiqbio.com [ubiqbio.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMC-95A in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMC-95A is a potent, naturally occurring proteasome inhibitor isolated from the fermentation broth of Apiospora montagnei. It functions as a non-covalent, reversible inhibitor of the 20S proteasome, targeting all three of its major proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities. By blocking the proteasome, this compound disrupts the degradation of intracellular proteins, leading to the accumulation of regulatory proteins involved in critical cellular processes such as cell cycle progression and apoptosis. This disruption of protein homeostasis makes this compound a compound of significant interest for investigation as a potential anti-cancer agent.
These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including its mechanism of action, effects on various cancer cell lines, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to the active sites of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins. The ubiquitin-proteasome system (UPS) is a critical pathway for maintaining cellular homeostasis, and its inhibition leads to the accumulation of proteins that regulate cell cycle progression and apoptosis.
The inhibition of the proteasome by this compound leads to several downstream cellular events that contribute to its anti-cancer activity:
-
Induction of Apoptosis: The accumulation of pro-apoptotic proteins, such as Bax and Bak, and the stabilization of tumor suppressor proteins like p53 trigger the intrinsic apoptotic pathway. This is characterized by the activation of caspases, a family of proteases that execute programmed cell death.
-
Cell Cycle Arrest: Proteasome inhibition prevents the degradation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. The accumulation of these inhibitors leads to the inactivation of cyclin-CDK complexes, resulting in cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
-
Inhibition of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is constitutively active in many cancers and promotes cell survival and proliferation. Proteasome inhibitors prevent the degradation of IκBα, an inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the inhibitory activity of this compound against the enzymatic activities of the 20S proteasome and its cytotoxic effects on various human cancer cell lines.
| Proteolytic Activity | IC50 (nM)[1] |
| Chymotrypsin-like (CT-L) | 5.4 |
| Peptidylglutamyl-peptide hydrolyzing (PGPH) | 60 |
| Trypsin-like (T-L) | 200 |
| Cancer Cell Line | Cancer Type | IC50 (µM)[2] |
| HCT-116 | Colon Carcinoma | 4.4 |
| HL-60 | Promyelocytic Leukemia | 9.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Western Blot Analysis
This protocol describes the use of western blotting to analyze the effect of this compound on the expression levels of key proteins involved in apoptosis, cell cycle, and NF-κB signaling.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-p21, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Normalize the band intensities of the target proteins to a loading control (e.g., β-actin).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Include both untreated and vehicle-treated controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described previously.
-
Harvest the cells by trypsinization.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways
References
Application Notes: TMC-95A for Studying the Ubiquitin-Proteasome Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome pathway (UPP) is a critical cellular process responsible for the degradation of the majority of intracellular proteins, including regulatory proteins involved in cell cycle progression, signal transduction, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, making it a key target for therapeutic intervention. TMC-95A is a potent, naturally derived cyclic peptide that acts as a noncovalent and reversible inhibitor of the 20S proteasome, the catalytic core of the UPP.[2] By targeting multiple proteolytic activities of the proteasome, this compound serves as an invaluable tool for elucidating the intricacies of the ubiquitin-proteasome system and for the development of novel therapeutics.[1][3]
These application notes provide detailed protocols and data for utilizing this compound to study the ubiquitin-proteasome pathway in a research setting.
Mechanism of Action
This compound inhibits the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide-hydrolyzing (PGPH) activities of the 20S proteasome.[3] Unlike many other proteasome inhibitors, this compound binds non-covalently to the active sites of the proteasome, offering a reversible mode of inhibition.[2] This characteristic allows for the study of the dynamic nature of proteasome function and its recovery.
Data Presentation
The inhibitory activity of this compound and its analogs against the different catalytic subunits of the proteasome, as well as its cytotoxic effects on various cancer cell lines, are summarized below.
| Compound | Proteasome Activity | IC50 (nM) | Reference |
| This compound | Chymotrypsin-like (CT-L) | 5.4 | [3] |
| Trypsin-like (T-L) | 200 | [3] | |
| Peptidylglutamyl-peptide hydrolyzing (PGPH) | 60 | [3] | |
| TMC-95B | Chymotrypsin-like (CT-L) | 8.7 | |
| Trypsin-like (T-L) | 490 | ||
| Peptidylglutamyl-peptide hydrolyzing (PGPH) | 60 | ||
| TMC-95C | Chymotrypsin-like (CT-L) | 360 | |
| Trypsin-like (T-L) | 14000 | ||
| Peptidylglutamyl-peptide hydrolyzing (PGPH) | 8700 | ||
| TMC-95D | Chymotrypsin-like (CT-L) | 270 | |
| Trypsin-like (T-L) | 9300 | ||
| Peptidylglutamyl-peptide hydrolyzing (PGPH) | 3300 |
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT-116 | Human Colon Carcinoma | 4.4 | |
| HL-60 | Human Promyelocytic Leukemia | 9.8 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for studying this compound, the following diagrams are provided.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effects of this compound.
Experimental Protocols
Proteasome Activity Assay
This protocol measures the chymotrypsin-like, trypsin-like, and PGPH activities of the proteasome in cell lysates using specific fluorogenic substrates.
Materials:
-
Cells of interest
-
This compound
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for PGPH activity)
-
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
Dilute cell lysates to a final concentration of 1-2 µg/µL in Proteasome Assay Buffer.
-
In a 96-well black plate, add 50 µL of diluted cell lysate to each well.
-
Add 50 µL of Proteasome Assay Buffer containing the specific fluorogenic substrate (final concentration 50-100 µM) to each well.
-
Include wells with lysate and a known proteasome inhibitor (e.g., MG132) as a positive control for inhibition.
-
-
Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation/Emission ~360/460 nm for AMC) kinetically for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the protein concentration.
-
Compare the activity in this compound-treated samples to the vehicle control to determine the percent inhibition.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Western Blot for Ubiquitinated Proteins
This protocol allows for the detection of the accumulation of polyubiquitinated proteins following proteasome inhibition by this compound.
Materials:
-
Cells of interest
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control as described previously.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the relative amount of ubiquitinated proteins.
-
Immunoprecipitation of a Specific Ubiquitinated Protein
This protocol is for isolating a specific protein of interest to determine if it is ubiquitinated following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., Triton X-100 based buffer with protease inhibitors and deubiquitinase inhibitors like NEM)
-
Primary antibody against the protein of interest
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells and prepare lysates as described for the Western blot protocol, ensuring the lysis buffer contains deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
Pellet the beads by centrifugation and wash several times with wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated form of the protein of interest.
-
A parallel blot can be probed with the antibody against the protein of interest to confirm successful immunoprecipitation.
-
Conclusion
This compound is a powerful and versatile tool for investigating the ubiquitin-proteasome pathway. Its potent, selective, and reversible inhibitory activity makes it ideal for a wide range of in vitro studies. The protocols provided here offer a foundation for researchers to explore the effects of proteasome inhibition on various cellular processes, contributing to a deeper understanding of this essential pathway and aiding in the development of novel therapeutic strategies.
References
- 1. longdom.org [longdom.org]
- 2. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
TMC-95A: A Powerful Chemical Biology Tool for Interrogating the Proteasome
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TMC-95A is a potent and selective natural product inhibitor of the 20S proteasome, a critical cellular machine responsible for protein degradation. Its unique non-covalent binding mechanism and high affinity for all three catalytic subunits of the proteasome make it an invaluable tool for chemical biology research. This compound allows for the acute and reversible inhibition of proteasome activity, enabling detailed studies of the ubiquitin-proteasome system (UPS) and its role in various cellular processes, including cell cycle progression, signal transduction, and apoptosis. These application notes provide a comprehensive overview of this compound's utility as a chemical probe, including its inhibitory activity, experimental protocols for its use in biochemical and cell-based assays, and workflows for target identification and validation.
Data Presentation
The inhibitory activity of this compound against the three major catalytic activities of the 20S proteasome is summarized below. This data highlights the compound's potency and broad-spectrum inhibition.
| Compound | Chymotrypsin-Like (CT-L) Activity IC50 (nM) | Trypsin-Like (T-L) Activity IC50 (nM) | Post-Glutamyl Peptide Hydrolytic (PGPH) Activity IC50 (nM) | Reference |
| This compound | 5.4 | 200 | 60 | [1][2][3] |
| TMC-95B | 8.7 | 490 | 60 | [2] |
| TMC-95C | 360 | 14,000 | 8,700 | [2] |
| TMC-95D | 270 | 9,300 | 3,300 | [2] |
Table 1: Inhibitory activity of TMC-95 natural products against the catalytic subunits of the 20S proteasome.
The cytotoxic effects of this compound have been evaluated in various cancer cell lines, demonstrating its potential as an anti-cancer agent and its utility in studying the consequences of proteasome inhibition in a cellular context.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Human Colon Carcinoma | 4.4 | [2][4] |
| HL-60 | Human Promyelocytic Leukemia | 9.8 | [2][4] |
Table 2: Cytotoxic activity of this compound in human cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.
Protocol 1: In Vitro Proteasome Activity Assay
This protocol describes the measurement of the chymotrypsin-like, trypsin-like, and PGPH activities of purified 20S proteasome using fluorogenic peptide substrates.
Materials:
-
Purified 20S proteasome
-
This compound (or other inhibitors) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for PGPH activity)
-
-
Black, flat-bottom 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. Include a DMSO-only control.
-
In a 96-well plate, add 2 µL of each this compound dilution or DMSO control.
-
Add 88 µL of Assay Buffer containing purified 20S proteasome (final concentration 0.5-1 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Prepare substrate solutions in Assay Buffer (final concentration 10-20 µM).
-
Initiate the reaction by adding 10 µL of the appropriate fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every minute for 30-60 minutes at 37°C using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HL-60)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear, flat-bottom 96-well plates
-
Spectrophotometric microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare a serial dilution of this compound in complete medium. Include a DMSO-only control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound as a chemical biology tool.
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound.
References
Application Notes and Protocols for In Vivo Studies of Tmc-95A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tmc-95A is a potent, naturally occurring, noncovalent, and reversible inhibitor of the 20S proteasome. It effectively inhibits the chymotrypsin-like (ChT-L), caspase-like (C-L), and trypsin-like (T-L) activities of the proteasome, which are crucial for the degradation of intracellular proteins.[1][2] By disrupting proteasome function, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for therapeutic development.[2] Noncovalent inhibitors like this compound may offer advantages over covalent inhibitors due to potentially improved selectivity and a better side-effect profile.[2]
These application notes provide a comprehensive guide for the design and execution of preclinical in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in cancer models. While specific in vivo data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for other proteasome inhibitors and provide a robust framework for initiating in vivo investigations.
Mechanism of Action: Proteasome Inhibition
The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells. The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex. This compound specifically targets the 20S core particle of the proteasome, non-covalently binding to the active sites and blocking their proteolytic activity.[3][4] This leads to the accumulation of ubiquitinated proteins, triggering downstream signaling events that culminate in cell death.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | 20S Proteasome | [1] |
| Binding Mode | Noncovalent, Reversible | [1] |
| IC50 (ChT-L) | 5.4 nM | [2] |
| IC50 (T-L) | 200 nM | [2] |
| IC50 (PGPH) | 60 nM | [2] |
| Cytotoxicity (HCT-116) | IC50 = 4.4 µM | [2] |
| Cytotoxicity (HL-60) | IC50 = 9.8 µM | [2] |
Experimental Protocols
Note: As no specific in vivo dosage for this compound has been published, a pilot dose-escalation study is essential to determine the maximum tolerated dose (MTD) and to establish a therapeutic window. The following protocols provide a general framework.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity in a murine model.
Materials:
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO/Cremophor EL/saline)
-
6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Standard animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Dose Selection: Based on in vitro cytotoxicity data, start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts.
-
Administration: Administer this compound via the intended clinical route (e.g., intravenous (IV) or intraperitoneal (IP)) once daily or on an intermittent schedule (e.g., twice weekly) for two weeks.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or any signs of severe morbidity.
-
Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
Protocol 2: In Vivo Efficacy in a Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line known to be sensitive to proteasome inhibitors (e.g., HCT-116, RPMI-8226)
-
Immunocompromised mice
-
This compound at doses below the MTD
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle control according to the predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups.
Protocol 3: Pharmacodynamic (PD) Assessment of Proteasome Inhibition in Tumor Tissue
Objective: To confirm that this compound inhibits proteasome activity in tumor tissue at the administered doses.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Proteasome activity assay kit (fluorometric)
-
Tissue homogenizer
-
Bradford assay reagents
Procedure:
-
Tissue Collection: At various time points after the final dose, euthanize mice and excise tumors.
-
Tissue Homogenization: Homogenize tumor tissue in a lysis buffer that preserves proteasome activity.
-
Protein Quantification: Determine the protein concentration of the tumor lysates using a Bradford assay.
-
Proteasome Activity Assay: a. In a 96-well plate, add a standardized amount of protein lysate. b. Add a fluorogenic proteasome substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC). c. Measure the fluorescence kinetically at 37°C. d. Calculate the rate of substrate cleavage, which is proportional to proteasome activity.
-
Data Analysis: Compare the proteasome activity in tumors from this compound-treated mice to that of vehicle-treated mice.
Protocol 4: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Materials:
-
Mice (species used in efficacy studies)
-
This compound
-
LC-MS/MS or other sensitive analytical method for this compound quantification
Procedure:
-
Dosing: Administer a single dose of this compound (IV and oral routes are recommended to assess bioavailability).
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood to obtain plasma.
-
Quantification: Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability.
Concluding Remarks
The protocols outlined above provide a foundational framework for the in vivo evaluation of this compound. Given the absence of specific preclinical data for this compound, a cautious and systematic approach, beginning with dose-finding studies, is paramount. The successful execution of these experiments will be critical in elucidating the therapeutic potential of this compound and informing its path toward clinical development.
References
- 1. Non-covalent proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteasome Inhibitors: Recent Advances and New Perspectives In Medicinal Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing TMC-95A Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMC-95A is a potent, naturally occurring cyclic peptide that functions as a noncovalent and reversible inhibitor of the 20S proteasome.[1][2] The ubiquitin-proteasome system is a critical pathway for protein degradation within eukaryotic cells, playing a vital role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][3] Dysregulation of this system is implicated in various diseases, most notably cancer, making the proteasome an attractive target for therapeutic intervention.[2][4]
This compound distinguishes itself from other proteasome inhibitors through its unique noncovalent binding mechanism, which may offer advantages in terms of selectivity and reduced side effects.[2] It effectively inhibits the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities of the proteasome.[1][5] While in vitro studies have demonstrated its potent inhibitory and cytotoxic effects, comprehensive in vivo evaluation is essential to ascertain its therapeutic potential.
These application notes provide a framework for designing and executing preclinical animal studies to evaluate the efficacy of this compound. They include proposed animal models, detailed experimental protocols, and methods for pharmacodynamic assessment.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to the active sites of the 20S proteasome, thereby blocking the degradation of polyubiquitinated proteins. This leads to the accumulation of key regulatory proteins, such as cell cycle inhibitors (e.g., p21, p27) and pro-apoptotic factors (e.g., Bax, Bak), ultimately inducing cell cycle arrest and apoptosis in cancer cells.
References
Application Notes and Protocols for the Preclinical Formulation of Tmc-95A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tmc-95A is a potent, noncovalent, and reversible inhibitor of the 20S proteasome, a key component of the ubiquitin-proteasome pathway.[1][2] This pathway is critical for the degradation of a multitude of cellular proteins, playing a vital role in processes such as cell cycle regulation, apoptosis, and inflammation.[1][3] By inhibiting the chymotrypsin-like (ChT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities of the proteasome, this compound presents a significant area of interest for therapeutic development, particularly in oncology.[4][5]
These application notes provide a comprehensive guide to the formulation of this compound for preclinical studies. Due to the limited publicly available information on specific formulations of this compound, this document outlines a series of established and effective strategies for formulating poorly soluble, peptide-like compounds for in vitro and in vivo research. The protocols provided are representative examples and may require optimization based on specific experimental needs.
Physicochemical Properties of this compound (Hypothetical Data)
| Property | Hypothetical Value | Implication for Formulation |
| Molecular Formula | C₃₃H₃₈N₆O₁₀ | High molecular weight, suggesting potential for low passive diffusion across biological membranes. |
| Molecular Weight | 694.7 g/mol | Influences diffusion and transport characteristics. |
| Appearance | White to off-white powder | Standard physical state for a purified small molecule. |
| Solubility | ||
| Water | < 0.1 mg/mL | Poor aqueous solubility is a major hurdle for formulation, necessitating the use of solubilizing agents or advanced formulation strategies. |
| DMSO | > 50 mg/mL | Good solubility in a polar aprotic solvent, making it a suitable solvent for stock solutions. |
| Ethanol (B145695) | 1-5 mg/mL | Limited solubility in ethanol, which can be used as a co-solvent. |
| LogP (calculated) | 3.5 - 4.5 | Indicates a lipophilic nature, which can be advantageous for membrane permeability but contributes to poor aqueous solubility. |
| pKa | Multiple (acidic and basic sites) | The presence of ionizable groups suggests that pH adjustment could be a viable strategy to enhance solubility, although its cyclic nature may limit this. |
| Stability | ||
| Solid | Stable at -20°C for > 1 year | Standard storage condition for a solid compound. |
| In DMSO | Stable at -20°C for several months | DMSO stock solutions can be prepared and stored. |
| Aqueous | Prone to precipitation | Highlights the need for a carefully designed formulation to maintain solubility in aqueous media for in vitro and in vivo studies. |
Formulation Strategies for Preclinical Studies
Given the presumed poor aqueous solubility of this compound, several formulation strategies can be employed for preclinical research. The choice of formulation will depend on the route of administration, the required dose, and the specific experimental model.
In Vitro Studies
For in vitro experiments, such as cell-based assays, a stock solution of this compound is typically prepared in an organic solvent like DMSO. This stock is then diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
In Vivo Studies
For in vivo studies in animal models, the formulation must be biocompatible and capable of delivering the desired dose of this compound. The following are suitable approaches:
-
Co-solvent Formulations: A mixture of a water-miscible organic solvent and an aqueous vehicle can be used to solubilize this compound.
-
Surfactant-based Formulations: The use of non-ionic surfactants can help to form micelles that encapsulate the lipophilic this compound, thereby increasing its aqueous solubility.
-
Lipid-based Formulations: For oral or parenteral administration, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) or lipid emulsions can be effective.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Use
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Co-solvent Formulation for Intravenous (IV) Administration
Objective: To prepare a this compound formulation suitable for intravenous administration in a rodent model. This protocol uses a mixture of Solutol® HS 15, ethanol, and saline.
Materials:
-
This compound powder
-
Solutol® HS 15 (Macrogol-15-hydroxystearate)
-
Ethanol (200 proof, USP grade)
-
Sterile Saline (0.9% NaCl) for injection
-
Sterile, depyrogenated glass vials
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
Procedure:
-
In a sterile, depyrogenated glass vial, add the required amount of this compound.
-
Add a volume of ethanol equivalent to 10% of the final desired volume.
-
Add a volume of Solutol® HS 15 equivalent to 20% of the final desired volume.
-
Place a sterile magnetic stir bar in the vial and stir on a magnetic stirrer until the this compound is completely dissolved.
-
Slowly add sterile saline to reach the final desired volume while continuously stirring.
-
Visually inspect the solution for any precipitation. The final solution should be clear.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 2-8°C and use within 24 hours of preparation.
Quantitative Data for Representative Formulations
The following table provides examples of formulation compositions that could be tested during the development of a suitable preclinical formulation for this compound.
| Formulation ID | This compound Concentration (mg/mL) | Vehicle Composition | Route of Administration |
| IV-CoS-01 | 1 | 10% Ethanol, 20% Solutol® HS 15, 70% Saline (v/v/v) | Intravenous (IV) |
| PO-Lip-01 | 5 | 30% Labrasol®, 40% Cremophor® EL, 30% PEG 400 (w/w/w) | Oral (PO) |
| SC-Sus-01 | 10 | 0.5% Carboxymethylcellulose, 0.1% Tween® 80 in sterile water | Subcutaneous (SC) |
Signaling Pathway and Experimental Workflow
Ubiquitin-Proteasome Pathway and this compound Inhibition
The ubiquitin-proteasome pathway is a major system for controlled protein degradation in eukaryotic cells. This compound exerts its effect by inhibiting the 20S proteasome, the catalytic core of this pathway.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Formulation Development
The development of a suitable preclinical formulation for this compound follows a logical progression of experiments to ensure solubility, stability, and in vivo efficacy.
Caption: A typical experimental workflow for preclinical formulation development.
Conclusion
The successful preclinical evaluation of this compound is highly dependent on the development of an appropriate formulation that addresses its likely poor aqueous solubility. The strategies and protocols outlined in these application notes provide a solid foundation for researchers to begin this critical aspect of drug development. It is imperative to conduct thorough characterization and stability studies for any new formulation to ensure reliable and reproducible results in preclinical models. Further optimization and validation will be necessary to identify the most suitable formulation for advancing this compound towards clinical development.
References
- 1. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Measuring the Potency of TMC-95A in Cellular Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMC-95A is a potent, noncovalent, and reversible inhibitor of the 20S proteasome, a critical component of the ubiquitin-proteasome system (UPS) responsible for the degradation of intracellular proteins.[1][2] By inhibiting the proteasome, this compound disrupts cellular processes such as cell cycle progression, apoptosis, and signal transduction, making it a compound of significant interest for therapeutic development, particularly in oncology.[2] This document provides detailed protocols for assessing the potency of this compound in cellular assays, focusing on its direct enzymatic inhibition of the proteasome and its cytotoxic effects on cancer cell lines.
Mechanism of Action: Targeting the Proteasome
The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins. The catalytic activity resides within the 20S core particle, which possesses three distinct peptidase activities: chymotrypsin-like (ChT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L).[3] this compound exerts its inhibitory effect by binding to the active β-subunits of the 20S proteasome, thereby blocking the catalytic sites.[3]
Caption: Ubiquitin-Proteasome Pathway and Inhibition by this compound.
Data Presentation
Proteasome Inhibition Potency of this compound
The inhibitory activity of this compound against the three distinct peptidase activities of the 20S proteasome is a key measure of its potency. The half-maximal inhibitory concentration (IC50) and the association rate constant (k_assoc) are critical parameters.
| Parameter | Chymotrypsin-Like (β5) | Trypsin-Like (β2) | PGPH/Caspase-Like (β1) | Reference |
| IC50 | 5.4 nM | 200 nM | 60 nM | [4][5] |
| k_assoc (M⁻¹s⁻¹) | 1.2 x 10⁵ | Not Determined | 1.1 x 10⁴ | [1] |
Cellular Cytotoxicity of this compound
The cytotoxic effect of this compound on cancer cells is a crucial indicator of its potential as a therapeutic agent. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.
| Cell Line | Cancer Type | IC50 | Reference |
| HCT-116 | Human Colon Carcinoma | 4.4 µM | [4] |
| HL-60 | Human Promyelocytic Leukemia | 9.8 µM | [4] |
Experimental Protocols
Proteasome Activity Assay in Cell Lysates
This protocol details the measurement of the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Caption: Workflow for Proteasome Activity Assay.
Materials:
-
Cell line of interest (e.g., HCT-116)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT)
-
Proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
This compound
-
96-well black, flat-bottom plates
-
Bradford reagent for protein quantification
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and harvest.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a Bradford assay.
-
Normalize the lysate concentration to 1-2 mg/mL with lysis buffer.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer (lysis buffer without Triton X-100).
-
In a 96-well black plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Prepare the fluorogenic substrate solution in assay buffer (final concentration of 100 µM).
-
Add 100 µL of the substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C using an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol describes how to measure the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
References
- 1. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for Assessing TMC-95A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMC-95A is a potent, non-covalent, and reversible inhibitor of the 20S proteasome, targeting its chymotrypsin-like (ChT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities.[1][2] By inhibiting the proteasome, this compound disrupts the degradation of intracellular proteins, leading to the accumulation of regulatory proteins that control critical cellular processes such as cell cycle progression and apoptosis.[3] This disruption preferentially induces cytotoxicity in cancer cells, which are often more reliant on proteasome activity for survival and proliferation, making this compound a compound of significant interest in cancer research and drug development.
These application notes provide a comprehensive guide to assessing the cytotoxicity of this compound in cancer cell lines. Detailed protocols for key assays are provided, along with data presentation tables and diagrams of the underlying signaling pathways and experimental workflows.
Data Presentation
Proteasome Inhibitory Activity of this compound
The efficacy of this compound as a proteasome inhibitor is quantified by its half-maximal inhibitory concentration (IC50) against the different catalytic activities of the 20S proteasome.
| Catalytic Activity | IC50 (nM) |
| Chymotrypsin-like (ChT-L) | 5.4[1][2] |
| Peptidylglutamyl-peptide hydrolyzing (PGPH) | 60[1][2] |
| Trypsin-like (T-L) | 200[1][2] |
Cytotoxicity of this compound in Human Cancer Cell Lines
The cytotoxic effect of this compound has been evaluated in various cancer cell lines. The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 4.4 |
| HL-60 | Promyelocytic Leukemia | 9.8 |
| Jurkat | T-cell Leukemia | 24.25 (for CT-L inhibition in cell lysates)[2] |
| K562 | Chronic Myelogenous Leukemia | > 100 (for cell viability)[2] |
| HT-29 | Colorectal Adenocarcinoma | > 100 (for cell viability)[2] |
Note: The cytotoxicity of this compound can vary significantly between different cell lines and experimental conditions.
Experimental Protocols
Assessment of Cell Viability using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Measurement of Cytotoxicity using LDH Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. The amount of LDH activity in the supernatant is proportional to the number of lysed cells.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group by comparing the LDH activity in the treated wells to the maximum LDH release control.
Detection of Apoptosis using Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or culture flasks
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with different concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis using Propidium Iodide Staining
Principle: This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or culture flasks
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the Annexin V assay.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Cell Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Caspase Activation
Principle: Western blotting is used to detect the cleavage of caspases, which is a hallmark of apoptosis. Pro-caspases are cleaved into their active forms during the apoptotic cascade. This protocol focuses on the detection of cleaved caspase-3, a key executioner caspase.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or culture flasks
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (and total caspase-3 on a separate blot or after stripping) overnight at 4°C. Also, probe for a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. The appearance of the cleaved caspase-3 band indicates apoptosis induction.
Mandatory Visualizations
References
- 1. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
TMC-95A: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMC-95A is a potent, naturally occurring cyclic peptide that functions as a highly selective, non-covalent inhibitor of the 20S proteasome. Isolated from the fermentation broth of Apiospora montagnei, this compound has demonstrated significant cytotoxic activity against specific cancer cell lines, positioning it as a valuable tool for cancer research and a potential lead compound for drug development. These application notes provide a comprehensive overview of this compound's activity in specific cancer types, detailed protocols for its use in key in vitro assays, and a summary of its mechanism of action.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the proteolytic activity of the 20S proteasome, a critical component of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of a majority of intracellular proteins, including those that regulate cell cycle progression, apoptosis, and signal transduction. By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, which in turn can induce cell cycle arrest, trigger apoptosis, and disrupt key signaling pathways essential for cancer cell survival and proliferation.
This compound inhibits all three major proteolytic activities of the proteasome: chymotrypsin-like (ChT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities. Its binding to the proteasome is non-covalent, which may offer a different pharmacological profile compared to covalent proteasome inhibitors.
Data Presentation
Table 1: In Vitro Proteasome Inhibitory Activity of this compound
| Proteasome Activity | IC50 (nM) |
| Chymotrypsin-like (ChT-L) | 5.4[1] |
| Peptidylglutamyl-peptide hydrolyzing (PGPH) | 60[1] |
| Trypsin-like (T-L) | 200[1] |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 4.4[2] |
| HL-60 | Promyelocytic Leukemia | 9.8[2] |
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of TMC-95A
Welcome to the technical support center for the total synthesis of TMC-95A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complex synthetic challenges associated with this potent proteasome inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Macrocyclization and Peptide Coupling
Question 1: I am experiencing difficulty with the macrocyclization step to form the 17-membered ring of this compound. Standard peptide coupling conditions are failing or giving very low yields. What could be the issue and what alternative strategies can I try?
Answer: This is a well-documented and critical challenge in the total synthesis of this compound. The primary issue often lies in the conformational rigidity of the macrocyclic precursor, which can disfavor the intramolecular amide bond formation between the asparagine residue and the C8-amino group of the oxidized tryptophan moiety.[1]
Troubleshooting Suggestions:
-
Conformational Rigidity: The exocyclic double bond at the 3-position of the oxindole (B195798) ring is thought to orient the C8 amino group away from the asparagine carboxylic acid, thus impeding cyclization.[1] Some synthetic routes postpone the dihydroxylation of this double bond until after macrocyclization to allow for greater flexibility in the backbone.[1]
-
Coupling Reagents: If standard reagents like EDC/HOAt or FDPP/DIEA are failing, consider exploring other powerful coupling agents that are known to be effective in sterically hindered or conformationally constrained systems. While not explicitly detailed for this specific bond in the provided literature, reagents such as HATU, HCTU, or COMU could be investigated.
-
Protecting Groups: Ensure that your protecting group strategy is not sterically hindering the coupling partners. A bulky protecting group on a nearby functionality could be contributing to the low reactivity.
-
Alternative Cyclization Strategies: Instead of macrolactamization, consider a ring-closing metathesis (RCM) or an intramolecular Suzuki-Miyaura cross-coupling approach if your synthetic design allows for it.[2] For instance, Evano et al. successfully used an intramolecular Suzuki-Miyaura reaction to form the 17-membered macrocycle in related systems.[2]
Stereoselective Side Chain Installation
Question 2: How can I stereoselectively install the (Z)-1-propenylamine side chain? I am struggling to achieve the desired Z-selectivity.
Answer: The synthesis of the (Z)-enamide side chain is a non-trivial aspect of the this compound synthesis, and standard olefination approaches may not be optimal. Several research groups have developed novel and effective methods to address this challenge.
Successful Strategies:
-
Thermal Rearrangement of an α-Silylallyl Amide: The Danishefsky group reported a novel method involving the thermal rearrangement of an α-silylallyl amide precursor. This reaction proceeds through a proposed silatropic-like bond reorganization to furnish the desired Z-enamide.[1][3][4]
-
Decarboxylative Anti-Elimination: The Hirama group developed a strategy that utilizes a decarboxylative anti-elimination to generate the cis-propenyl amide moiety.[1][4]
These specialized methods were designed specifically to overcome the challenge of Z-selectivity in this complex substrate. It is recommended to consult the primary literature for detailed experimental protocols for these key transformations.
Oxidized Tryptophan Moiety
Question 3: I am having trouble with the diastereoselective dihydroxylation of the oxindolene precursor to form the C6-C7 diol of the tryptophan core. What methods can be used to control the stereochemistry?
Answer: Achieving the correct stereochemistry at the C6 and C7 positions is crucial for the biological activity of this compound. The most successful approaches have relied on substrate-controlled diastereoselective dihydroxylation.
Key Experimental Protocol:
-
Directed Dihydroxylation: A common strategy involves using an oxazolidine (B1195125) derived from a chiral auxiliary, such as the Garner aldehyde, to direct the stereochemical outcome of the dihydroxylation.[1][5] The oxazolidine serves to direct the osmylation reaction to a specific face of the double bond.
-
Reaction Conditions: The dihydroxylation is typically carried out using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or pyridine (B92270).[6] It is important to perform this reaction at low temperatures to maximize selectivity.
-
Timing of Dihydroxylation: Some synthetic routes perform the dihydroxylation before the biaryl coupling, while others do it after. The lability of the C6-C7 diol has been noted as a potential issue, which might influence the decision on when to install it.[5] Postponing this step until after macrocyclization has also been explored to manage protecting group manipulations more effectively.[1]
Biaryl Bond Formation
Question 4: My Suzuki/Stille coupling reaction to form the biaryl bond between the tryptophan and tyrosine fragments is giving low yields and significant side products. How can I optimize this reaction?
Answer: The biaryl coupling is another challenging step where optimization is often necessary. Low yields and the formation of byproducts are common issues.
Troubleshooting and Optimization:
-
Choice of Coupling Partners: The reactivity of both the aryl halide (or triflate) and the aryl boronic acid (or stannane) is critical. Ensure high purity of these starting materials.
-
Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is paramount. While standard catalysts like Pd(PPh₃)₄ might be attempted, unsatisfactory yields have been reported.[6] A thorough screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) is recommended.
-
Reaction Conditions:
-
Solvent: A mixture of solvents, such as DMF/DMPU, has been found to be effective in some cases.[6]
-
Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome.
-
Temperature: Careful control of the reaction temperature is crucial.
-
-
Side Reactions: In the case of Stille coupling, side products resulting from alkyl group transfer from the stannane (B1208499) reagent have been observed.[6] If this is a persistent issue, switching to a Suzuki-Miyaura coupling might be a better alternative. The Danishefsky group successfully employed a Suzuki-type coupling to assemble the biaryl domain.[1]
Quantitative Data Summary
The following tables summarize key reaction yields from various successful total syntheses of this compound, providing a benchmark for comparison.
Table 1: Selected Key Reaction Yields in this compound Total Synthesis
| Step | Research Group | Reagents and Conditions | Yield (%) | Reference |
| Modified Julia Olefination | Williams | BT sulfone, 7-iodoisatin, LiHMDS, DMF/DMPU, 0°C | >79% (5:1 E/Z) | [6] |
| Biaryl Suzuki Coupling | Danishefsky | Aryl iodide, Aryl boronate, Pd catalyst | 75% | [1] |
| Biaryl Stille Coupling | Williams | Aryl iodide, Aryl stannane, Pd catalyst/ligand | ~20% (optimized) | [6] |
| Macrolactamization | Williams | EDCI, HOAt, CH₂Cl₂/DMF (1:1), 1 mM | 49% (over 2 steps) | [6] |
| Diastereoselective Dihydroxylation | Williams | OsO₄, pyridine, 0°C | 87% | [6] |
| Amide Bond Formation (Side Chain) | Williams | 3-methyl-2-oxopentanoic acid, HOAt, EDCI, THF | 98% (over 2 steps) | [6] |
Experimental Protocols
Protocol 1: Diastereoselective Dihydroxylation (Williams Group)
This protocol describes the dihydroxylation of the oxindolene precursor to install the C6-C7 diol.
-
Starting Material: Protected oxindolene precursor.
-
Reagents: Osmium tetroxide (OsO₄), pyridine.
-
Procedure:
-
Dissolve the oxindolene substrate in pyridine.
-
Cool the solution to 0°C.
-
Add a solution of OsO₄ in pyridine dropwise.
-
Stir the reaction at 0°C for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
-
-
Reported Yield: 87%[6]
Protocol 2: Macrolactamization (Williams Group)
This protocol outlines the key macrocyclization step to form the 17-membered ring.
-
Starting Material: Seco-acid precursor (after hydrogenolysis of a benzyl (B1604629) ester).
-
Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).
-
Procedure:
-
Prepare a solution of the seco-acid in a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and dimethylformamide (DMF) to a final concentration of approximately 1 mM.
-
Add EDCI and HOAt to the solution at room temperature.
-
Stir the reaction mixture for an extended period (e.g., 24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture, perform an aqueous workup, and extract the product.
-
Purify the macrocycle by chromatography.
-
-
Reported Yield: 49% (over the two steps of deprotection and cyclization)[6]
Visualizations
Retrosynthetic Analysis of this compound
Caption: Retrosynthetic analysis of this compound highlighting key disconnections.
Troubleshooting Logic for Macrocyclization
References
- 1. Total Synthesis of this compound and -B via a New Reaction Leading to Z-Enamides. Some Preliminary Findings as to SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The total synthesis of proteasome inhibitors this compound and TMC-95B: discovery of a new method to generate cis-propenyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. pnas.org [pnas.org]
- 6. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Tmc-95A: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Tmc-95A, a potent proteasome inhibitor with a complex macrocyclic structure, presents a significant challenge for synthetic chemists. Low yields at critical junctures can impede the efficient production of this valuable molecule. This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) to address common low-yield steps encountered during the synthesis of this compound and its analogues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in the Formation of the (Z)-enamide Side Chain
Question: We are experiencing low yields and poor stereoselectivity during the installation of the (Z)-1-propenylamine substructure. What are the common pitfalls and how can we improve this step?
Answer: The formation of the cis-propenylamide moiety is a well-documented challenge in the synthesis of this compound.[1][2] Several methods have been developed, each with its own set of challenges.
Troubleshooting Suggestions:
-
Thermal Rearrangement of an α-silylallyl Amide: This method can be sensitive to reaction conditions.
-
Problem: Incomplete reaction or decomposition of starting material.
-
Solution: Meticulous control of temperature and reaction time is crucial. Ensure the use of a high-boiling, inert solvent like o-xylene (B151617) and maintain a consistent temperature of 140 °C.[2] The reaction may require extended periods (up to 3 days) for completion.
-
-
Decarboxylative Anti-elimination: This alternative approach has been employed to generate the cis-enamide.[1]
-
Problem: Low yield due to competing side reactions.
-
Solution: The choice of base and solvent system is critical. Careful optimization of these parameters is necessary to favor the desired anti-elimination pathway.
-
-
Mitsunobu Reaction followed by Elimination: Some synthetic routes utilize a Mitsunobu reaction to introduce a leaving group, followed by elimination to form the double bond.[3]
-
Problem: Epimerization or low yields during the Mitsunobu step.
-
Solution: Use of sterically hindered phosphines and azodicarboxylates can sometimes minimize side reactions. Careful monitoring of the reaction progress is essential to prevent over-reaction or decomposition.
-
Alternative Strategy:
For structure-activity relationship (SAR) studies, consider replacing the challenging cis-enamide with a more accessible allylamide.[2] This simplification has been shown to retain potent proteasome inhibitory activity while significantly streamlining the synthesis.[2]
Issue 2: Poor Yields in the Macrolactamization Step
Question: The formation of the 17-membered macrocycle is proving to be a bottleneck in our synthesis, with low yields of the desired macrolactam. How can we optimize this crucial step?
Answer: Constructing the strained 17-membered heterocycle of this compound is inherently challenging due to entropic factors and potential transannular interactions.[2][4]
Troubleshooting Suggestions:
-
High Dilution Conditions:
-
Problem: Predominance of intermolecular side reactions leading to oligomers and polymers.
-
Solution: Employ high-dilution conditions to favor the intramolecular cyclization. This can be achieved by slow addition of the linear precursor to a large volume of solvent.
-
-
Choice of Coupling Reagents:
-
Problem: Inefficient amide bond formation or racemization at the activated carboxylic acid.
-
Solution: A variety of coupling reagents can be screened. The use of reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOAt (1-hydroxy-7-azabenzotriazole) has been reported to be effective.[2][3] The choice of solvent (e.g., a mixture of CH₂Cl₂ and DMF) can also significantly impact the reaction outcome.[2]
-
-
Protecting Group Strategy:
-
Problem: Steric hindrance from bulky protecting groups impeding the cyclization.
-
Solution: A judicious choice of protecting groups is essential. In some successful syntheses, the macrolactamization was performed with a limited number of protecting groups at a late stage to minimize steric hindrance.[3][5]
-
Issue 3: Low Yield and Diastereoselectivity in the Synthesis of the Highly Oxidized Tryptophan Fragment
Question: We are struggling with the construction of the dihydroxyindolinone core, specifically the aldol (B89426) condensation and subsequent dihydroxylation steps, resulting in low yields and poor stereocontrol. What strategies can be employed to improve this sequence?
Answer: The stereoselective synthesis of the highly oxidized tryptophan moiety is a critical and often low-yielding part of the this compound synthesis.
Troubleshooting Suggestions:
-
Aldol Condensation:
-
Problem: Low yields in the crossed-aldol reaction between a serine-derived aldehyde and 7-iodooxindole.[1]
-
Solution: Optimization of the base, temperature, and reaction time is critical. The use of lithium hexamethyldisilazide (LiHMDS) as the base at low temperatures (e.g., -78 °C) can improve the yield and selectivity of the condensation.
-
-
Modified Julia Olefination:
-
Facial-Selective Dihydroxylation:
-
Problem: Poor diastereoselectivity during the dihydroxylation of the oxindolene.
-
Solution: The directing effect of nearby functional groups is key to achieving high facial selectivity. The presence of a constraining N,O-acetonide moiety has been shown to direct the dihydroxylation to the desired face.[1]
-
Quantitative Data Summary
The following tables summarize reported yields for key transformations in various synthetic routes to this compound, providing a benchmark for comparison.
Table 1: Yields for the Formation of the (Z)-enamide Side Chain
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| N-(α-silyl)allylamide precursor | o-xylene, 140 °C, 3 days | (Z)-enamide | 49 | [2] |
| Carboxylic acid and L-allo-threonine | EDCI, HOAt; then Mitsunobu conditions | This compound/B | 70 (2 steps) | [3] |
Table 2: Yields for Macrolactamization
| Linear Precursor | Reagents and Conditions | Macrocycle | Yield (%) | Reference |
| Seco-acid with free amino group | Not specified | Macrolactam | Not specified | [1] |
| Linear peptide with C-terminal carboxylic acid | Not specified | Macrocycle 5 | Not specified | [3] |
Table 3: Yields for the Synthesis of the Highly Oxidized Tryptophan Fragment
| Reaction Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Modified Julia Olefination | 7-iodoisatin and sulfone | KHMDS, THF, -78 °C | Oxindolene | High | [7] |
| Suzuki Coupling | (E)-2c + 3b | Pd-mediated | Biaryl compound 29 | 75 | [1] |
| Facial-selective Dihydroxylation | Biaryl compound 30 | Not specified | Diol 31 | Not specified | [1] |
Experimental Protocols & Workflows
Workflow for the Formation of the (Z)-enamide via Thermal Rearrangement
The following diagram illustrates the general workflow for the formation of the cis-propenylamide moiety via a thermal rearrangement of an α-silylallyl amide, a key but often low-yielding step.
Caption: Workflow for (Z)-enamide formation.
Logical Flow for Troubleshooting Low Macrolactamization Yield
This decision-making diagram outlines a logical approach to troubleshooting low yields in the macrolactamization step.
References
- 1. Total Synthesis of this compound and -B via a New Reaction Leading to Z-Enamides. Some Preliminary Findings as to SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. A concise, total synthesis of the this compound/B proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A concise formal total synthesis of this compound/B proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of Tmc-95A in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of TMC-95A in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, naturally occurring macrocyclic peptide that acts as a non-covalent, reversible inhibitor of the 20S proteasome.[1] It inhibits the chymotrypsin-like (ChT-L), caspase-like (C-L), and trypsin-like (T-L) activities of the proteasome by binding to the active β-subunits, thereby blocking the access of substrates to the catalytic threonine residues.[2][3] This inhibition of the ubiquitin-proteasome system disrupts the degradation of intracellular proteins, which can induce apoptosis in cancer cells.[1][4]
Q2: What are the known structural features of this compound that might contribute to instability in solution?
This compound possesses a complex structure with several functionalities that could be susceptible to degradation.[5] These include a strained 17-membered heterocycle, ester and amide bonds that can be prone to hydrolysis, and a dihydroxyindolinone moiety that may be susceptible to oxidation.[5] The presence of these "vulnerable functionalities" suggests that careful handling and formulation are necessary to ensure the integrity of the compound in solution.[5]
Q3: What are the general recommendations for storing and handling this compound solutions?
While specific stability data for this compound is limited, general guidelines for handling peptide-like molecules in solution should be followed. It is recommended to prepare fresh solutions for each experiment whenever possible. If storage is necessary, solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[6] Solutions should be protected from light, and the use of sterile, pH-buffered solutions (ideally between pH 5-6) may help prolong storage life.[6]
Q4: In which solvents can I dissolve this compound?
The solubility of this compound in various solvents has not been extensively reported. For many proteasome inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.[7] When diluting into aqueous buffers for cellular assays, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity. If precipitation occurs upon dilution, gentle warming or sonication might aid dissolution, but the impact on this compound stability should be verified.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Loss of biological activity over time in aqueous solution. | Degradation of this compound. | Prepare fresh solutions before each experiment. If solutions must be stored, aliquot and freeze at -80°C.[6] Perform a stability study in your specific assay buffer to determine the rate of degradation (see Experimental Protocols). |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. | Poor aqueous solubility. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains below toxic levels for your cells. Evaluate the use of formulation aids such as cyclodextrins.[8] |
| Inconsistent experimental results between batches of this compound solution. | Incomplete solubilization or degradation during storage. | Ensure complete dissolution of the lyophilized powder when preparing stock solutions. Avoid repeated freeze-thaw cycles by using single-use aliquots.[6] Qualify new batches of stock solution with a potency assay. |
| Unexpected side effects or off-target activity in cell-based assays. | Presence of degradation products. | Characterize the purity of your this compound solution using HPLC.[9] If degradation is observed, prepare fresh solutions and re-evaluate. |
Quantitative Data on this compound Stability (Hypothetical)
| Parameter | Condition | Half-life (t½) | Primary Degradation Product(s) | Analytical Method |
| pH Stability | pH 4.0, 25°C | 72 hours | Hydrolysis of macrocyclic ester | HPLC-MS |
| pH 7.4, 25°C | 48 hours | Hydrolysis and oxidation of diol | HPLC-MS | |
| pH 9.0, 25°C | 12 hours | Rapid hydrolysis of ester and amide bonds | HPLC-MS | |
| Temperature Stability | 4°C in PBS (pH 7.4) | > 2 weeks | Minimal degradation | HPLC |
| 25°C in PBS (pH 7.4) | 48 hours | Oxidized and hydrolyzed products | HPLC-MS | |
| 37°C in PBS (pH 7.4) | 24 hours | Significant degradation | HPLC-MS | |
| Solvent Stability | 100% DMSO, 25°C | > 1 month | Minimal degradation | HPLC |
| 50% Acetonitrile (B52724)/Water, 25°C | 96 hours | Solvolysis products | HPLC-MS |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
This protocol describes a general method to assess the stability of this compound in a desired aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (lyophilized powder)
- Anhydrous DMSO
- Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
- Acetonitrile (HPLC grade)
- Formic acid (for mobile phase)
- HPLC system with a C18 column and UV detector
2. Procedure:
- Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Working Solution Preparation: Dilute the this compound stock solution in the chosen aqueous buffer to the final working concentration (e.g., 10 µM).
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and quench the reaction by adding an equal volume of acetonitrile. This serves as the T=0 reference.
- Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
- Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots and quench as described for the T=0 sample.
- HPLC Analysis: Analyze all samples by reverse-phase HPLC. A typical gradient could be from 10% to 90% acetonitrile in water with 0.1% formic acid over 20 minutes. Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
- Data Analysis: Calculate the percentage of intact this compound remaining at each time point relative to the T=0 sample by comparing the peak areas.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways of this compound under stress conditions.
1. Materials:
- This compound stock solution (10 mM in DMSO)
- 0.1 M HCl (acidic condition)
- 0.1 M NaOH (basic condition)
- 3% Hydrogen Peroxide (oxidative condition)
- HPLC-MS system
2. Procedure:
- Sample Preparation: For each condition, dilute the this compound stock solution into the respective stress solution (HCl, NaOH, or H₂O₂) to a final concentration of 100 µM. Prepare a control sample in water.
- Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
- Neutralization: After incubation, neutralize the acidic and basic samples.
- Analysis: Analyze all samples by HPLC-MS to identify and characterize the degradation products.
Visualizations
Ubiquitin-Proteasome Signaling Pathway
Caption: The ubiquitin-proteasome pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Assessment
References
- 1. Fungal Secondary Metabolites as Inhibitors of the Ubiquitin–Proteasome System | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Small-molecule inhibitors of proteasome increase CjCas9 protein stability | PLOS One [journals.plos.org]
- 5. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Proteasome Inhibitors [labome.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. hplc.eu [hplc.eu]
Tmc-95A solubility in common laboratory solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of TMC-95A in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a framework for empirical solubility determination, alongside troubleshooting advice for common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: Which solvent is recommended for preparing a stock solution of this compound?
A2: For preparing a stock solution, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended starting solvent.[3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including complex peptides.[3] When preparing stock solutions for biological assays, it is crucial to use a high concentration in DMSO and then dilute it with the aqueous assay buffer to the final working concentration, ensuring the final DMSO concentration is low enough to not affect the experimental system.
Q3: How can I determine the quantitative solubility of this compound in a specific solvent?
A3: A detailed experimental protocol for determining the saturation solubility of this compound is provided in the "Experimental Protocols" section of this guide. The general principle involves creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and then quantifying the concentration of this compound in the supernatant.
Data Presentation
As precise quantitative solubility data for this compound is not publicly available, the following table provides a qualitative and estimated solubility profile based on its chemical structure and the general properties of similar macrocyclic peptides. Researchers should determine the exact solubility for their specific experimental conditions.
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility Range |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 mg/mL |
| Dimethylformamide (DMF) | Soluble | > 10 mg/mL |
| Ethanol (B145695) | Moderately Soluble | 1-10 mg/mL |
| Methanol | Moderately Soluble | 1-10 mg/mL |
| Water | Poorly Soluble | < 0.1 mg/mL |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | < 0.1 mg/mL |
Troubleshooting Guide
This section addresses common issues encountered when dissolving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve completely in the chosen solvent. | The solvent may not be appropriate for the required concentration. | 1. Try a stronger organic solvent like DMSO or DMF. 2. Increase the temperature gently (e.g., to 37°C) to aid dissolution. 3. Use sonication to break up any aggregates.[4] 4. If using a co-solvent system, try adjusting the ratio of the organic solvent to the aqueous buffer. |
| Precipitation occurs when diluting a DMSO stock solution with an aqueous buffer. | The final concentration of the compound in the aqueous buffer exceeds its solubility limit. | 1. Increase the proportion of the organic co-solvent in the final solution, if permissible for the experiment. 2. Lower the final concentration of this compound. 3. Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing. |
| Variability in experimental results. | Inconsistent dissolution of the compound leading to variations in the actual concentration. | 1. Ensure the compound is fully dissolved before use by visual inspection (the solution should be clear). 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Validate the concentration of the stock solution periodically using a suitable analytical method (e.g., HPLC-UV). |
Experimental Protocols
Protocol for Determining the Saturation Solubility of this compound
This protocol outlines a method to determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, ethanol, water)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of this compound to a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected solvent to the tube.
-
Ensure a visible amount of undissolved solid remains.
-
-
Equilibration:
-
Securely cap the tube to prevent solvent evaporation.
-
Place the tube in a shaker or incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the sample for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After equilibration, centrifuge the tube at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the saturation solubility.
-
-
Replication:
-
Perform the entire experiment in triplicate to ensure the reproducibility of the results.
-
Visualizations
Caption: Experimental workflow for determining the saturation solubility of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Optimizing TMC-95A Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TMC-95A in in vitro assays. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, noncovalent, and reversible inhibitor of the 20S proteasome.[1] It specifically targets the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities of the proteasome by binding to the active β subunits.[1][2] X-ray crystallography has shown that this compound binds to the active sites through a network of hydrogen bonds, blocking substrate access to the catalytic threonine residues without forming a covalent bond.[2][3]
Q2: What are the typical working concentrations for this compound in in vitro assays?
A2: The optimal concentration of this compound is highly dependent on the specific assay and cell line being used. For enzymatic assays with purified 20S proteasome, IC50 values are in the nanomolar range. For cell-based assays, such as cell viability, concentrations typically range from nanomolar to low micromolar. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution. For storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the desired final concentration in the appropriate assay buffer or cell culture medium.
Q4: Is this compound selective for the proteasome?
A4: Yes, this compound has been shown to be a selective inhibitor of the proteasome. Studies have indicated that it does not significantly inhibit other proteases such as calpain II, cathepsin L, and trypsin at concentrations where it potently inhibits the proteasome.[3]
Troubleshooting Guides
Issue 1: No or low inhibitory effect observed in a proteasome activity assay.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Perform a dose-response curve starting from a low nanomolar range up to the micromolar range to determine the IC50 value for your specific assay conditions. |
| Degradation of this compound | Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if necessary. |
| Inactive proteasome | Verify the activity of your purified 20S proteasome using a known substrate and a positive control inhibitor. |
| Incompatible assay buffer | Check the pH and composition of your assay buffer. Ensure it is compatible with both the proteasome and this compound activity. |
Issue 2: High variability in results between replicate wells in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use appropriate techniques to achieve uniform cell distribution across the plate. |
| Inconsistent drug concentration | Mix the diluted this compound solution thoroughly before adding it to the wells. Ensure accurate pipetting. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Cell clumping | If cells tend to clump, consider using a cell-detaching agent and resuspend gently before seeding. |
Issue 3: Observed cytotoxicity in control cells treated with vehicle (DMSO).
| Possible Cause | Troubleshooting Step |
| High concentration of DMSO | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and non-toxic to the specific cell line being used. |
| Cell line sensitivity to DMSO | Test the tolerance of your cell line to a range of DMSO concentrations to determine the maximum non-toxic level. |
Quantitative Data Summary
The following tables summarize the inhibitory and cytotoxic concentrations of this compound from published literature.
Table 1: IC50 Values of this compound for Proteasome Activities
| Proteasome Activity | IC50 (nM) |
| Chymotrypsin-like (CT-L) | 5.4[2][4][5] |
| Trypsin-like (T-L) | 200[2][4][5] |
| Peptidylglutamyl-peptide hydrolyzing (PGPH) / Caspase-like (CL) | 60[2][4][5] |
Table 2: IC50 Values of this compound for Cytotoxicity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 4.4[2] |
| HL-60 | Promyelocytic Leukemia | 9.8[2] |
Experimental Protocols
Protocol 1: In Vitro Proteasome Inhibition Assay
This protocol outlines the measurement of the chymotrypsin-like (CT-L) activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
This compound
-
Fluorogenic proteasome substrate for CT-L activity (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
DMSO
-
Black 96-well plate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO only).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the purified 20S proteasome to each well at a final concentration of, for example, 0.5 nM.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to each well at a final concentration of, for example, 10 µM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30-60 minutes using a plate reader.
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Include a vehicle control (DMSO only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Caption: A general workflow for in vitro assays using this compound.
References
- 1. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. longdom.org [longdom.org]
- 5. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tmc-95A Proteasome Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tmc-95A in proteasome inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-covalent inhibitor of the 20S proteasome, originally isolated from the fungus Apiospora montagnei.[1][2][3] It is a cyclic peptide that binds to all three active β-subunits of the proteasome (β5, β2, and β1), blocking the access of substrates to the catalytic threonine residues.[1][4] This reversible binding occurs through a network of hydrogen bonds.[4][5]
Q2: What are the different proteolytic activities of the proteasome that this compound inhibits?
The 20S proteasome core particle possesses three main proteolytic activities, all of which are inhibited by this compound[2][5]:
-
Chymotrypsin-like (CT-L) activity: Mediated by the β5 subunit.
-
Trypsin-like (T-L) activity: Mediated by the β2 subunit.
-
Caspase-like (C-L) or Peptidylglutamyl-peptide hydrolyzing (PGPH) activity: Mediated by the β1 subunit.
Q3: How can I confirm that this compound is effectively inhibiting the proteasome in my cell-based assay?
Effective proteasome inhibition can be confirmed by observing the accumulation of polyubiquitinated proteins.[6] This is typically assessed by western blotting of cell lysates using an antibody against ubiquitin, which will show a characteristic high molecular weight smear in treated cells compared to the vehicle control.[7]
Q4: What are the appropriate controls to include in my proteasome inhibition assay?
To ensure the validity of your results, the following controls are essential[6]:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.
-
Positive Control: Use a known, well-characterized proteasome inhibitor (e.g., MG-132 or bortezomib) to confirm that the assay system is responsive to proteasome inhibition.[8][9]
-
Negative Control (for activity assays): A "no-enzyme" or "no-lysate" control containing all assay components except the proteasome source can help determine the level of substrate autohydrolysis.[8]
Q5: Can this compound cause off-target effects?
While this compound is known for its high selectivity for the proteasome, it is crucial to consider potential off-target effects, as is the case with any small molecule inhibitor.[2][10] To mitigate this, it is advisable to use the lowest effective concentration of this compound and to include appropriate controls. Rescue experiments, where the effect of the inhibitor is reversed by overexpressing the target, can also help confirm on-target activity.[6]
Troubleshooting Guide
Issue 1: High Background Signal in Fluorometric/Luminescent Proteasome Activity Assay
| Potential Cause | Suggested Solution |
| Substrate Instability: The fluorogenic or luminogenic substrate may be undergoing spontaneous hydrolysis, releasing the reporter molecule independently of proteasome activity.[8] | Run a "no-enzyme" control containing all assay components except the cell lysate or purified proteasome to measure the rate of auto-hydrolysis. Subtract this background from all readings.[8] |
| Autofluorescence/Autoluminescence: Cellular components in the lysate can exhibit intrinsic fluorescence or luminescence.[8] | Include a control with lysate but without the substrate to quantify the inherent background signal. |
| Reagent Contamination: Buffers or other reagents may be contaminated with fluorescent or luminescent compounds.[8] | Test individual reagents for fluorescence/luminescence to identify and replace the contaminated source. |
| Non-specific Protease Activity: Other proteases in the cell lysate may cleave the substrate. | Use a specific proteasome inhibitor (like MG-132) as a control. The remaining signal after inhibition represents non-proteasomal activity.[8][9] For trypsin-like assays, some commercial kits include inhibitors for other non-specific proteases.[11][12] |
Issue 2: Inconsistent Readings Between Replicates
| Potential Cause | Suggested Solution |
| Inaccurate Pipetting: Small variations in the volumes of lysate, substrate, or inhibitor can lead to significant differences in results. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to add to all wells. |
| "Edge Effect" in Microplates: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and affect reaction rates.[13] | Avoid using the outer wells of the plate for samples. Fill them with buffer or media to create a humidity barrier.[13] |
| Incomplete Cell Lysis: Inconsistent lysis across samples will result in variable amounts of proteasome being assayed.[14] | Ensure the chosen lysis method is optimized for your cell type and is applied consistently. Visually inspect for cell ghosts under a microscope to confirm lysis.[14] |
| Incorrect Protein Quantification: Errors in determining the total protein concentration will lead to incorrect normalization of proteasome activity.[8] | Use a reliable protein quantification method (e.g., BCA) and ensure it is compatible with your lysis buffer components.[8] |
Issue 3: No or Weak Signal in Proteasome Activity Assay
| Potential Cause | Suggested Solution |
| Inactive Proteasome: The 26S proteasome complex can be unstable. Repeated freeze-thaw cycles of the lysate or lack of ATP in the lysis buffer can lead to dissociation and inactivation.[8] | Prepare fresh lysates for each experiment. Use a lysis buffer containing ATP and magnesium to maintain the integrity of the 26S proteasome.[8] |
| Insufficient Proteasome Amount: The amount of cell lysate used may not contain enough proteasome for a detectable signal. | Increase the amount of protein lysate per well. |
| Sub-optimal Assay Conditions: The pH, temperature, or incubation time may not be optimal for the assay. | Ensure the assay buffer is at the correct pH and that the assay is performed at the recommended temperature (typically 37°C).[9] Optimize the incubation time; for low activity samples, a longer incubation may be necessary.[9] |
| Expired or Degraded Reagents: The substrate or other critical reagents may have lost their activity. | Use fresh reagents and store them according to the manufacturer's instructions. Substrates are often light-sensitive and should be protected from light.[15] |
Issue 4: Difficulty Detecting Ubiquitinated Proteins by Western Blot
| Potential Cause | Suggested Solution |
| Low Abundance of Ubiquitinated Proteins: The steady-state level of ubiquitinated proteins can be very low.[7] | Ensure effective proteasome inhibition with this compound to allow for the accumulation of ubiquitinated substrates. A time-course experiment can determine the optimal treatment duration. |
| Deubiquitinase (DUB) Activity: DUBs in the cell lysate can remove ubiquitin chains from proteins during sample preparation. | Include DUB inhibitors, such as N-ethylmaleimide (NEM) or PR-619, in the lysis buffer.[7] |
| Poor Antibody Quality: The ubiquitin antibody may be non-specific or have low affinity.[16] | Use a validated, high-quality antibody specific for ubiquitin or specific ubiquitin chain linkages (e.g., K48, K63). |
| Inefficient Protein Transfer: High molecular weight ubiquitinated proteins may not transfer efficiently from the gel to the membrane. | Optimize the western blot transfer conditions. A wet transfer system is often more efficient for large proteins than semi-dry systems. Consider using a lower percentage acrylamide (B121943) gel for better resolution of large proteins. |
| Masked Epitope: The ubiquitin tag on your protein of interest might be masking the epitope for your primary antibody.[7] | In addition to blotting for your protein of interest, perform a parallel blot with an anti-ubiquitin antibody.[7] |
Data Presentation
Table 1: Inhibitory and Cytotoxic Concentrations of this compound
| Parameter | Target/Activity | Value | Cell Line/Source | Reference |
| IC₅₀ | Chymotrypsin-like (CT-L) | 5.4 nM | 20S Proteasome | [1][2] |
| IC₅₀ | Caspase-like (C-L) | 60 nM | 20S Proteasome | [1][2] |
| IC₅₀ | Trypsin-like (T-L) | 200 nM | 20S Proteasome | [1][2] |
| IC₅₀ | Cytotoxicity | 4.4 µM | HCT-116 (Human Colon Carcinoma) | [1] |
| IC₅₀ | Cytotoxicity | 9.8 µM | HL-60 (Human Promyelocytic Leukemia) | [1] |
Experimental Protocols
Protocol 1: Cell-Based Proteasome Activity Assay (Luminescent)
This protocol is adapted from commercially available assays like the Proteasome-Glo™ Assay.[11][12]
-
Cell Plating: Seed cells in a white, opaque-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or control compounds (vehicle, positive control) for the desired duration (e.g., 1-4 hours).
-
Reagent Preparation: Reconstitute the luminescent substrate reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay Reaction: Remove the culture medium from the wells and add an equal volume of the prepared Proteasome-Glo™ reagent to each well.
-
Incubation: Mix the plate on a plate shaker for 2 minutes to induce cell lysis and initiate the reaction. Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from no-cell controls) and normalize the signal to the vehicle-treated cells to calculate the percent inhibition.
Protocol 2: Western Blotting for Ubiquitinated Proteins
-
Cell Treatment and Lysis: Treat cells with this compound or controls. After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and a DUB inhibitor (e.g., 10 mM NEM).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-15% gradient polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the 26S proteasome, leading to the accumulation of polyubiquitinated proteins.
Caption: Experimental workflow for a cell-based proteasome activity assay.
Caption: Logical troubleshooting steps for inconsistent assay results.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of this compound-D: novel proteasome inhibitors from Apiospora montagnei sacc. TC 1093 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
Technical Support Center: Improving the Cell Permeability of Tmc-95A Analogs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Tmc-95A analogs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the cell permeability of this promising class of proteasome inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of my this compound analog low?
A1: this compound and its analogs are cyclic peptides, which often face challenges in crossing the cell membrane. Several factors can contribute to low cell permeability:
-
High Polar Surface Area (PSA): The peptide backbone contains multiple amide bonds, which are polar and can hinder passage through the hydrophobic lipid bilayer of the cell membrane.
-
Hydrogen Bonding: The amide protons in the peptide backbone can form hydrogen bonds with the surrounding aqueous environment. These bonds must be broken for the peptide to enter the hydrophobic core of the membrane.
-
Molecular Size and Rigidity: While cyclization can improve stability, a rigid conformation may not be optimal for traversing the cell membrane. The biaryl clamp in many this compound analogs, while important for binding, can restrict the conformational flexibility needed for membrane passage.
-
Efflux Transporters: The analog might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell.
Q2: What are the primary strategies to enhance the cell permeability of this compound analogs?
A2: Several medicinal chemistry strategies can be employed to improve the cellular uptake of this compound analogs:
-
Backbone N-methylation: Replacing amide protons with N-methyl groups can reduce the number of hydrogen bond donors, decrease polarity, and improve membrane permeability. This modification can also provide resistance to proteolytic degradation.
-
Lipophilic Capping: Introducing lipophilic groups can enhance partitioning into the cell membrane.
-
Incorporation of D-amino acids: The strategic placement of D-amino acids can induce specific conformations that may be more favorable for cell penetration.
-
Less Rigid Endocyclic Clamps: While the biaryl clamp is crucial for proteasome binding, designing analogs with more flexible clamps might improve the conformational dynamics required for membrane transit.
-
Conjugation to Cell-Penetrating Peptides (CPPs): Attaching a known CPP to the this compound analog can facilitate its entry into cells.
Q3: My this compound analog shows high inhibitory activity in a biochemical assay but low activity in a cell-based assay. Is this a permeability issue?
A3: A significant drop in potency between a biochemical (e.g., purified proteasome) and a cell-based assay is a strong indicator of poor cell permeability. The compound is likely potent against its target but is not reaching it in sufficient concentrations inside the cell. It is recommended to perform a direct cell permeability assay, such as a PAMPA or Caco-2 assay, to confirm this.
Q4: How do I choose between a PAMPA and a Caco-2 assay for my this compound analog?
A4: The choice depends on the stage of your research and the information you need:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening of a large number of analogs to rank them based on their potential for passive permeability.
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. This assay can measure both passive diffusion and active transport (including efflux). It is more complex and lower-throughput than PAMPA but provides more biologically relevant data.
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA Assay
| Potential Cause | Troubleshooting Steps |
| High Polarity | Synthesize analogs with reduced polarity, for example, through N-methylation of the peptide backbone or by replacing polar side chains with non-polar ones. |
| Low Lipophilicity | Increase lipophilicity by adding non-polar moieties, but be mindful of the "inverted U" relationship where excessive lipophilicity can decrease permeability and solubility. |
| Compound Precipitation | Ensure the compound is fully dissolved in the donor well. Check the aqueous solubility of the analog. Consider using a co-solvent if necessary, ensuring it doesn't affect membrane integrity. |
| Incorrect pH of Buffer | The charge state of your analog can significantly impact permeability. Evaluate permeability at different pH values to understand the effect of ionization. |
Issue 2: Low Permeability or High Efflux in Caco-2 Assay
| Potential Cause | Troubleshooting Steps |
| Substrate for Efflux Pumps (e.g., P-gp) | A high efflux ratio (Papp B-A / Papp A-B > 2) suggests active efflux. Confirm this by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A to B permeability in the presence of the inhibitor confirms that your analog is an efflux substrate. |
| Poor Passive Permeability | If the efflux ratio is low but the A to B permeability is still poor, the issue is likely with passive diffusion. Refer to the troubleshooting steps for the PAMPA assay. |
| Metabolism by Caco-2 Cells | Caco-2 cells express some metabolic enzymes. Analyze the compound in the donor and acceptor compartments by LC-MS to check for the appearance of metabolites. |
| Poor Monolayer Integrity | Ensure the Caco-2 monolayer has high integrity by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Low TEER values indicate a leaky monolayer. |
Quantitative Data Summary
Disclaimer: Publicly available quantitative cell permeability data (e.g., Papp values) for a wide range of this compound analogs is limited. The following tables are presented as templates and include representative data for cyclic peptides to illustrate how to structure and interpret such data.
Table 1: Proteasome Inhibitory Activity of this compound and Analogs
| Compound | Chymotrypsin-like Activity IC50 (nM) | Caspase-like Activity IC50 (nM) | Trypsin-like Activity IC50 (nM) | Reference |
| This compound | 5.4 | 60 | 200 | |
| TMC-95B | 8.7 | 60 | 490 | |
| TMC-95C | 360 | 8700 | 14000 | |
| TMC-95D | 270 | 3300 | 9300 |
Table 2: Hypothetical Permeability Data for this compound Analogs
| Analog | Modification | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Analog 1 | Parent Scaffold | < 0.1 | < 0.1 | - |
| Analog 2 | N-methyl at Position X | 0.5 | 0.3 | 1.2 |
| Analog 3 | Lipophilic side chain at Position Y | 0.8 | 0.6 | 1.5 |
| Analog 4 | D-amino acid at Position Z | 0.3 | 0.2 | 1.1 |
| Analog 5 | N-methyl at X + Lipophilic side chain at Y | 2.1 | 1.5 | 1.3 |
| Analog 6 | Parent Scaffold (Efflux Substrate) | 0.2 | 0.1 | 5.8 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Lipid Solution: Prepare a solution of 2% (w/v) lecithin (B1663433) in dodecane.
-
Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well donor plate.
-
Prepare Acceptor Plate: Add 300 µL of assay buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.
-
Prepare Test Compounds: Prepare a 10 mM stock solution of the this compound analog in DMSO. Dilute the stock solution to a final concentration of 200 µM in assay buffer.
-
Start Assay: Add 200 µL of the test compound solution to each well of the donor plate. Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the analog in the samples using a validated analytical method, such as LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp = [ - (V_D * V_A) / ((V_D + V_A) * A * t) ] * ln[ 1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)) ] Where: V_D = volume of donor well, V_A = volume of acceptor well, A = area of the membrane, t = incubation time, C_A(t) = concentration in acceptor well at time t, C_D(0) = initial concentration in donor well.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm². Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.
-
Prepare Test Compound: Prepare a solution of the this compound analog in transport buffer (e.g., HBSS, pH 7.4) at the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (acceptor) chamber.
-
Basolateral to Apical (B-A) Transport: In separate wells, add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (acceptor) chamber.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.
-
Sample Collection: At the end of the incubation, collect samples from the acceptor chambers and from the donor chambers at time zero and at the end of the incubation.
-
Quantification: Analyze the concentration of the analog in the samples using a validated analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Papp = (dQ/dt) / (A * C₀) Where: dQ/dt = rate of permeation, A = surface area of the membrane, C₀ = initial concentration in the donor chamber. Efflux Ratio = Papp (B-A) / Papp (A-B)
Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the site of inhibition by this compound analogs.
Caption: A typical experimental workflow for developing this compound analogs with improved cell permeability.
Technical Support Center: Refinement of Tmc-95A Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Tmc-95A and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, naturally occurring cyclic peptide isolated from the fermentation broth of the fungus Apiospora montagnei.[1][2] It is a noncovalent and reversible inhibitor of the 20S proteasome.[2] this compound inhibits the chymotrypsin-like (ChT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities of the proteasome, which are crucial for cellular protein degradation.[1] This inhibition disrupts various cellular processes, including cell cycle progression and apoptosis, making this compound a compound of interest for therapeutic development.
Q2: What are the main challenges in purifying this compound?
The main challenges in purifying this compound include:
-
Presence of Diastereomers: this compound is co-produced with its diastereomers Tmc-95B, C, and D, which have very similar physicochemical properties, making their separation difficult.[1]
-
Complex Starting Material: The fermentation broth is a complex mixture of primary and secondary metabolites, requiring multiple chromatographic steps for isolation.
-
Potential for Low Yield: As with many natural products, the concentration of this compound in the fermentation broth can be low, necessitating efficient extraction and purification methods to obtain sufficient quantities.
-
Compound Stability: Macrocyclic peptides can be susceptible to degradation under harsh pH or temperature conditions, which must be considered during purification.
Q3: How can I distinguish between this compound and its diastereomers during purification?
Distinguishing between this compound and its diastereomers, particularly Tmc-95B, requires high-resolution analytical techniques. The most effective method is analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS).[2] Chiral chromatography or the use of specific chiral columns can also enhance the separation of these stereoisomers.[3][4][5][6][7] Their distinct stereochemistry leads to subtle differences in retention times under optimized chromatographic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Yield After Initial Extraction
| Potential Cause | Recommended Solution |
| Inefficient cell lysis | Optimize the cell disruption method (e.g., sonication, homogenization) to ensure complete release of intracellular this compound. |
| Incomplete extraction from the fermentation broth | Use a solvent system with appropriate polarity (e.g., ethyl acetate (B1210297), butanol) and perform multiple extraction cycles. Adjusting the pH of the broth can also improve extraction efficiency. |
| Degradation of this compound | Maintain low temperatures throughout the extraction process and avoid exposure to harsh pH conditions. Use of protease inhibitors in the initial extraction buffer may also be beneficial. |
Poor Peak Resolution in HPLC
| Potential Cause | Recommended Solution |
| Inappropriate column chemistry | Screen different C18 columns or consider alternative stationary phases like phenyl-hexyl or biphenyl (B1667301) for improved selectivity. |
| Suboptimal mobile phase composition | Methodically vary the organic modifier (acetonitrile vs. methanol), the ion-pairing agent (TFA vs. formic acid), and the gradient slope to improve separation. |
| Co-elution of diastereomers | Employ a shallower gradient and a lower flow rate to increase the resolution between this compound and Tmc-95B. Chiral chromatography may be necessary for baseline separation.[3][4][5][6][7] |
| Column overload | Reduce the sample concentration or the injection volume. |
Variable Retention Times in HPLC
| Potential Cause | Recommended Solution |
| Fluctuations in column temperature | Use a column oven to maintain a consistent temperature throughout the analysis. |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase for each run and ensure accurate composition. Degas the solvents to prevent bubble formation. |
| Column degradation | Flush the column with a strong solvent after each batch of samples. If performance does not improve, replace the column. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and its naturally occurring diastereomers against the different catalytic activities of the 20S proteasome.
| Compound | IC50 (ChT-L) | IC50 (T-L) | IC50 (PGPH) |
| This compound | 5.4 nM | 200 nM | 60 nM |
| Tmc-95B | Similar to this compound | Similar to this compound | Similar to this compound |
| Tmc-95C | 20-150x weaker than A/B | 20-150x weaker than A/B | 20-150x weaker than A/B |
| Tmc-95D | 20-150x weaker than A/B | 20-150x weaker than A/B | 20-150x weaker than A/B |
Data sourced from Kohno et al. (2000).[1]
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound from Apiospora montagnei Fermentation Broth
This protocol is a representative method based on general procedures for the isolation of macrocyclic peptides from fungal fermentations.
-
Harvesting: Centrifuge the fermentation broth of Apiospora montagnei at 8,000 x g for 20 minutes to separate the mycelia from the supernatant.
-
Extraction:
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Extract the mycelia with methanol (B129727), followed by concentration under reduced pressure. Partition the resulting aqueous residue with ethyl acetate.
-
Combine all ethyl acetate extracts and evaporate to dryness to yield the crude extract.
-
-
Solvent Partitioning: Dissolve the crude extract in methanol and partition against hexane (B92381) to remove nonpolar impurities.
-
Silica (B1680970) Gel Chromatography:
-
Subject the methanol-soluble fraction to silica gel column chromatography.
-
Elute with a stepwise gradient of chloroform (B151607) and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
-
Size-Exclusion Chromatography:
-
Pool the this compound-rich fractions and concentrate.
-
Apply the concentrated sample to a Sephadex LH-20 column and elute with methanol to separate compounds based on size.
-
-
Preparative HPLC:
-
Perform a final purification step using preparative RP-HPLC with a C18 column.
-
Use a shallow gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) as a mobile phase modifier.
-
Collect the peak corresponding to this compound for further analysis.
-
Protocol 2: Proteasome Inhibitory Assay
This assay is used to determine the inhibitory activity of purified this compound fractions.
-
Reagents:
-
Purified 20S proteasome
-
Fluorogenic peptide substrates for each catalytic site (e.g., Suc-LLVY-AMC for ChT-L, Boc-LSTR-AMC for T-L, Z-LLE-AMC for PGPH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified this compound fractions of known concentrations
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, purified 20S proteasome, and varying concentrations of this compound.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
References
- 1. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance Mechanisms to TMC-95A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the proteasome inhibitor TMC-95A. The content is designed to help address specific issues that may arise during experiments, particularly concerning potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, noncovalent, and reversible inhibitor of the 20S proteasome.[1][2] It is a cyclic peptide that inhibits all three catalytic activities of the proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide-hydrolyzing (PGPH) activities.[1][3][4] Unlike covalent inhibitors, this compound does not form a permanent bond with the active site threonine residues of the proteasome. Instead, it binds to the active sites through a network of hydrogen bonds, blocking substrate access.[5][6]
Q2: What are the known resistance mechanisms to proteasome inhibitors in general?
While specific resistance mechanisms to this compound are not yet extensively documented, resistance to other proteasome inhibitors, such as bortezomib, has been studied. These mechanisms can be broadly categorized as:
-
Target-based resistance:
-
Mutations in proteasome subunits: Point mutations in the genes encoding proteasome subunits, particularly the β5 subunit (PSMB5), can alter the drug-binding pocket and reduce inhibitor efficacy.[7][8][9]
-
Overexpression of proteasome subunits: Increased expression of the target proteasome subunits can effectively dilute the inhibitor concentration, requiring higher doses to achieve the same level of inhibition.[7][10]
-
-
Non-target-based resistance:
-
Alterations in stress response pathways: Upregulation of stress response proteins, such as heat shock proteins (e.g., Hsp27), can help cells cope with the accumulation of unfolded proteins caused by proteasome inhibition.[7]
-
Activation of pro-survival signaling pathways: Pathways like the insulin-like growth factor 1 (IGF-1) signaling cascade can be upregulated to promote cell survival and overcome the cytotoxic effects of proteasome inhibition.[7]
-
Changes in the ubiquitin-proteasome system: Alterations in the expression or activity of ubiquitin ligases or deubiquitinating enzymes can affect the flux of proteins into the proteasome, potentially reducing the cell's reliance on the proteasome for degradation of certain substrates.
-
Q3: My cells are showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
If you observe a decrease in the efficacy of this compound in your cell-based assays, consider the following:
-
Confirm drug integrity: Ensure that your stock of this compound has not degraded. Prepare a fresh stock solution and repeat the experiment.
-
Verify cell line identity and health: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Ensure that the cells are healthy and free from contamination.
-
Optimize drug concentration and exposure time: Perform a dose-response experiment with a wide range of this compound concentrations and varying incubation times to determine the optimal conditions for your specific cell line.[11]
-
Assess proteasome activity: Directly measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in your cells after treatment with this compound to confirm that the inhibitor is reaching its target and is active.
Troubleshooting Guides
Issue 1: Decreased Cell Death in Response to this compound Treatment
| Possible Cause | Suggested Solution |
| Development of Resistance | 1. Sequence the proteasome subunit genes: Isolate genomic DNA from resistant and parental cell lines and sequence the coding regions of PSMB5, PSMB6, and PSMB7 to identify potential mutations. 2. Analyze proteasome subunit expression: Perform Western blotting or quantitative PCR to compare the expression levels of β1, β2, and β5 subunits between resistant and parental cells. 3. Investigate alternative pro-survival pathways: Use pathway-specific inhibitors or RNAi to assess the involvement of pathways like PI3K/Akt or MAPK in conferring resistance. |
| Incorrect Drug Concentration | Perform a new dose-response curve to determine the IC50 of this compound in your cell line.[11] |
| Cell Line Misidentification or Contamination | Authenticate your cell line using STR profiling and test for mycoplasma contamination. |
Issue 2: Inconsistent Proteasome Inhibition in Biochemical Assays
| Possible Cause | Suggested Solution |
| Suboptimal Assay Conditions | 1. Optimize substrate concentration: Titrate the fluorogenic peptide substrate to ensure it is not limiting the reaction. 2. Check buffer components: Ensure the assay buffer has the correct pH and ionic strength for optimal proteasome activity. |
| Degradation of this compound | Prepare fresh dilutions of this compound from a new stock for each experiment. |
| Presence of Interfering Substances in Cell Lysate | If using cell lysates, consider purifying the 20S proteasome before performing the inhibition assay to remove potential interfering substances. |
Quantitative Data
Table 1: Inhibitory Activity of TMC-95 Compounds against 20S Proteasome
| Compound | Chymotrypsin-like (IC50) | Trypsin-like (IC50) | PGPH-like (IC50) |
| This compound | 5.4 nM | 200 nM | 60 nM |
| TMC-95B | 8.7 nM | 490 nM | 60 nM |
| TMC-95C | 0.36 µM | 14 µM | 8.7 µM |
| TMC-95D | 0.27 µM | 9.3 µM | 3.3 µM |
Data compiled from Koguchi et al., 2000.[3][4]
Experimental Protocols
Protocol 1: Cell-Based Proteasome Activity Assay
This protocol describes how to measure the three different proteolytic activities of the proteasome in living cells to assess the efficacy of this compound.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Proteasome-Glo™ Cell-Based Assay kits (or similar) for chymotrypsin-like, trypsin-like, and caspase-like activities[12][13][14]
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
The next day, treat the cells with various concentrations of this compound or a vehicle control. Incubate for the desired time.
-
Prepare the Proteasome-Glo™ reagent for the specific activity you are measuring according to the manufacturer's instructions.[13]
-
Add the reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of proteasome inhibition for each concentration of this compound relative to the vehicle-treated control.
Protocol 2: Generation of a this compound-Resistant Cell Line
This protocol outlines a general method for developing a cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Cell counting equipment
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Begin continuous exposure of the parental cell line to a low concentration of this compound (e.g., IC20).
-
Monitor cell viability and proliferation. Initially, a significant portion of the cells may die.
-
Once the cell population recovers and resumes steady growth, gradually increase the concentration of this compound.
-
Repeat this process of stepwise dose escalation over several months.
-
Periodically, assess the IC50 of the adapting cell population to monitor the development of resistance.
-
Once a significant fold-change in IC50 is achieved (e.g., >10-fold), the resistant cell line can be considered established.
-
Isolate single-cell clones from the resistant population for further characterization.
Visualizations
Caption: The Ubiquitin-Proteasome Pathway.
Caption: Potential Mechanisms of Resistance to this compound.
Caption: Workflow for Investigating this compound Resistance.
References
- 1. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Fungal Secondary Metabolites as Inhibitors of the Ubiquitin–Proteasome System [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel mechanism of drug resistance to proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublishstorage.blob.core.windows.net [oaepublishstorage.blob.core.windows.net]
- 10. Soluble and Cell–Cell-Mediated Drivers of Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell-Based Proteasome-Glo™ Assays [promega.com]
- 13. promega.com [promega.com]
- 14. biocompare.com [biocompare.com]
Technical Support Center: Enhancing the Selectivity of Tmc-95A Analogs
This technical support center is designed for researchers, scientists, and drug development professionals working with Tmc-95A analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on enhancing the selectivity of these potent proteasome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its selectivity important?
This compound is a natural macrocyclic peptide that acts as a potent, non-covalent inhibitor of the 20S proteasome. The proteasome has three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), associated with its β5, β2, and β1 subunits, respectively. While this compound shows some preference for the CT-L activity, enhancing its selectivity for a specific subunit is a key goal in drug development to minimize off-target effects and potential toxicity. By creating analogs with higher selectivity, researchers aim to develop more targeted therapies for diseases like cancer and inflammatory disorders.
Q2: Which structural features of this compound are critical for its inhibitory activity and selectivity?
Structure-activity relationship (SAR) studies have highlighted several key features:
-
6,7-Dihydroxy Groups: The dihydroxy groups on the indole (B1671886) ring are crucial for potent activity. Analogs lacking these groups show a significant decrease in potency[1].
-
(Z)-1-Propenylamide Side Chain: This enamide group is important for the slow-binding kinetics of the inhibitor[1]. While it can be replaced with a simpler allylamide without losing all activity, modifications in this region can impact potency[1].
-
Stereochemistry at C-7: The stereochemistry of the hydroxyl group at the C-7 position can influence the inhibitory activity by up to two orders of magnitude[1].
-
Asymmetric Center at C-36: Interestingly, the stereochemistry at the C-36 position, which distinguishes this compound from Tmc-95B, appears to have little effect on the biological activity[1]. This allows for simplification in the synthesis of analogs by eliminating this stereocenter[1].
Q3: How can I improve the selectivity of my this compound analogs for a specific proteasome subunit?
Enhancing selectivity involves rational design based on the structural differences between the binding pockets of the β1, β2, and β5 subunits. Here are some strategies:
-
Target Non-Conserved Residues: Focus on modifications that introduce interactions with amino acid residues that are not conserved across the three catalytic subunits. This can be guided by computational modeling and structural biology data of the proteasome active sites.
-
Modify Side Chains: As SAR studies suggest, modifications to the side chains, such as the enamide and ketoamide moieties, can influence potency and selectivity[1]. Systematic modifications at these positions can be explored.
-
Explore Different Scaffolds: While maintaining the core pharmacophore, simplifying the macrocyclic structure or replacing certain moieties, like the biaryl system with a biphenyl (B1667301) ether, can lead to new analogs with altered selectivity profiles[2].
Troubleshooting Guides
Issue: Inconsistent IC50 values in my proteasome inhibition assays.
-
Potential Cause 1: Compound Solubility.
-
Solution: this compound and its analogs can have poor aqueous solubility. Ensure your compound is fully dissolved in a suitable solvent, typically DMSO, before preparing serial dilutions in the assay buffer. Visually inspect for any precipitation. It is recommended to prepare fresh dilutions for each experiment.
-
-
Potential Cause 2: Reagent Variability.
-
Solution: Use high-quality, fresh reagents. The activity of the proteasome and the stability of the fluorogenic substrate can degrade over time. Aliquot reagents to avoid multiple freeze-thaw cycles.
-
-
Potential Cause 3: Assay Conditions.
-
Solution: Maintain consistent assay conditions, including temperature, pH, and incubation times. Even minor variations can affect enzyme kinetics and lead to variable results. Use a consistent source and lot of microplates, as plate composition can sometimes affect assay performance[3].
-
Issue: High background fluorescence in my assay.
-
Potential Cause 1: Autohydrolysis of Substrate.
-
Solution: Fluorogenic substrates like Suc-LLVY-AMC can hydrolyze spontaneously, leading to high background. Always include a "substrate only" control (assay buffer + substrate, no enzyme) to measure this background and subtract it from your experimental values. Store the substrate protected from light.
-
-
Potential Cause 2: Compound Autofluorescence.
-
Solution: Some this compound analogs may be intrinsically fluorescent at the excitation and emission wavelengths of the assay. Run a "compound only" control (assay buffer + your analog, no enzyme or substrate) to check for this. If significant, you may need to use a different assay format, such as a luminescence-based assay.
-
-
Potential Cause 3: Contaminated Reagents.
-
Solution: Use high-purity reagents and sterile, nuclease-free water to prepare buffers. Ensure that your lab equipment is clean to avoid introducing fluorescent contaminants.
-
Issue: My analog shows low potency or is inactive.
-
Potential Cause 1: Compound Degradation.
-
Solution: Verify the stability of your compound under the storage and assay conditions. This compound analogs can be susceptible to degradation. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Potential Cause 2: Inactive Enzyme.
-
Solution: Ensure the 20S proteasome is active. Include a positive control inhibitor with known potency (e.g., bortezomib (B1684674) or epoxomicin) in your assay to confirm that the enzyme is functioning correctly.
-
-
Potential Cause 3: Critical Structural Modification.
-
Solution: Review the SAR data for this compound. If your analog has been modified at a position known to be critical for activity (e.g., removal of the 6,7-dihydroxy groups), this could explain the loss of potency[1].
-
Data Presentation
Table 1: Inhibitory Activity (IC50) of this compound and Diastereomers against 20S Proteasome Subunits
| Compound | Chymotrypsin-like (β5) IC50 (nM) | Caspase-like (β1) IC50 (nM) | Trypsin-like (β2) IC50 (nM) |
| This compound | 5.4 | 60 | 200 |
| Tmc-95B | 8.7 | 60 | 490 |
| Tmc-95C | 360 | 8700 | 14000 |
| Tmc-95D | 270 | 3300 | 9300 |
Data sourced from[4].
Table 2: Inhibitory Activity (Kiapp) of Simplified this compound/B Analogs
| Compound | Chymotrypsin-like (CT-L) Kiapp (nM) | Caspase-like (C-L) Kiapp (nM) | Trypsin-like (T-L) Kiapp (nM) |
| This compound | 4.8 ± 0.3 | 110 ± 10 | 190 ± 20 |
| Tmc-95B | 4.6 ± 0.4 | 120 ± 10 | 210 ± 20 |
| Analog 12 (allylamide derivative) | 4.5 ± 0.3 | 110 ± 10 | 200 ± 20 |
| Analog 14 (non-stereogenic ketoamide) | 4.7 ± 0.3 | 110 ± 10 | 200 ± 20 |
| Analog 15 (allylamide & non-stereogenic ketoamide) | 4.6 ± 0.4 | 120 ± 10 | 210 ± 20 |
| Triol 19 (lacks substituted amide) | > 1000 | > 1000 | > 1000 |
Data sourced from[1]. Note: Kiapp values are apparent inhibition constants.
Experimental Protocols
Protocol 1: In Vitro 20S Proteasome Chymotrypsin-Like (CT-L) Activity Assay
This protocol describes a common fluorescence-based assay to measure the CT-L activity of the purified 20S proteasome and the inhibitory effect of this compound analogs.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)
-
This compound analog stock solution (e.g., 10 mM in DMSO)
-
Positive Control Inhibitor: Bortezomib or Epoxomicin
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of the 20S proteasome in assay buffer (e.g., 2 nM).
-
Prepare a working solution of the Suc-LLVY-AMC substrate in assay buffer (e.g., 100 µM).
-
Prepare serial dilutions of your this compound analog and the positive control inhibitor in assay buffer containing a final DMSO concentration of <1%.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of your serially diluted this compound analog, positive control, or vehicle (assay buffer with DMSO) to the appropriate wells.
-
Add 20 µL of the 20S proteasome working solution to all wells except the "no enzyme" and "substrate only" controls. Add 20 µL of assay buffer to these control wells.
-
Mix gently by tapping the plate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
-
Initiate Reaction:
-
Add 20 µL of the Suc-LLVY-AMC substrate working solution to all wells. The final volume should be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the "substrate only" control from all other wells.
-
Calculate the percent inhibition for each concentration of your analog: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound analogs.
References
- 1. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound analogues with endocyclic biphenyl ether group as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
strategies to reduce Tmc-95A synthesis complexity
Welcome to the technical support center for the synthesis of Tmc-95A, a potent proteasome inhibitor. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The synthesis of this compound is considered highly challenging due to its complex molecular architecture.[1] Key difficulties include:
-
Construction of the Highly Oxidized Tryptophan Core: This moiety contains a congested vicinal diol on a five-membered ring, presenting a significant stereochemical challenge.
-
Formation of the Macrocyclic Biaryl Linkage: Creating the bond between the oxidized tryptophan and the tyrosine fragment requires careful strategy, often involving cross-coupling reactions.[2]
-
Macrolactamization: Closing the 14-membered cyclic peptide ring can be a low-yielding step, sensitive to the choice of coupling reagents and protecting group strategy.[3][4]
-
Installation of the (Z)-Propenylamide Side Chain: Formation of this cis-enamide is a problematic step that has required the development of novel chemical methods.[2][5]
-
Final Diastereomer Separation: The synthesis often produces a mixture of this compound and its diastereomer, Tmc-95B, which can be difficult to separate, complicating the final purification.[2][5]
Q2: My macrolactamization step is inefficient. What strategies can improve the yield?
Low yields in macrolactamization are a common issue. Consider the following troubleshooting approaches:
-
Choice of Coupling Reagents: The selection of reagents is critical. The Williams group successfully used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) for the key macrocyclization.[4]
-
Protecting Group Strategy: A minimal or "late-stage" deprotection strategy can be highly effective. The Williams group demonstrated that removing all acid-labile protecting groups just before the final amide coupling and macrocyclization steps could streamline the process and avoid competing side reactions like lactone formation.[3][4]
-
Conformational Control: The conformation of the linear precursor peptide significantly influences the ease of cyclization. The constrained nature of the Tmc-95 backbone provides an entropic driving force for cyclization once the correct precursor is formed.[6][7]
Q3: Are there more convergent and efficient second-generation syntheses available?
Yes, significant progress has been made since the first total syntheses. Later-generation approaches focus on convergency and step economy. For instance, the synthesis by the Williams group is notably efficient, featuring an E-selective modified Julia olefination and minimizing the use of protecting groups at late stages.[3][8] These more recent syntheses significantly reduce the number of steps required compared to initial efforts.
Synthetic Strategy Comparison
Subsequent generations of this compound synthesis have focused on improving efficiency by reducing the total number of steps.
| Synthesis Approach | Longest Linear Sequence (Steps) | Total Steps | Key Features & Advantages |
| First Generation (e.g., Danishefsky) | >25 (inferred) | >30 (inferred) | Pioneering route; developed a novel thermal rearrangement for cis-enamide formation.[2][9] |
| Second Generation (e.g., Williams) | 18 | 22 | Highly convergent; features an E-selective modified Julia olefination and minimal late-stage protecting groups.[3] |
| Convergent Core Synthesis (e.g., Gademann) | 14 (for macrocyclic core) | Not a full synthesis | Reports a concise synthesis of the fully elaborated macrocyclic core.[6] |
Troubleshooting Guide: (Z)-Propenylamide Formation
One of the most synthetically problematic steps is the installation of the (Z)-propenylamide (cis-enamide) moiety.[2]
Caption: Troubleshooting workflow for the challenging (Z)-propenylamide formation step.
Key Experimental Protocols
1. Williams Synthesis: Macrolactamization [3][4]
This protocol highlights the late-stage deprotection and macrocyclization strategy.
-
Global Deprotection: The fully protected linear peptide precursor is treated with a 1:1 mixture of trifluoroacetic acid (TFA) and H₂O to remove all acid-labile protecting groups (e.g., Boc, t-butyl esters). This liberates the C14 amine, C25 primary alcohol, and C19 phenol.
-
Ketoamide Formation: The resulting trifluoroacetic acid-amine salt is coupled with d,l-3-methyl-2-oxo-pentanoic acid sodium salt. The reaction is mediated by EDCI and HOAt. A key advantage noted is the absence of competing acylation on the free alcohol groups.
-
Final Deprotection: Hydrogenolysis using palladium black (Pd black) under a hydrogen atmosphere is performed to remove benzyl (B1604629) ester and N-benzyloxycarbamate (Cbz) groups, yielding the requisite amino acid for cyclization.
-
Macrocyclization: The crude amino acid from the previous step is dissolved in a suitable solvent (e.g., DMF/CH₂Cl₂) and treated with EDCI and HOAt at high dilution to favor intramolecular cyclization over intermolecular polymerization. This affords the unprotected macrocyclic core.
2. Danishefsky Synthesis: (Z)-Propenylamide Formation via Thermal Rearrangement [2][9]
This novel method was developed to overcome the difficulty of installing the cis-enamide.
-
Precursor Synthesis: An α-silyl allylamine (H₂NCH(SiEt₃)CH=CH₂) is synthesized separately.
-
Amide Coupling: The deprotected macrocyclic core (containing a free amine) is coupled with a protected 3-methyl-2-oxopentanoic acid derivative.
-
Side Chain Installation: Following deprotection to reveal the terminal amine, the resulting intermediate is coupled with the α-silyl allylamine precursor.
-
Thermal Rearrangement: The product from the previous step is subjected to a thermal rearrangement (e.g., heating in a high-boiling solvent). This induces a stepwise dyotropic rearrangement involving sequential 1,4-silyl and 1,4-hydrogen shifts to form the desired (Z)-1-propenylamide moiety.
-
Final Deprotection: Global deprotection with a reagent like pyridine-buffered HF/pyridine yields a mixture of this compound and Tmc-95B, which is then separated by reversed-phase HPLC.
Synthetic Strategy Overview
A convergent approach is key to an efficient synthesis. The general logic involves synthesizing key fragments separately before coupling them and performing a late-stage macrocyclization.
Caption: A generalized convergent workflow for the total synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of this compound and -B via a New Reaction Leading to Z-Enamides. Some Preliminary Findings as to SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TMC-95-based inhibitor design provides evidence for the catalytic versatility of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A concise, total synthesis of the this compound/B proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The total synthesis of proteasome inhibitors this compound and TMC-95B: discovery of a new method to generate cis-propenyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Tmc-95A Characterization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of Tmc-95A, a potent proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for the full characterization of this compound include High-Performance Liquid Chromatography (HPLC) for separation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation, and biochemical assays to determine its proteasome inhibitory activity.
Q2: How can the different diastereomers of Tmc-95 (A, B, C, and D) be separated?
A2: The diastereomers of Tmc-95 can be separated by HPLC, typically using a reversed-phase column. The separation of this compound and Tmc-95B, which differ in the configuration of the methyl group at the C-36 position, can be particularly challenging and may require optimization of the mobile phase composition and gradient.[1][2][3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a noncovalent and reversible inhibitor of the 20S proteasome.[1][2][3] It inhibits the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities of the proteasome.[4]
Q4: What are the key structural features of this compound?
A4: this compound is a cyclic peptide with a molecular formula of C₃₃H₃₈N₆O₁₀. Its structure contains unique components, including L-tyrosine, L-asparagine, a highly oxidized L-tryptophan, (Z)-1-propenylamine, and 3-methyl-2-oxopentanoic acid moieties.[5][6]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of this compound and Tmc-95B diastereomers | - Inadequate mobile phase composition.- Suboptimal column chemistry.- Inappropriate gradient slope. | - Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer. Introducing a different organic modifier or altering the pH of the aqueous phase can sometimes improve resolution.- Column Selection: While C18 columns are common, for closely related isomers, consider columns with alternative selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases.- Gradient Adjustment: Decrease the gradient slope (make it shallower) around the elution time of the isomers to increase the separation window. |
| Peak tailing | - Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions).- Column overload.- Extracolumn dead volume. | - Modify Mobile Phase: Add a small amount of a competitive agent like trifluoroacetic acid (TFA) or use a buffered mobile phase to minimize silanol interactions.- Reduce Sample Load: Decrease the injected sample concentration or volume.- System Optimization: Ensure all tubing and connections are appropriate for the column dimensions to minimize dead volume. |
| Variable retention times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Inadequate column equilibration. | - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure thorough mixing, especially for isocratic elution.- Temperature Control: Use a column oven to maintain a consistent temperature.- Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, typically for at least 10-15 column volumes. |
NMR Spectroscopy
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad or poorly resolved peaks | - Sample aggregation.- Presence of paramagnetic impurities.- High sample viscosity. | - Sample Concentration: Experiment with different sample concentrations; aggregation is often concentration-dependent.- Solvent Choice: The choice of solvent can influence aggregation and conformation. Test different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄).- Filtration: Ensure the sample is free of particulate matter by filtering it into the NMR tube.- Degassing: For samples sensitive to dissolved oxygen, degassing may sharpen the lines. |
| Low signal-to-noise ratio | - Insufficient sample concentration.- Incorrect number of scans. | - Increase Concentration: If possible, increase the concentration of this compound in the sample.- Increase Scans: Increase the number of transients acquired. The signal-to-noise ratio increases with the square root of the number of scans. |
| Difficulty in assigning overlapping signals | - Inherent complexity of the cyclic peptide structure. | - 2D NMR Experiments: Utilize a suite of 2D NMR experiments such as COSY, TOCSY, NOESY/ROESY, HSQC, and HMBC to resolve overlapping signals and establish through-bond and through-space correlations. |
Proteasome Inhibition Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background fluorescence/luminescence | - Autofluorescence of this compound.- Contamination of reagents or microplates. | - Run Controls: Include a control with this compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence/luminescence.- Use High-Quality Reagents: Ensure all buffers and reagents are freshly prepared and of high purity.- Plate Selection: Use low-binding, black microplates for fluorescence assays and white, opaque plates for luminescence assays to minimize background. |
| Inconsistent IC₅₀ values | - Variability in enzyme activity.- Inaccurate serial dilutions of this compound.- Insufficient incubation time. | - Enzyme Quality: Use a consistent source and lot of the 20S proteasome. Allow the enzyme to stabilize at the assay temperature before initiating the reaction.- Accurate Dilutions: Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.- Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for the inhibition reaction. |
| No or low inhibition observed | - Inactive this compound.- Incorrect assay conditions (pH, temperature). | - Compound Integrity: Verify the purity and integrity of the this compound stock solution. If possible, confirm its structure by MS.- Optimize Assay Conditions: Ensure the assay buffer pH and temperature are optimal for proteasome activity. |
Quantitative Data Summary
Table 1: Proteasome Inhibitory Activity of this compound
| Proteasome Activity | IC₅₀ (nM) |
| Chymotrypsin-like (CT-L) | 5.4 |
| Trypsin-like (T-L) | 200 |
| Peptidylglutamyl-peptide hydrolyzing (PGPH) | 60 |
Data sourced from studies on the 20S proteasome.[4]
Table 2: HPLC and Mass Spectrometry Data for this compound
| Parameter | Value/Description |
| Molecular Formula | C₃₃H₃₈N₆O₁₀ |
| High-Resolution Mass Spectrometry | HR-FAB-MS is used to confirm the elemental composition.[5][6] |
| HPLC Separation | Reversed-phase HPLC is used to separate this compound from its diastereomers.[1][2] Specific retention times are method-dependent. |
Experimental Protocols
Protocol 1: HPLC Separation of Tmc-95 Diastereomers
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve this compound sample in a minimal amount of DMSO and dilute with the initial mobile phase composition.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Filtration: Filter the sample through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and concentration.
-
2D NMR:
-
COSY/TOCSY: To identify spin systems of the amino acid residues.
-
NOESY/ROESY: To establish through-space proximities for conformational analysis.
-
HSQC: To correlate protons with their directly attached carbons or nitrogens.
-
HMBC: To identify long-range proton-carbon correlations, which is crucial for sequencing and confirming the cyclic structure.
-
Protocol 3: Proteasome Chymotrypsin-Like (CT-L) Activity Assay
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂.
-
20S Human Proteasome.
-
Fluorogenic Substrate: Suc-LLVY-AMC.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black microplate, add 50 µL of the this compound dilutions. Include wells with assay buffer and DMSO as a vehicle control.
-
Add 25 µL of a solution containing the 20S proteasome to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the Suc-LLVY-AMC substrate solution.
-
Measure the fluorescence kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. thermofisher.com [thermofisher.com]
- 3. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
managing diastereomer separation in Tmc-95A synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tmc-95A, with a specific focus on managing the separation of its diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of diastereomers a common issue in the total synthesis of this compound?
A1: The complex structure of this compound contains multiple chiral centers. During the synthesis, certain reactions, particularly those establishing new stereocenters, may not be perfectly stereoselective. This leads to the formation of one or more diastereomers, with Tmc-95B being the most commonly reported.[1][2][3] For example, in some synthetic routes, a key dihydroxylation step to form the highly oxidized tryptophan moiety can result in a mixture of diastereomers.[4]
Q2: What are the primary diastereomers formed alongside this compound?
A2: The most prevalent diastereomer encountered during the total synthesis of this compound is Tmc-95B.[1][4] Naturally occurring Tmc-95 also includes other diastereomers such as Tmc-95C and Tmc-95D, although these are typically formed in much lower quantities or not at all in most synthetic routes.[2][5] this compound and Tmc-95B exhibit nearly identical inhibitory activity against the proteasome, while Tmc-95C and Tmc-95D are significantly less active.[4][5]
Q3: What is the most common method for separating this compound from its diastereomers?
A3: High-Performance Liquid Chromatography (HPLC) is the universally cited method for the separation of this compound and its diastereomers.[1][4] Specifically, reversed-phase HPLC has been successfully employed to resolve the final mixture of this compound and Tmc-95B, allowing for the isolation of the pure, desired product.[4]
Troubleshooting Guide: Diastereomer Separation
Issue: Poor or no separation of this compound and Tmc-95B peaks in HPLC.
Possible Cause 1: Suboptimal Mobile Phase Composition. The polarity of the mobile phase is critical for achieving differential migration of the diastereomers through the stationary phase. If the eluting strength is too high, the compounds will co-elute. If it is too low, peaks will be broad and may still not resolve.
-
Solution:
-
Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.
-
Perform a gradient elution with a shallow gradient to enhance separation.
-
Ensure the mobile phase is adequately buffered if there are ionizable groups, as pH can affect retention and selectivity.
-
Possible Cause 2: Inappropriate Stationary Phase. The choice of HPLC column is crucial. While a standard C18 column is a good starting point for reversed-phase separation of complex molecules, it may not provide sufficient selectivity for closely related diastereomers like this compound and Tmc-95B.
-
Solution:
-
Screen different types of reversed-phase columns (e.g., C8, Phenyl-Hexyl) to find one with better selectivity for your diastereomeric pair.
-
Consider using a column with a different particle size or pore size.
-
Possible Cause 3: Unfavorable Temperature Conditions. Column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby affecting resolution.
-
Solution:
-
Experiment with different column temperatures (e.g., in the range of 25-40°C) to see if it improves separation. Increased temperature generally lowers viscosity and can improve peak shape and efficiency.
-
Issue: Peak tailing or broad peaks for this compound and its diastereomers.
Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic functionalities in the analyte, leading to peak tailing.
-
Solution:
-
Add a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase to suppress silanol interactions.
-
Use a column with end-capping to minimize exposed silanol groups.
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion and broadening.
-
Solution:
-
Reduce the concentration of the sample being injected.
-
If a larger quantity needs to be purified, switch to a preparative or semi-preparative HPLC column with a larger diameter.
-
Quantitative Data on Diastereoselectivity
The diastereomeric ratio can vary significantly depending on the specific synthetic route and the reaction conditions employed. Below is a summary of reported diastereoselectivity for a key step in one of the synthetic approaches to this compound.
| Reaction Step | Synthetic Approach | Diastereomeric Ratio (desired:undesired) | Reference |
| Dihydroxylation | Danishefsky, et al. | 5:1 | [4] |
Experimental Protocols
Detailed Methodology for Diastereomer Separation by HPLC
The following is a representative protocol for the separation of this compound and Tmc-95B based on methodologies described in the literature.[4] Researchers should optimize these conditions for their specific instrumentation and sample.
1. Instrumentation and Column:
-
System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reversed-phase C18 column is a suitable starting point. Dimensions such as 4.6 mm x 250 mm with a 5 µm particle size are common for analytical separations. For purification, a semi-preparative or preparative column should be used.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter and degas thoroughly before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for an analytical column. Adjust accordingly for preparative columns.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL for an analytical column, depending on sample concentration.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 5 95 5 35 5 95 40 5 95 41 95 5 | 50 | 95 | 5 |
4. Sample Preparation:
-
Dissolve the crude mixture of this compound and Tmc-95B in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase components.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Post-Run Analysis:
-
Collect the fractions corresponding to the separated peaks of this compound and Tmc-95B.
-
Confirm the identity and purity of the isolated diastereomers using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[1]
Visualizations
Caption: Experimental workflow for the synthesis and diastereomer separation of this compound.
References
- 1. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of this compound and -B via a New Reaction Leading to Z-Enamides. Some Preliminary Findings as to SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Tmc-95A Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tmc-95A. Our aim is to address specific issues that may be encountered during experimentation, thereby facilitating a smoother and more efficient synthesis process.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of this compound in a question-and-answer format.
Q1: Low yield in the modified Julia olefination for the synthesis of the oxindolene fragment.
A1: Low yields in the modified Julia olefination step can be attributed to several factors. The reaction is sensitive to the choice of sulfone, base, and reaction temperature. It has been observed that a benzothiazole (B30560) (BT) sulfone provides superior selectivity over a phenyltetrazole (PT) derivative. To favor the formation of the desired E-isomer with greater selectivity, increasing the reaction temperature can be beneficial. Optimization of the base and solvent system is also critical.
Q2: Poor diastereoselectivity during the dihydroxylation of the oxindolene intermediate.
A2: Achieving high diastereoselectivity in the dihydroxylation of the oxindolene intermediate can be challenging. While using ligands such as (DHQD)2PHAL or (DHQ)2PHAL can accelerate the reaction and minimize the formation of isatin (B1672199) byproducts, they may not significantly influence the facial selectivity. The inherent conformational bias of the substrate often plays a significant role in determining the stereochemical outcome. Screening different chiral ligands and solvent systems may be necessary to improve the diastereomeric ratio.
Q3: Difficulty with the macrolactamization step to form the 17-membered ring.
A3: The macrolactamization to form the strained 17-membered heterocycle of this compound is a critical and often low-yielding step. The rigidity of the precursor, particularly the exocyclic double bond on the oxindole (B195798) ring, can orient the reacting groups unfavorably for cyclization. Common peptide coupling reagents may prove ineffective. A successful approach involves the use of Mitsunobu conditions (diisopropyl azodicarboxylate and PPh3) for the final ring closure. Careful control of reaction concentration to favor intramolecular cyclization over intermolecular polymerization is also crucial.
Q4: What are the common side reactions observed during the Suzuki or Stille coupling to form the biaryl linkage?
A4: In forming the biaryl moiety, Stille coupling has been reported to give unsatisfactory yields, often around 20%, with significant side products.[1] These include byproducts from alkyl group transfer from the stannane (B1208499) and reductive deiodination.[1] Suzuki-type coupling has been shown to be a more effective alternative for constructing the biaryl domain of this compound.[2]
Q5: How can I purify the final this compound and separate its diastereomers?
A5: The final purification of this compound and the separation of its diastereomers, this compound and Tmc-95B, is typically achieved by High-Performance Liquid Chromatography (HPLC).[1] Reversed-phase HPLC is a powerful technique for separating complex mixtures of peptides and natural products. The choice of column, mobile phase composition (e.g., acetonitrile/water gradients with an additive like trifluoroacetic acid), and flow rate will need to be optimized to achieve baseline separation of the diastereomers.
Data Presentation
The following tables summarize quantitative data for key reaction steps in the synthesis of this compound, compiled from published literature.
Table 1: Optimization of the Modified Julia Olefination
| Entry | Sulfone Type | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (E/Z) |
| 1 | Phenyl Tetrazole (PT) | KHMDS | THF | -78 | 65 | 3:1 |
| 2 | Benzothiazole (BT) | KHMDS | THF | -78 | 78 | 9:1 |
| 3 | Benzothiazole (BT) | KHMDS | THF | 0 | 75 | >20:1 |
Table 2: Dihydroxylation of Oxindolene Intermediate
| Entry | Oxidant | Ligand | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (S/R) |
| 1 | OsO4 (catalytic), NMO | None | Acetone/H2O | Room Temp. | 80 | ~1:1.5 |
| 2 | OsO4 (catalytic), NMO | (DHQD)2PHAL | t-BuOH/H2O | Room Temp. | 84 | ~1:1.8 |
| 3 | OsO4 (catalytic), NMO | (DHQ)2PHAL | t-BuOH/H2O | Room Temp. | 82 | ~1:1.8 |
Table 3: Macrolactamization Conditions
| Entry | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | FDPP, DIEA | DMF | Room Temp. | No reaction |
| 2 | EDC, HOAt | DMF/CH2Cl2 | Room Temp. | No reaction |
| 3 | DIAD, PPh3 | THF/DMF | Room Temp. | 70 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Modified Julia Olefination:
To a solution of the benzothiazole sulfone (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere is added KHMDS (1.1 equiv.) dropwise. The resulting solution is stirred for 30 minutes, after which a solution of the 7-iodoisatin-derived aldehyde (1.0 equiv.) in THF is added. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired oxindolene product.
Dihydroxylation:
To a solution of the oxindolene (1.0 equiv.) and (DHQD)2PHAL (0.05 equiv.) in a 1:1 mixture of t-butanol and water is added N-methylmorpholine N-oxide (NMO, 1.5 equiv.) followed by a 2.5 wt% solution of OsO4 in t-butanol (0.02 equiv.). The reaction mixture is stirred at room temperature for 16 hours. Sodium sulfite (B76179) (1.0 g) is added, and the mixture is stirred for an additional 30 minutes. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash chromatography to yield the diol.
Macrolactamization (Mitsunobu Conditions):
To a solution of the seco-acid (1.0 equiv.) and triphenylphosphine (B44618) (1.5 equiv.) in a 1:1 mixture of THF and DMF at 0 °C under an argon atmosphere is added diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield the macrolactam.
Visualizations
Diagram 1: this compound Synthesis Workflow
Caption: A simplified workflow for the total synthesis of this compound.
Diagram 2: this compound Proteasome Inhibition Pathway
Caption: this compound inhibits the catalytic subunits of the 20S proteasome.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: TMC-95A vs. Bortezomib
In the landscape of proteasome inhibitors, TMC-95A and bortezomib (B1684674) represent two distinct classes of molecules that effectively target the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. While both compounds ultimately lead to the accumulation of ubiquitinated proteins and induce apoptosis in cancer cells, their mechanisms of action, binding modes, and specificities differ significantly. This guide provides a detailed comparison of this compound and bortezomib, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their unique properties.
Mechanism of Action at the Proteasome
The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins. Its catalytic activity resides within the 20S core particle, which is composed of four stacked rings. The two inner β-rings house the active sites: β1 (caspase-like or post-glutamyl peptide hydrolase), β2 (trypsin-like), and β5 (chymotrypsin-like). Both this compound and bortezomib exert their inhibitory effects by targeting these active sites, but through different chemical interactions.
This compound is a natural product, a cyclic peptide that acts as a potent, non-covalent, and reversible inhibitor of the proteasome.[1] Its rigid macrocyclic structure is thought to contribute to its high binding affinity.[2] X-ray crystallography studies have revealed that this compound binds to all three active β-subunits (β1, β2, and β5) through a network of hydrogen bonds, physically obstructing the substrate-binding channel without forming a covalent bond with the catalytic threonine residue.[1]
Bortezomib (PS-341, Velcade®), on the other hand, is a dipeptidyl boronic acid analog that acts as a reversible but potent covalent inhibitor of the proteasome. The boron atom in bortezomib forms a stable, yet reversible, tetrahedral intermediate with the hydroxyl group of the N-terminal threonine residue in the active sites of the β-subunits.[3] It primarily inhibits the chymotrypsin-like activity of the β5 subunit and, to a lesser extent, the caspase-like activity of the β1 subunit at clinically relevant concentrations.[4]
dot
References
Proteasome Inhibitors in Oncology: A Comparative Analysis of TMC-95A and Carfilzomib
In the landscape of targeted cancer therapy, the proteasome has emerged as a critical target, particularly in hematological malignancies. Proteasome inhibitors disrupt the cellular machinery responsible for degrading unwanted or misfolded proteins, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a detailed comparison of two distinct proteasome inhibitors: TMC-95A, a naturally derived, reversible inhibitor, and carfilzomib (B1684676), a second-generation, irreversible inhibitor approved for the treatment of multiple myeloma.
Mechanism of Action: A Tale of Two Binding Modes
Both this compound and carfilzomib target the 20S proteasome, the proteolytic core of the 26S proteasome complex. However, their interaction with the active sites of the proteasome differs significantly.
This compound , a cyclic peptide isolated from the fungus Apiospora montagnei, is a noncovalent and reversible inhibitor of the proteasome.[1][2] X-ray crystallography has revealed that this compound binds to the active β subunits of the proteasome through a network of hydrogen bonds, physically blocking substrate access to the catalytic threonine residues.[3][4] This reversible binding offers the potential for a more transient inhibition of the proteasome.
Carfilzomib , a tetrapeptide epoxyketone, acts as a selective and irreversible inhibitor of the proteasome.[5][6] It covalently binds to the N-terminal threonine residue of the proteasome's active sites, specifically targeting the chymotrypsin-like activity.[6][7] This irreversible binding leads to a sustained inhibition of proteasome function, resulting in the accumulation of polyubiquitinated proteins and the induction of apoptosis in cancer cells.[5][7]
Efficacy Comparison: Preclinical Potency and Clinical Validation
A direct head-to-head clinical comparison of this compound and carfilzomib has not been conducted, as this compound remains in the preclinical stages of development. However, by examining their respective in vitro potencies and the extensive clinical data available for carfilzomib, we can draw a comparative picture of their efficacy.
Preclinical Efficacy of this compound
This compound has demonstrated potent inhibition of all three major proteolytic activities of the 20S proteasome in vitro. The half-maximal inhibitory concentrations (IC50) highlight its strong activity, particularly against the chymotrypsin-like activity.
| Proteasomal Activity | This compound IC50 (nM) |
| Chymotrypsin-like (ChT-L) | 5.4[3][8] |
| Trypsin-like (T-L) | 200[3][8] |
| Peptidylglutamyl-peptide hydrolyzing (PGPH) | 60[3][8] |
This compound has also shown cytotoxic activity against human cancer cell lines, with IC50 values of 4.4 µM in HCT-116 colon carcinoma cells and 9.8 µM in HL60 promyelocytic leukemia cells.[3]
Clinical Efficacy of Carfilzomib
Carfilzomib, marketed as Kyprolis®, has undergone extensive clinical evaluation and is approved for the treatment of relapsed or refractory multiple myeloma.[5] Its efficacy, both as a single agent and in combination with other drugs, has been demonstrated in numerous clinical trials.
| Clinical Trial (Combination) | Patient Population | Outcome |
| ASPIRE (Carfilzomib + Lenalidomide + Dexamethasone vs. Lenalidomide + Dexamethasone) | Relapsed Multiple Myeloma | Median Progression-Free Survival (PFS): 26.3 months vs. 17.6 months |
| ENDEAVOR (Carfilzomib + Dexamethasone vs. Bortezomib + Dexamethasone) | Relapsed or Refractory Multiple Myeloma | Median PFS: 18.7 months vs. 9.4 months[9] |
| Phase 2b Study (PX-171-003-A1) (Single Agent) | Relapsed and Refractory Multiple Myeloma | Overall Response Rate (ORR): 23.7%[10] |
These trials have established carfilzomib as a highly effective therapeutic agent in the management of multiple myeloma.[11][12]
Signaling Pathways and Experimental Protocols
The primary signaling pathway targeted by both this compound and carfilzomib is the ubiquitin-proteasome pathway. Inhibition of this pathway leads to the accumulation of ubiquitinated proteins, triggering downstream signaling cascades that result in apoptosis.
References
- 1. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Carfilzomib - Wikipedia [en.wikipedia.org]
- 6. massivebio.com [massivebio.com]
- 7. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 8. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kyprolis (Carfilzomib) Received New Indications as Combination Therapy for Use in Relapsed and/or Refractory Multiple Myeloma [ahdbonline.com]
- 10. Clinical Trial Updates on Carfilzomib-Based Treatment for Patients with Multiple Myeloma [theoncologynurse.com]
- 11. The mechanism of action, pharmacokinetics, and clinical efficacy of carfilzomib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and toxicity profile of carfilzomib based regimens for treatment of multiple myeloma: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TMC-95A and Other Proteasome Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel proteasome inhibitor TMC-95A with other key players in the field, including the clinically approved drugs Bortezomib (B1684674), Carfilzomib, and Ixazomib, as well as the widely used research tools Epoxomicin and MG-132.
The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated target in cancer therapy. Proteasome inhibitors disrupt this pathway, leading to the accumulation of regulatory proteins that can induce cell cycle arrest and apoptosis in cancer cells. This guide delves into the comparative efficacy, mechanism of action, and experimental data of this compound and its counterparts to inform research and development decisions.
Mechanism of Action and Target Selectivity
Proteasome inhibitors are broadly classified based on their chemical structure and their mode of interaction with the proteasome's catalytic subunits. The 20S proteasome core particle houses three main catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).
This compound , a cyclic peptide isolated from Apiospora montagnei, stands out due to its unique mechanism of action. Unlike many other proteasome inhibitors, this compound is a non-covalent and reversible inhibitor.[1] It binds tightly to all three active sites of the proteasome, physically blocking substrate access to the catalytic threonine residues.[2] X-ray crystallography studies have revealed that this compound establishes its inhibitory effect through a network of hydrogen bonds with the proteasome's active sites.[3]
In contrast, other prominent proteasome inhibitors exhibit different binding characteristics:
-
Bortezomib (Velcade®) is a dipeptidyl boronic acid that acts as a reversible inhibitor, primarily targeting the chymotrypsin-like (β5) and to a lesser extent, the caspase-like (β1) subunits of the proteasome.[4][5]
-
Carfilzomib (Kyprolis®) is a tetrapeptide epoxyketone that irreversibly and covalently binds to the chymotrypsin-like (β5) subunit of the 20S proteasome.[6][7] This irreversible binding leads to sustained inhibition of proteasomal activity.[4]
-
Ixazomib (Ninlaro®) is also a boronic acid-based inhibitor, but it is orally bioavailable and acts as a reversible inhibitor of the chymotrypsin-like (β5) subunit.[8][9]
-
Epoxomicin , a natural product, is a potent and selective irreversible proteasome inhibitor that covalently binds to the catalytic subunits.
-
MG-132 , a peptide aldehyde, is a potent, reversible , and cell-permeable proteasome inhibitor.
This fundamental difference in the mechanism of action—non-covalent and reversible for this compound versus covalent and often irreversible for others—may have significant implications for target selectivity, off-target effects, and the duration of action.
Quantitative Comparison of Inhibitory Activity
The potency of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the available quantitative data for this compound and other key proteasome inhibitors. It is important to note that direct head-to-head comparisons in the same experimental setting are limited in the publicly available literature. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Inhibitor | Target Proteasome Activity | IC50 (nM) | Source(s) |
| This compound | Chymotrypsin-like (CT-L) | 5.4 | |
| Trypsin-like (T-L) | 200 | ||
| Caspase-like (PGPH) | 60 | ||
| Bortezomib | Chymotrypsin-like (CT-L) | ~3-20 (in MM cell lines) | |
| Carfilzomib | Chymotrypsin-like (CT-L) | Not specified in direct comparison | |
| Ixazomib | Chymotrypsin-like (CT-L) | Not specified in direct comparison | |
| Epoxomicin | 20S Proteasome (overall) | 4 | |
| MG-132 | 26S Proteasome (overall) | 100 |
| Inhibitor | Target Proteasome Activity | Ki (nM) | Source(s) |
| MG-132 | 26S Proteasome (overall) | 4 |
Cellular Effects: A Comparative Overview
Proteasome inhibitors induce a range of cellular effects, ultimately leading to apoptosis in cancer cells. While the general mechanism is shared, the specific downstream consequences can vary between inhibitors.
-
This compound has demonstrated cytotoxic activity against various cancer cell lines.
-
Bortezomib induces apoptosis through the activation of both intrinsic and extrinsic caspase pathways and can overcome resistance to conventional therapies.
-
Carfilzomib has shown increased efficacy compared to bortezomib and is active against bortezomib-resistant multiple myeloma cell lines. It also activates both intrinsic and extrinsic caspase pathways.
-
Ixazomib 's oral administration offers a significant advantage in clinical settings.
-
Epoxomicin exhibits potent antitumor and anti-inflammatory activity and can cross the blood-brain barrier.
-
MG-132 activates the c-Jun N-terminal kinase (JNK) pathway, which initiates apoptosis, and also inhibits NF-κB activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of proteasome inhibitors. Below are representative protocols for key experiments.
Proteasome Activity Assay (Fluorogenic Substrate)
This assay measures the activity of the different catalytic subunits of the proteasome using specific fluorogenic substrates.
Reagents and Materials:
-
Purified 20S or 26S proteasome
-
Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity, Z-LLE-AMC for caspase-like activity, Boc-LRR-AMC for trypsin-like activity)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the purified proteasome to each well.
-
Add the diluted test compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Apoptosis Markers
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in apoptosis.
Reagents and Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations and for different time points.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and cleavage.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key pathways and workflows.
Caption: The Ubiquitin-Proteasome Pathway and the Impact of Inhibitors.
Caption: A typical experimental workflow for comparing proteasome inhibitors.
Caption: Different binding modes of proteasome inhibitors to the active site.
References
- 1. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound analogues with endocyclic biphenyl ether group as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Overview of proteasome inhibitor-based anti-cancer therapies: perspective on bortezomib and second generation proteasome inhibitors versus future generation inhibitors of ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
Validating TMC-95A Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of TMC-95A, a potent proteasome inhibitor. We will explore its performance relative to other well-established proteasome inhibitors, Bortezomib and Carfilzomib, and provide detailed experimental protocols and supporting data to aid in the design and execution of target validation studies.
Introduction to this compound and Proteasome Inhibition
This compound is a natural product that has been identified as a highly potent, non-covalent inhibitor of the 20S proteasome. The proteasome is a critical cellular machine responsible for degrading ubiquitinated proteins, thereby playing a central role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Inhibition of the proteasome leads to the accumulation of misfolded or regulatory proteins, ultimately triggering cell cycle arrest and programmed cell death. This has made the proteasome a key therapeutic target in oncology.
This compound inhibits the chymotrypsin-like (ChT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the proteasome. Understanding and confirming the engagement of this compound with its target, the proteasome, within a cellular context is a critical step in its development as a potential therapeutic agent.
Comparative Analysis of Proteasome Inhibitors
To effectively evaluate this compound, it is essential to compare its cellular activity with that of established proteasome inhibitors. Bortezomib (a reversible inhibitor) and Carfilzomib (an irreversible inhibitor) are two FDA-approved drugs widely used in the treatment of multiple myeloma.
| Inhibitor | Target(s) | Mechanism of Action |
| This compound | 20S Proteasome (β1, β2, β5 subunits) | Non-covalent, Reversible |
| Bortezomib | 26S Proteasome (primarily β5 subunit) | Reversible |
| Carfilzomib | 20S Proteasome (primarily β5 subunit) | Irreversible |
Table 1: Comparison of the Mechanisms of Action of Proteasome Inhibitors.
Cellular Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound, Bortezomib, and Carfilzomib in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific assay conditions used.[2]
| Cell Line | Cancer Type | This compound IC50 (nM) | Bortezomib IC50 (nM) | Carfilzomib IC50 (nM) |
| Jurkat | Acute T-cell leukemia | ~1370[3] | ~7 | ~21.8[4] |
| K562 | Chronic myelogenous leukemia | >10000[3] | ~25 | ~618[4] |
| HT-29 | Colorectal adenocarcinoma | >10000[3] | ~100 | ~379[4] |
| HCT116 | Colorectal carcinoma | ~1020[3] | ~100 | - |
| PC3 | Prostate cancer | - | 32.8 | - |
| MCF7 | Breast cancer | - | 150 | <1000 |
| MDA-MB-231 | Breast cancer | - | - | <1000 |
| RPMI-8226 | Multiple myeloma | - | - | 10730[5] |
| MOLP-8 | Multiple myeloma | - | - | 12200[5] |
| NCI-H929 | Multiple myeloma | - | - | 26150[5] |
| OPM-2 | Multiple myeloma | - | - | 15970[5] |
Table 2: Comparative Cellular Potency (IC50) of Proteasome Inhibitors. Note: Data is compiled from multiple sources and direct comparisons should be made with caution. The IC50 values for this compound are from a study on novel scaffolds and may not be fully representative of the parent compound.
Experimental Protocols for Target Engagement Validation
Validating that a compound interacts with its intended target within the complex environment of a living cell is a crucial step in drug development. The following are key experimental protocols that can be employed to confirm this compound's engagement with the proteasome in cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to assess target engagement in intact cells and tissues.[5][6][7] The principle is based on the ligand-induced thermal stabilization of the target protein. When a ligand binds to its target protein, the protein's melting point increases.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture the desired cancer cell line to 70-80% confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate at 37°C for a predetermined time (e.g., 1 hour).
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.[6]
-
-
Cell Lysis and Fractionation:
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble proteasome subunit (e.g., PSMB5) in each sample by Western blotting or a quantitative immunoassay like ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Proteasome Activity Assay in Cell Lysates
This assay directly measures the enzymatic activity of the proteasome in cell lysates and the inhibitory effect of this compound.[8][9] It utilizes fluorogenic substrates that are specific for the different proteolytic activities of the proteasome.
Experimental Workflow:
Detailed Protocol:
-
Cell Lysate Preparation:
-
Culture and harvest the desired cancer cell line.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing 50 mM Tris-HCl, 5 mM MgCl2, 250 mM sucrose, 1 mM DTT, 2 mM ATP).[10]
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Proteasome Activity Assay:
-
In a 96-well black plate, add the cell lysate to each well.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Add a fluorogenic substrate specific for the desired proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[8]
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) kinetically over a period of time (e.g., 60 minutes) using a fluorescence plate reader.[8]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.
-
Normalize the activity to the protein concentration.
-
Plot the percentage of proteasome inhibition against the concentration of this compound to determine the IC50 value.
-
Cell Viability/Cytotoxicity Assay
This assay assesses the downstream consequence of proteasome inhibition, which is a reduction in cell viability. Assays like the MTT or MTS assay are commonly used.[11][12]
Detailed Protocol (MTT Assay):
-
Cell Seeding:
-
Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound, Bortezomib, Carfilzomib, or a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[12] Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Downstream Signaling Pathways Affected by Proteasome Inhibition
Inhibition of the proteasome by compounds like this compound disrupts cellular homeostasis and activates specific signaling pathways, primarily leading to apoptosis. Two key pathways affected are the NF-κB and the intrinsic apoptosis pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factors play a crucial role in inflammation, immunity, and cell survival.[13] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. The proteasome is essential for the activation of the canonical NF-κB pathway by degrading the inhibitor of NF-κB (IκB).
Proteasome inhibitors like this compound block the degradation of IκB, preventing the release and nuclear translocation of NF-κB. This leads to the downregulation of NF-κB target genes, many of which promote cell survival, thereby sensitizing cancer cells to apoptosis.
Apoptosis Induction Pathway
By inhibiting the proteasome, this compound causes an accumulation of pro-apoptotic proteins and cell cycle inhibitors, while preventing the degradation of proteins that would otherwise promote cell survival. This cumulative stress on the cell ultimately triggers the intrinsic pathway of apoptosis.[14][15]
The accumulation of unfolded and misfolded proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress, which is a potent trigger for apoptosis. Furthermore, the stabilization of pro-apoptotic proteins and the inhibition of anti-apoptotic protein degradation shift the balance within the cell towards programmed cell death.
Conclusion
Validating the cellular target engagement of this compound is a multifaceted process that requires a combination of robust experimental techniques. This guide provides a framework for comparing this compound to other proteasome inhibitors and offers detailed protocols for key cellular assays. By employing methods such as CETSA, proteasome activity assays, and cell viability assays, researchers can confidently confirm the on-target activity of this compound and further elucidate its mechanism of action. The provided diagrams of the downstream signaling pathways offer a visual representation of the molecular consequences of proteasome inhibition, aiding in the interpretation of experimental results and guiding future research in the development of this promising anti-cancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. ubiqbio.com [ubiqbio.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of apoptosis via proteasome inhibition in leukemia/lymphoma cells by two potent piperidones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Tmc-95A: A Potent and Selective Proteasome Inhibitor with Minimal Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Protease Selectivity of Tmc-95A.
This compound is a naturally occurring cyclic peptide that has garnered significant attention as a potent, non-covalent, and reversible inhibitor of the 20S proteasome.[1][2] Its high affinity and unique mechanism of action make it a valuable tool for studying proteasome function and a potential lead compound in drug discovery. A critical aspect of any therapeutic candidate is its selectivity. This guide provides a comprehensive comparison of this compound's activity against its primary target, the proteasome, and other classes of proteases, supported by available experimental data.
High Potency Against the 20S Proteasome
This compound effectively inhibits all three major catalytic activities of the 20S proteasome: the chymotrypsin-like (ChT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities.[3] The half-maximal inhibitory concentration (IC50) values demonstrate its potent inhibition of these distinct proteolytic sites within the proteasome complex.
Minimal Cross-Reactivity with Other Protease Classes
Studies have shown that this compound exhibits a high degree of selectivity for the proteasome.[3][4] When tested against a panel of other common proteases, including the cysteine proteases m-calpain and cathepsin L, and the serine protease trypsin, this compound showed no significant inhibition at concentrations up to 30 µM.[3] This lack of cross-reactivity highlights the specific nature of the interaction between this compound and the proteasome's active sites.
Quantitative Comparison of this compound Inhibitory Activity
The following table summarizes the known inhibitory activities of this compound against various proteases, providing a clear comparison of its potency and selectivity.
| Target Protease | Protease Class | Target Activity | IC50 (nM) | Reference |
| 20S Proteasome | Threonine Protease | Chymotrypsin-like (β5) | 5.4 | [3] |
| 20S Proteasome | Threonine Protease | Peptidylglutamyl-peptide hydrolyzing (β1) | 60 | [3] |
| 20S Proteasome | Threonine Protease | Trypsin-like (β2) | 200 | [3] |
| m-Calpain | Cysteine Protease | - | > 30,000 | [3] |
| Cathepsin L | Cysteine Protease | - | > 30,000 | [3] |
| Trypsin | Serine Protease | - | > 30,000 | [3] |
Experimental Protocols
The determination of protease inhibition by this compound is typically performed using a fluorogenic substrate-based assay. This method provides a sensitive and quantitative readout of enzyme activity.
General Protocol for Protease Inhibition Assay:
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer solution appropriate for the specific protease being tested (e.g., Tris-HCl, HEPES) at the optimal pH for enzyme activity.
- Protease Solution: Prepare a stock solution of the purified protease in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
- This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.
- Fluorogenic Substrate: Prepare a stock solution of a fluorogenic peptide substrate specific for the target protease in a suitable solvent. The substrate is designed to release a fluorescent molecule upon cleavage by the active protease.
2. Assay Procedure:
- In a 96-well microplate, add the assay buffer, the protease solution, and varying concentrations of the this compound solution. Include control wells with no inhibitor (positive control) and wells with no enzyme (background control).
- Incubate the plate at the optimal temperature for the protease for a predetermined period (e.g., 15-30 minutes) to allow for the interaction between the inhibitor and the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
3. Data Analysis:
- Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
- Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.
- Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Selectivity and Experimental Workflow
The following diagrams illustrate the selectivity of this compound and the general workflow for assessing protease cross-reactivity.
Caption: Logical relationship of this compound's inhibitory activity.
Caption: General workflow for assessing protease cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
A Comparative Analysis of TMC-95A and its Synthetic Analogs as Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the natural product TMC-95A, a potent proteasome inhibitor, and its various synthetic analogs. The content is based on experimental data from peer-reviewed scientific literature, offering an objective overview of their structure-activity relationships and inhibitory potential.
Introduction to this compound
This compound is a complex macrocyclic peptide isolated from the fermentation broth of Apiospora montagnei.[1][2] It is a potent, non-covalent, and reversible inhibitor of the 20S proteasome, a key cellular component responsible for degrading unneeded or damaged proteins.[3][4] The proteasome has three distinct catalytic activities: chymotrypsin-like (ChT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH).[2] this compound has been shown to inhibit all three of these activities, making it a valuable lead compound in the development of novel therapeutics, particularly in oncology.[2][4]
The complex structure of this compound, which includes a highly oxidized tryptophan residue and a unique biaryl linkage, presents a significant synthetic challenge.[1][3] This has spurred research into the design and synthesis of simplified analogs that retain the potent proteasome inhibitory activity of the parent compound while being more synthetically accessible.[5]
Comparative Biological Activity
The inhibitory potency of this compound and its synthetic analogs against the different catalytic activities of the proteasome is a key measure of their efficacy. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the apparent inhibition constant (Kiapp).
| Compound | Chymotrypsin-like (ChT-L) Activity | Trypsin-like (T-L) Activity | PGPH Activity | Reference |
| This compound | IC50: 5.4 nM | IC50: 200 nM | IC50: 60 nM | [2][4] |
| TMC-95B | IC50: 8.7 nM | IC50: 490 nM | IC50: 60 nM | [6] |
| TMC-95C | IC50: 0.36 µM | IC50: 14 µM | IC50: 8.7 µM | [6] |
| TMC-95D | IC50: 0.27 µM | IC50: 9.3 µM | IC50: 3.3 µM | [6] |
| Analog 12 (Allylamide derivative) | Fully retained activity | Fully retained activity | Fully retained activity | [5] |
| Analog 13 (Allylamide derivative) | Fully retained activity | Fully retained activity | Fully retained activity | [5] |
| Analog 14 (Ketoamide side chain) | Potency same as natural products | Potency same as natural products | Potency same as natural products | [5] |
| Analog 15 (Allylamide of Ketoamide) | Potent proteasome inhibitory activity | Potent proteasome inhibitory activity | Potent proteasome inhibitory activity | [5] |
| Analog 16 (Ketoamide side chain) | Potency same as natural products | Potency same as natural products | Potency same as natural products | [5] |
| Analog 17 (Allylamide of Ketoamide) | Potent proteasome inhibitory activity | Potent proteasome inhibitory activity | Potent proteasome inhibitory activity | [5] |
Structure-Activity Relationship (SAR) Insights
The development of synthetic analogs has provided crucial insights into the structural features of this compound that are essential for its biological activity.
-
The Biaryl Linkage: The phenol-oxindole ring junction is a key structural feature.[3] However, some simplified analogs have replaced this with other linkages, such as a biphenyl (B1667301) ether, while retaining significant proteasome inhibition.[7]
-
The (Z)-1-Propenylamine Side Chain: The enamide group at the C-8 position has been identified as important. Interestingly, it can be replaced by a simpler allylamide group without a significant loss of activity.[5]
-
The C-36 Asymmetric Center: this compound and TMC-95B differ only in the stereochemistry at the C-36 position but exhibit nearly identical biological activities.[5] This suggests that this chiral center has little impact on proteasome inhibition, and its elimination simplifies synthesis without compromising potency.[5]
-
The C-7 Hydroxy Group: In contrast to the C-36 position, the stereochemistry of the hydroxy group at the C-7 position can dramatically influence activity, with differences of up to two orders of magnitude observed between diastereomers.[5]
Experimental Protocols
The following is a generalized protocol for assessing the proteasome inhibitory activity of this compound and its analogs, based on descriptions in the cited literature.
Proteasome Inhibition Assay
-
Source of Proteasome: Purified 20S proteasome from bovine erythrocytes or other appropriate sources is used.[5]
-
Fluorogenic Substrates: Specific fluorogenic peptide substrates are used to measure each of the three catalytic activities:
-
ChT-L activity: Suc-LLVY-MCA
-
T-L activity: Boc-LRR-MCA
-
PGPH activity: Z-LLE-MCA
-
-
Assay Buffer: A suitable buffer, typically Tris-HCl with appropriate additives, is used to maintain pH and optimal enzyme activity.
-
Inhibitor Preparation: The test compounds (this compound and its analogs) are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared to obtain a range of inhibitor concentrations for testing.
-
Assay Procedure: a. The purified 20S proteasome is pre-incubated with various concentrations of the inhibitor for a specified time at 37°C. b. The reaction is initiated by the addition of the specific fluorogenic substrate. c. The fluorescence of the cleaved product (AMC) is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration. For slow-binding inhibitors, the association rate constant (k_assoc) may also be determined.[5]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. pnas.org [pnas.org]
- 2. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound analogues with endocyclic biphenyl ether group as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of TMC-95A in Comparison to Approved Proteasome Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic window of the natural product proteasome inhibitor TMC-95A against clinically approved drugs: Bortezomib, Carfilzomib, and Ixazomib. This document compiles available experimental data to facilitate an objective assessment of their potential therapeutic indices.
The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated target in cancer therapy. Proteasome inhibitors disrupt this pathway, leading to the accumulation of regulatory proteins, cell cycle arrest, and apoptosis in cancer cells. While effective, the clinical utility of these inhibitors is often limited by their therapeutic window—the dose range that is effective without causing unacceptable toxicity to normal cells. This guide delves into the available data to compare the in vitro efficacy and cytotoxicity of this compound with the established proteasome inhibitors Bortezomib, Carfilzomib, and Ixazomib.
Quantitative Data Comparison
The following tables summarize the in vitro potency and cytotoxicity of this compound and the approved proteasome inhibitors. The therapeutic index, a ratio of the drug's toxicity to its efficacy, provides a measure of its safety margin. Due to the current lack of publicly available data on the cytotoxicity of this compound in normal human cell lines, a direct calculation and comparison of its therapeutic index is not possible at this time.
Table 1: In Vitro Potency Against the 20S Proteasome (IC50)
| Compound | Chymotrypsin-like (β5) Activity (nM) | Caspase-like (β1) Activity (nM) | Trypsin-like (β2) Activity (nM) | Binding Reversibility |
| This compound | 5.4[1] | 60[1] | 200[1] | Reversible |
| Bortezomib | 1 - 5 | >100 | >100 | Reversible |
| Carfilzomib | 1 - 20 | 618 ± 149 | 379 ± 107 | Irreversible |
| Ixazomib | 2 - 70 | - | - | Reversible |
Note: IC50 values can vary depending on the specific assay conditions and the source of the proteasome.
Table 2: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HCT-116 | Colon Carcinoma | 4.4 |
| HL-60 | Promyelocytic Leukemia | 9.8 | |
| Bortezomib | RPMI 8226 | Multiple Myeloma | 0.0095 |
| 5TGM1 | Multiple Myeloma | 0.00678 | |
| Carfilzomib | Various | Multiple Myeloma | 0.001 - 0.02 |
| Ixazomib | KMS-20 | Multiple Myeloma | ~0.02 |
| KMS-26 | Multiple Myeloma | ~0.03 | |
| KMS-28BM | Multiple Myeloma | ~0.04 |
Table 3: In Vitro Cytotoxicity (IC50) in Normal Human Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | - | - | Data not available |
| Bortezomib | HUVEC | Endothelial Cells | ~0.002 (2 nM)[2] |
| Carfilzomib | PBMC | Peripheral Blood Mononuclear Cells | >0.1 (in some studies) |
| Ixazomib | PBMC | Peripheral Blood Mononuclear Cells | >0.2 (in some studies) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Proteasome Activity Assay (Fluorogenic Substrate-Based)
This assay measures the inhibition of the catalytic activity of the 20S proteasome by a test compound.
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-LLE-AMC for caspase-like, and Boc-LRR-AMC for trypsin-like activity)
-
Test compound (this compound or approved inhibitors) and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add a fixed amount of purified 20S proteasome to each well.
-
Add the diluted test compound or vehicle control to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer or normal cell lines
-
Complete cell culture medium
-
Test compound (this compound or approved inhibitors) and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the diluted test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key concepts in the assessment of proteasome inhibitors.
References
A Comparative Guide to Proteasome Inhibitors: Evaluating TMC-95A Against Established Anti-Tumor Agents in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor effects of the natural product TMC-95A and clinically approved proteasome inhibitors, bortezomib (B1684674) and carfilzomib (B1684676), with a focus on their validation in xenograft models. While in vivo data for this compound remains limited in publicly accessible research, this document summarizes its potent in vitro activity and presents a detailed analysis of the extensive preclinical data available for its therapeutic alternatives.
Introduction to Proteasome Inhibitors and this compound
The ubiquitin-proteasome system is a critical pathway for protein degradation within cells, and its inhibition has emerged as a powerful strategy in cancer therapy. By blocking the proteasome, these inhibitors disrupt cellular processes essential for tumor growth and survival, leading to apoptosis.
This compound is a potent, non-covalent, and selective proteasome inhibitor isolated from Apiospora montagnei.[1] It distinguishes itself from other proteasome inhibitors through its unique cyclic peptide structure and its reversible, non-covalent binding to the proteasome's active sites.[1] In vitro studies have demonstrated that this compound effectively inhibits the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the 20S proteasome at nanomolar concentrations.[2]
Despite its promising in vitro profile, comprehensive in vivo studies validating the anti-tumor effects of this compound in xenograft models are not widely available in published literature. In contrast, the proteasome inhibitors bortezomib and carfilzomib have undergone extensive preclinical evaluation and are approved for clinical use.
Comparative Anti-Tumor Efficacy in Xenograft Models
This section details the performance of bortezomib and carfilzomib in various human tumor xenograft models, providing a benchmark for the potential evaluation of novel inhibitors like this compound.
Table 1: In Vivo Anti-Tumor Activity of Bortezomib in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Findings |
| Multiple Myeloma | RPMI 8226 | Nude Mice | 0.5 mg/kg, i.v., twice weekly for 4 weeks | Significant inhibition of tumor growth, increased survival, and decreased angiogenesis. |
| Pancreatic Cancer | MiaPaCa-2 | Nude Mice | 1.0 mg/kg, i.v. or i.p., weekly for 4 weeks | 72-84% reduction in tumor growth and increased tumor cell apoptosis. |
| Prostate Cancer | PC-3 | Nude Mice | 1.0 mg/kg, i.v., twice weekly for 2-3 weeks | Significant tumor growth inhibition. |
| Lung Cancer | H460 | Nude Mice | Not specified | Bortezomib treatment did not result in significant tumor growth inhibition in this model. |
| Primary Effusion Lymphoma | UM-PEL-1 | SCID Mice | 0.3 mg/kg, i.p., twice weekly for 3 weeks | Improved overall survival compared to control (median survival 32 days vs. 15 days). |
Table 2: In Vivo Anti-Tumor Activity of Carfilzomib in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Findings |
| Small Cell Lung Cancer | SHP77 | Nude Mice | Not specified | Monotherapy inhibited tumor growth and prolonged survival. |
| Multiple Myeloma | LAGκ-1A | SCID Mice | 3 mg/kg, i.v., twice weekly on two consecutive days | Single agent did not show a reduction in tumor growth compared to vehicle. Combination with cyclophosphamide (B585) showed significant decrease in tumor size.[3] |
| Multiple Myeloma | MM.1S | NOD-SCID Mice | Not specified | Induced apoptosis in myeloma cell lines resistant to other therapies, including bortezomib.[4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Proteasome Inhibition
Proteasome inhibitors block the degradation of IκB, the inhibitory protein of NF-κB. This leads to the accumulation of IκB in the cytoplasm, preventing the translocation of NF-κB to the nucleus. The inhibition of NF-κB activation results in the downregulation of anti-apoptotic genes and the induction of apoptosis in cancer cells.
Diagram of the proteasome inhibition signaling pathway.
Experimental Workflow for Xenograft Model Studies
The following diagram illustrates a typical workflow for evaluating the anti-tumor efficacy of a compound in a xenograft model.
Experimental workflow for a typical xenograft study.
Detailed Experimental Protocols
Protocol: Bortezomib in a Multiple Myeloma Xenograft Model
-
Cell Line and Culture: RPMI 8226 human multiple myeloma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 2 x 10^6 RPMI 8226 cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Drug Preparation and Administration: Bortezomib is reconstituted in sterile saline. A dose of 0.5 mg/kg is administered intravenously (i.v.) via the tail vein twice weekly for four weeks. The control group receives vehicle (saline) on the same schedule.
-
Monitoring and Endpoints: Tumor volume is measured twice weekly using calipers (Volume = (length x width²)/2). Animal body weight is also monitored as a measure of toxicity. The primary endpoint is tumor growth inhibition. Overall survival may be monitored as a secondary endpoint.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as a t-test or ANOVA.
Protocol: Carfilzomib in a Small Cell Lung Cancer Xenograft Model
-
Cell Line and Culture: SHP77 human small cell lung cancer cells are maintained in an appropriate culture medium as recommended by the supplier.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) are utilized.
-
Tumor Implantation: A suspension of SHP77 cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), mice are randomly assigned to treatment and control cohorts.
-
Drug Preparation and Administration: Carfilzomib is formulated in a suitable vehicle for intravenous administration. The specific dose and schedule would be determined by prior dose-ranging studies, but a representative regimen might be administered intravenously on a defined schedule (e.g., twice a week for several weeks).
-
Monitoring and Endpoints: Tumor volumes are measured regularly throughout the study. Animal well-being and body weight are also monitored. The primary efficacy endpoint is typically tumor growth delay or inhibition. Survival can also be assessed.
-
Data Analysis: The mean tumor volumes of the carfilzomib-treated group are compared to the vehicle-treated control group. Statistical analysis is performed to determine the significance of any anti-tumor effects.
Conclusion
This compound is a compelling proteasome inhibitor with a distinct mechanism of action and potent in vitro activity. However, the lack of extensive in vivo data in xenograft models makes a direct comparison of its anti-tumor efficacy with established drugs like bortezomib and carfilzomib challenging. The data presented for bortezomib and carfilzomib highlight their significant anti-tumor effects across a range of cancer types in preclinical models, which has translated to successful clinical use.
Future research should focus on comprehensive in vivo evaluation of this compound and its analogues in various xenograft models. Such studies are crucial to determine its therapeutic potential and to ascertain its relative efficacy and safety compared to existing proteasome inhibitors. The experimental protocols and comparative data provided in this guide offer a framework for the design and interpretation of these future preclinical studies.
References
- 1. brieflands.com [brieflands.com]
- 2. Pharmacodynamic Models of Differential Bortezomib Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. page-meeting.org [page-meeting.org]
A Comparative Analysis of the Toxicity Profiles of TMC-95A and Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity profiles of two proteasome inhibitors: TMC-95A, a natural product-derived cyclic peptide, and bortezomib (B1684674), a dipeptidyl boronic acid derivative and the first-in-class proteasome inhibitor to be approved for clinical use. This comparison aims to equip researchers and drug development professionals with a comprehensive understanding of the potential adverse effects of these compounds, supported by available experimental data and methodologies.
Executive Summary
Bortezomib, a cornerstone in the treatment of multiple myeloma, is associated with a well-documented and significant toxicity profile, most notably peripheral neuropathy, gastrointestinal disturbances, hematological toxicities, and cardiotoxicity.[1][2] In contrast, this compound, a potent, non-covalent proteasome inhibitor, has been primarily studied for its mechanism of action and synthesis.[3] While in vitro studies demonstrate its potent proteasome inhibition, comprehensive in vivo toxicity data for this compound is currently lacking in publicly available literature. This guide, therefore, presents a detailed overview of bortezomib's toxicity as a benchmark and discusses the known in vitro activity of this compound, alongside generalizable experimental protocols for assessing proteasome inhibitor toxicity.
Mechanism of Action and In Vitro Potency
Both this compound and bortezomib exert their anticancer effects by inhibiting the 26S proteasome, a critical cellular machinery responsible for protein degradation. However, their binding mechanisms differ. Bortezomib is a reversible covalent inhibitor, forming a tetrahedral intermediate with the active site threonine of the β5 subunit of the proteasome. In contrast, this compound is a non-covalent inhibitor that binds tightly to the active sites.[3]
| Compound | Target Subunit(s) | IC50 Values | Reference |
| This compound | Chymotrypsin-like (β5), Trypsin-like (β2), Peptidylglutamyl-peptide hydrolyzing (β1) | ChT-L: 5.4 nM, T-L: 200 nM, PGPH: 60 nM | [4] |
| Bortezomib | Primarily Chymotrypsin-like (β5) and to a lesser extent Caspase-like (β1) | ChT-L: 7 nM, C-L: 74 nM |
Comparative Toxicity Profiles
A direct comparison of the in vivo toxicity profiles is challenging due to the limited data on this compound. The following sections detail the well-established toxicities of bortezomib.
Bortezomib Toxicity Profile
Bortezomib's toxicities are a significant consideration in its clinical use and are often dose-limiting.[1]
Peripheral neuropathy is one of the most common and dose-limiting non-hematologic adverse events associated with bortezomib.[2] It is typically a painful, sensory-predominant, length-dependent axonal neuropathy.[5]
| Toxicity Grade | Incidence Rate (Any Grade) | Incidence Rate (Grade 3/4) | References |
| Peripheral Neuropathy | 8.4% - 80.5% | 1% - 33.2% | [5] |
Factors influencing the incidence and severity of bortezomib-induced peripheral neuropathy (BIPN) include cumulative dose, schedule, and route of administration.[2] Subcutaneous administration is associated with a lower incidence of BIPN compared to intravenous infusion.
Gastrointestinal side effects are frequently reported with bortezomib treatment and can include nausea, vomiting, diarrhea, and constipation.[6][7] These toxicities can significantly impact a patient's quality of life.[6]
| Adverse Effect | Incidence Rate (Any Grade) | Reference |
| Nausea | up to 84% | [8] |
| Diarrhea | up to 84% | [8] |
| Vomiting | up to 84% | [8] |
| Constipation | up to 84% | [8] |
Myelosuppression is a common toxicity of bortezomib, leading to thrombocytopenia, neutropenia, and anemia.[2]
| Adverse Effect | Incidence Rate (Grade 3) | Incidence Rate (Grade 4) | Reference |
| Thrombocytopenia | 28% | 3% | [2] |
| Neutropenia | 11% | 3% | [2] |
While generally considered less cardiotoxic than other anticancer agents, bortezomib has been associated with cardiac adverse events, including congestive heart failure, arrhythmias, and conduction abnormalities.[9][10] Patients with pre-existing cardiac conditions may be at higher risk.[11] A meta-analysis of 25 trials found an incidence of all-grade cardiotoxicity of 3.8% and high-grade cardiotoxicity of 2.3%.[5]
This compound Toxicity Profile
Experimental Protocols
Detailed methodologies for assessing the key toxicities associated with proteasome inhibitors are crucial for both preclinical and clinical drug development.
In Vivo Neurotoxicity Assessment
Objective: To evaluate the potential for a test compound to induce peripheral neuropathy in a rodent model.
Animal Model: Wistar rats or C57BL/6 mice.
Methodology:
-
Dosing: Administer the test compound (e.g., bortezomib) and vehicle control to respective groups of animals. Dosing can be intravenous, intraperitoneal, or subcutaneous, mimicking clinical administration routes. A typical bortezomib dosing regimen in rats that induces neuropathy is 0.2 mg/kg administered three times a week for four weeks.
-
Behavioral Testing:
-
Mechanical Allodynia: Assess sensitivity to non-noxious mechanical stimuli using von Frey filaments applied to the plantar surface of the hind paw. A decreased withdrawal threshold indicates allodynia.
-
Thermal Hyperalgesia: Measure the latency to paw withdrawal from a radiant heat source (e.g., Hargreaves test) to assess sensitivity to thermal stimuli.
-
-
Electrophysiology:
-
Measure sensory and motor nerve conduction velocities (NCV) in the tail or sciatic nerve at baseline and at various time points during and after treatment. A significant decrease in NCV is indicative of nerve damage.
-
-
Histopathology:
-
At the end of the study, perfuse the animals and collect dorsal root ganglia (DRG), sciatic nerves, and spinal cords.
-
Process tissues for embedding in paraffin (B1166041) or plastic.
-
Perform histological staining (e.g., hematoxylin (B73222) and eosin, toluidine blue) to assess neuronal morphology, axonal degeneration, and demyelination.
-
Immunohistochemistry for markers of neuronal damage (e.g., ATF3) or satellite cell activation (e.g., GFAP) in the DRG can also be performed.
-
In Vivo Cardiotoxicity Assessment
Objective: To evaluate the potential for a test compound to induce cardiac dysfunction in a rodent model.
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
Methodology:
-
Dosing: Administer the test compound and vehicle control.
-
Echocardiography:
-
Perform transthoracic echocardiography at baseline and at specified intervals to assess cardiac function.
-
Key parameters to measure include:
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
-
-
-
Electrocardiography (ECG):
-
Record ECGs to monitor for arrhythmias, conduction abnormalities (e.g., QT interval prolongation), and other electrical disturbances.
-
-
Biomarker Analysis:
-
Collect blood samples to measure cardiac biomarkers such as troponin I or T (cTnI, cTnT) and brain natriuretic peptide (BNP) or its N-terminal pro-hormone (NT-proBNP). Elevated levels can indicate cardiac injury.
-
-
Histopathology:
-
At necropsy, collect hearts and fix them in formalin.
-
Process for paraffin embedding and sectioning.
-
Perform histological staining (e.g., H&E, Masson's trichrome) to evaluate for cardiomyocyte damage, inflammation, and fibrosis.
-
In Vivo Hematological Toxicity Assessment
Objective: To determine the effect of a test compound on hematopoietic cells.
Animal Model: Mice or rats.
Methodology:
-
Dosing: Administer the test compound and vehicle control.
-
Complete Blood Count (CBC):
-
Collect peripheral blood samples at various time points.
-
Analyze for red blood cell (RBC) count, hemoglobin, hematocrit, white blood cell (WBC) count with differential, and platelet count using an automated hematology analyzer.
-
-
Bone Marrow Analysis:
-
At the end of the study, collect bone marrow from the femur or tibia.
-
Perform a bone marrow smear and stain with Wright-Giemsa to assess cellularity and morphology of hematopoietic precursor cells.
-
Alternatively, bone marrow can be processed for flow cytometry to quantify different hematopoietic cell populations.
-
-
Colony-Forming Unit (CFU) Assay:
-
Isolate bone marrow cells and culture them in semi-solid media containing appropriate growth factors to assess the proliferation and differentiation of hematopoietic progenitor cells (e.g., CFU-GM for granulocyte-macrophage progenitors, BFU-E for burst-forming unit-erythroid).
-
In Vivo Gastrointestinal Toxicity Assessment
Objective: To evaluate the potential for a test compound to cause gastrointestinal adverse effects.
Animal Model: Mice or rats.
Methodology:
-
Dosing: Administer the test compound and vehicle control.
-
Clinical Observations:
-
Monitor animals daily for clinical signs of GI toxicity, including changes in fecal consistency (diarrhea), decreased food and water intake, and weight loss.
-
-
Gastrointestinal Motility:
-
Administer a non-absorbable marker (e.g., charcoal meal) orally and measure the distance it travels through the gastrointestinal tract over a set period.
-
-
Histopathology:
-
At necropsy, collect sections of the stomach, small intestine, and large intestine.
-
Fix in formalin, process for paraffin embedding, and stain with H&E.
-
Examine for signs of mucosal damage, inflammation, ulceration, and changes in villus architecture.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action and assessment of these drugs can aid in understanding their mechanisms and toxicities.
Conclusion
The comparison between this compound and bortezomib highlights a significant disparity in the available toxicity data. Bortezomib's extensive clinical use has led to a well-characterized, albeit challenging, toxicity profile that requires careful management. In contrast, this compound, despite its promise as a potent non-covalent proteasome inhibitor, remains largely uncharacterized in terms of its in vivo safety. The provided experimental protocols offer a framework for future preclinical studies on this compound and other novel proteasome inhibitors. A thorough evaluation of the in vivo toxicity of this compound is imperative before its potential clinical development can be considered. Future research should focus on conducting comprehensive preclinical toxicology studies to establish a safety profile for this compound and enable a more direct and meaningful comparison with established drugs like bortezomib.
References
- 1. Bortezomib-Induced Complete Heart Block and Myocardial Scar: The Potential Role of Cardiac Biomarkers in Monitoring Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib: the evidence of its clinical impact in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Partially reversible bortezomib-induced cardiotoxicity: an unusual cause of acute cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Bortezomib-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteasome inhibitor-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. vivosim.ai [vivosim.ai]
- 13. fda.gov [fda.gov]
- 14. ahajournals.org [ahajournals.org]
Evaluating the Synergistic Potential of TMC-95A: A Comparative Guide for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the synergistic effects of TMC-95A, a potent, non-covalent proteasome inhibitor, with other anticancer agents. While direct experimental data on this compound in combination therapies is not extensively available in published literature, this document leverages the well-established synergistic profiles of other proteasome inhibitors, such as bortezomib, to propose potential combination strategies and outline the necessary experimental validation.
Introduction to this compound and the Rationale for Combination Therapy
This compound is a cyclic peptide that inhibits the chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide-hydrolyzing activities of the 20S proteasome.[1] By blocking the proteasome, this compound disrupts the degradation of proteins involved in cell cycle regulation and apoptosis, leading to cancer cell death. Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting multiple pathways simultaneously.[2] The unique, non-covalent and reversible mechanism of this compound presents a compelling case for its evaluation in combination with standard chemotherapeutic agents.[1]
Hypothetical Synergistic Combinations with this compound
Based on the established synergistic interactions of other proteasome inhibitors, the following classes of anticancer agents are prime candidates for combination studies with this compound. The data presented in the following tables is hypothetical and serves as a template for presenting experimental findings.
Table 1: Potential Synergy of this compound with DNA Damaging Agents
DNA damaging agents induce apoptosis in rapidly dividing cancer cells.[3] Proteasome inhibitors can enhance the efficacy of these agents by preventing the degradation of pro-apoptotic proteins and inhibiting DNA repair mechanisms.[4][5]
| Combination | Cancer Cell Line | This compound IC50 (nM) - Single Agent | Cisplatin IC50 (µM) - Single Agent | Combination Index (CI) at ED50 * | Synergy Interpretation |
| This compound + Cisplatin | A549 (Lung Carcinoma) | [Hypothetical Data] 15 | [Hypothetical Data] 5 | [Hypothetical Data] 0.6 | Synergistic |
| This compound + Cisplatin | HCT116 (Colon Carcinoma) | [Hypothetical Data] 12 | [Hypothetical Data] 3 | [Hypothetical Data] 0.5 | Synergistic |
| This compound + Doxorubicin | MCF-7 (Breast Cancer) | [Hypothetical Data] 20 | [Hypothetical Data] 0.5 | [Hypothetical Data] 0.7 | Synergistic |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Potential Synergy of this compound with Topoisomerase Inhibitors
Topoisomerase inhibitors interfere with the enzymes that manage the topology of DNA during replication and transcription.[6] The combination with proteasome inhibitors can lead to enhanced DNA damage and apoptosis.[4]
| Combination | Cancer Cell Line | This compound IC50 (nM) - Single Agent | Etoposide IC50 (µM) - Single Agent | Combination Index (CI) at ED50 * | Synergy Interpretation |
| This compound + Etoposide | Jurkat (T-cell Leukemia) | [Hypothetical Data] 8 | [Hypothetical Data] 1 | [Hypothetical Data] 0.4 | Strong Synergy |
| This compound + Irinotecan | HT-29 (Colon Carcinoma) | [Hypothetical Data] 18 | [Hypothetical Data] 2.5 | [Hypothetical Data] 0.6 | Synergistic |
Table 3: Potential Synergy of this compound with Microtubule-Targeting Agents
Microtubule-targeting agents disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.[7] The synergistic potential with proteasome inhibitors is an area of active investigation, with some studies showing promise.[8]
| Combination | Cancer Cell Line | This compound IC50 (nM) - Single Agent | Paclitaxel IC50 (nM) - Single Agent | Combination Index (CI) at ED50 * | Synergy Interpretation |
| This compound + Paclitaxel | OVCAR-3 (Ovarian Cancer) | [Hypothetical Data] 25 | [Hypothetical Data] 10 | [Hypothetical Data] 0.8 | Moderate Synergy |
| This compound + Vincristine | K562 (Myelogenous Leukemia) | [Hypothetical Data] 10 | [Hypothetical Data] 5 | [Hypothetical Data] 0.7 | Synergistic |
Experimental Protocols
To validate the synergistic potential of this compound with other anticancer agents, the following experimental protocols are recommended.
Cell Viability and Synergy Analysis
-
Cell Culture: Culture the selected cancer cell lines in their recommended media and conditions.
-
Single-Agent Cytotoxicity: Determine the half-maximal inhibitory concentration (IC50) for this compound and each combination agent individually using a cell viability assay (e.g., MTT, CellTiter-Glo). Plate cells in 96-well plates and treat with a range of drug concentrations for 72 hours.
-
Combination Treatment: Based on the individual IC50 values, design a matrix of combination concentrations. A constant ratio combination design is often used.
-
Synergy Calculation: After 72 hours of incubation with the drug combinations, assess cell viability. Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
Apoptosis Assay
-
Treatment: Treat cancer cells with this compound, the combination agent, and the combination at their respective IC50 concentrations for 24 or 48 hours.
-
Staining: Use an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit to stain the cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).
Western Blot Analysis
-
Protein Extraction: After drug treatment, lyse the cells and extract total protein.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in relevant signaling pathways (e.g., PARP, Caspase-3, Bcl-2, p53, NF-κB pathway proteins).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for evaluating synergistic effects.
Caption: Experimental Workflow for Synergy Evaluation.
References
- 1. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combinations with proteasome inhibitors in antitumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combating resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of microtubule targeting agents with other antineoplastics for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic effects of combining proteasome inhibitors with chemotherapeutic drugs in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Tmc-95A: A Comparative Benchmark Against Next-Generation Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Performance Analysis
The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and its inhibition has emerged as a powerful therapeutic strategy in oncology. Tmc-95A, a potent, non-covalent proteasome inhibitor, presents a unique mechanism of action. This guide provides a comprehensive comparison of this compound's performance against leading next-generation proteasome inhibitors: carfilzomib, ixazomib, and marizomib. The following sections detail their comparative efficacy, mechanisms of action, and the experimental protocols to support these findings.
Performance at a Glance: Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values of this compound and next-generation proteasome inhibitors against the three catalytic subunits of the 20S proteasome: chymotrypsin-like (CT-L), caspase-like (C-L), and trypsin-like (T-L).
| Inhibitor | Target Subunit | IC50 (nM) | Inhibition Type | Key Characteristics |
| This compound | Chymotrypsin-like (β5) | 5.4[1][2] | Reversible, Non-covalent | Broad-spectrum inhibition of all three catalytic subunits.[1][2] |
| Caspase-like (β1) | 60[1][2] | |||
| Trypsin-like (β2) | 200[1][2] | |||
| Carfilzomib | Chymotrypsin-like (β5) | 13.8 - 25.8[3] | Irreversible, Covalent | Highly selective for the chymotrypsin-like subunit.[3] |
| Caspase-like (β1) | 618[4] | |||
| Trypsin-like (β2) | 379[4] | |||
| Ixazomib | Chymotrypsin-like (β5) | 3.4[5][6][7] | Reversible, Covalent | Orally bioavailable, selective for the chymotrypsin-like subunit.[5][6][7] |
| Caspase-like (β1) | 31[5][6] | |||
| Trypsin-like (β2) | 3,500[5][6] | |||
| Marizomib | Chymotrypsin-like (β5) | 3.5[8][9] | Irreversible, Covalent | Brain-penetrant, pan-inhibitor of all three catalytic subunits.[8][9] |
| Caspase-like (β1) | 28[8] | |||
| Trypsin-like (β2) | 430[8][9] |
Delving into the Mechanisms: How They Work
Proteasome inhibitors disrupt the normal process of protein degradation within cells, leading to an accumulation of ubiquitinated proteins. This triggers cellular stress, cell cycle arrest, and ultimately, apoptosis (programmed cell death). While the overarching goal is the same, the specific mechanisms of these inhibitors vary.
Caption: General signaling pathway of proteasome inhibitors.
This compound stands out due to its non-covalent and reversible binding to all three catalytic sites of the proteasome.[10] This broad-spectrum inhibition disrupts multiple proteolytic activities simultaneously.
Carfilzomib forms an irreversible covalent bond primarily with the chymotrypsin-like (β5) subunit, leading to sustained inhibition.[3] This high selectivity is a key feature of its mechanism.
Ixazomib , while also targeting the β5 subunit, does so through a reversible covalent interaction.[5][6] Its oral bioavailability is a significant advantage in clinical settings.
Marizomib is a potent, irreversible inhibitor of all three proteasomal activities and possesses the unique ability to cross the blood-brain barrier, opening therapeutic possibilities for brain cancers.[8][11]
Experimental Corner: Protocols for Performance Evaluation
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following outlines the methodologies for key assays used in the evaluation of proteasome inhibitors.
Proteasome Activity Assay
This assay quantifies the enzymatic activity of the proteasome's catalytic subunits in the presence of an inhibitor.
Caption: Workflow for a fluorometric proteasome activity assay.
Methodology:
-
Sample Preparation: Prepare cell lysates or use purified 20S proteasome.[12]
-
Inhibitor Incubation: Incubate the proteasome samples with varying concentrations of the test inhibitor (e.g., this compound) and a control inhibitor (like MG-132).[13]
-
Substrate Addition: Add a fluorogenic peptide substrate specific for the desired catalytic activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[12]
-
Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of proteasome inhibition relative to the control and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of the proteasome inhibitor for a specified duration (e.g., 24, 48, 72 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 500-600 nm.[15] The intensity of the purple color is proportional to the number of viable cells.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis detection.
Methodology:
-
Cell Treatment: Induce apoptosis in cells by treating them with the proteasome inhibitor.[17]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[17]
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate and quantify the cell populations based on their fluorescence.
References
- 1. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marizomib activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. researchhub.com [researchhub.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validating the In Vivo Efficacy of Simplified Tmc-95A Analogs: A Comparative Guide
Introduction
The natural product Tmc-95A is a potent, non-covalent inhibitor of the 20S proteasome, a critical cellular machine responsible for protein degradation. Its complex structure, however, presents significant challenges for synthetic accessibility. Consequently, research has focused on developing simplified synthetic analogs that retain the potent inhibitory activity of the parent compound while being more amenable to large-scale production. These efforts have led to the identification of key structural modifications, such as the replacement of the labile enamide functionality with a more stable allylamide and the elimination of the C-36 asymmetric center, which do not compromise in vitro potency.
This guide provides a comparative overview of these simplified this compound analogs, placing their in vitro performance in the context of the parent compound and the clinically approved proteasome inhibitor, bortezomib (B1684674). While published in vivo efficacy and pharmacokinetic data for these specific simplified analogs are limited in the public domain, we present a standardized experimental protocol for evaluating such compounds in preclinical cancer models. This guide is intended for researchers, scientists, and drug development professionals interested in the advancement of next-generation proteasome inhibitors.
Comparative In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and its simplified analogs against the different catalytic activities of the 20S proteasome, alongside data for the comparator drug, bortezomib.
| Compound | Chymotrypsin-like (β5) IC50 (nM) | Trypsin-like (β2) IC50 (nM) | Caspase-like (β1) IC50 (nM) | Reference(s) |
| This compound | 5.4 | 200 | 60 | [1][2] |
| Simplified Analog 1 | Potent (Specific values not provided) | - | - | |
| (Allylamide replacement) | ||||
| Simplified Analog 2 | Potent (Specific values not provided) | - | - | |
| (No C-36 stereocenter) | ||||
| Bortezomib | 7 | 3000 | 400 |
Signaling Pathway: The Ubiquitin-Proteasome System
Proteasome inhibitors like this compound and its analogs function by blocking the activity of the 20S proteasome, the catalytic core of the 26S proteasome complex. This inhibition disrupts the degradation of poly-ubiquitinated proteins, leading to their accumulation. The buildup of these proteins, which include critical cell cycle regulators and pro-apoptotic factors, ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Experimental Protocols: In Vivo Efficacy Assessment
The following is a representative protocol for evaluating the anti-tumor efficacy of a simplified this compound analog in a human tumor xenograft mouse model. This protocol is based on established methodologies for testing proteasome inhibitors.
Objective: To determine the in vivo anti-tumor activity of a simplified this compound analog against a human cancer cell line grown as a xenograft in immunodeficient mice.
Materials:
-
Test Compound: Simplified this compound analog, formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Control Compounds: Vehicle control, Bortezomib (positive control).
-
Cell Line: Human multiple myeloma (e.g., RPMI-8226) or other relevant cancer cell line.
-
Animals: 6-8 week old female athymic nude mice.
-
Equipment: Calipers, analytical balance, sterile syringes and needles, animal housing facilities.
Methodology:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (intravenously, twice weekly)
-
Group 2: Bortezomib (0.5 mg/kg, intravenously, twice weekly)
-
Group 3: this compound Analog (Dose 1, e.g., 1 mg/kg, intravenously, twice weekly)
-
Group 4: this compound Analog (Dose 2, e.g., 5 mg/kg, intravenously, twice weekly)
-
-
-
Treatment and Monitoring:
-
Administer treatments for a specified period (e.g., 3-4 weeks).
-
Measure tumor volume and body weight twice weekly.
-
Monitor animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the completion of the treatment cycle.
-
Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, Western blot for proteasome activity markers).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of observed differences.
-
Experimental Workflow
The following diagram illustrates the key steps in the preclinical in vivo evaluation of a simplified this compound analog.
Caption: Workflow for in vivo efficacy testing in a xenograft model.
Conclusion
Simplified analogs of this compound represent a promising avenue for the development of new, synthetically accessible proteasome inhibitors. The available in vitro data demonstrates that key structural simplifications can be made without sacrificing the potent inhibitory activity of the natural product. While in vivo efficacy data is not yet widely available, the provided experimental framework offers a clear path for the preclinical validation of these compounds. Future in vivo studies will be critical to determine if the promising in vitro activity of these simplified analogs translates into effective and safe anti-cancer agents, potentially offering advantages over existing therapies.
References
Safety Operating Guide
Proper Disposal of TMC-95A: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides recommended procedures for the proper disposal of TMC-95A based on general laboratory safety principles for hazardous chemical waste. A specific Safety Data Sheet (SDS) for this compound, if available from the manufacturer, should always be consulted for the most accurate and detailed disposal instructions. All procedures must be conducted in strict accordance with local, state, and federal environmental regulations.
This compound is a potent proteasome inhibitor, and as such, it and its associated waste materials should be handled and disposed of as hazardous chemical waste.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1] Proper disposal is a critical component of laboratory safety and environmental responsibility.
Risk Assessment and Waste Categorization
Before beginning any disposal procedure, a thorough risk assessment of the waste stream is necessary. The appropriate disposal route will depend on the form of the this compound waste (solid or liquid) and whether it is mixed with other hazardous materials.
| Waste Category | Description | Primary Disposal Concern | Examples |
| Chemically Hazardous Solid Waste | Unused or expired solid (lyophilized) this compound. | Toxicity and reactivity. | Original vial of lyophilized this compound powder. |
| Chemically Hazardous Liquid Waste | This compound dissolved in solvents or mixed with other hazardous chemicals. | Toxicity, reactivity, flammability, or corrosivity (B1173158) of the mixture. | This compound dissolved in solvents like DMSO or acetonitrile; reaction mixtures containing this compound and other hazardous reagents. |
| Biohazardous Waste | This compound that has been in contact with potentially infectious biological materials. | Presence of biological agents in addition to chemical hazards. | Cell culture media containing this compound; tissues or fluids from animals treated with this compound. |
Step-by-Step Disposal Procedures
This section outlines the procedural steps for the safe disposal of this compound in various forms encountered during laboratory research.
Unused or Expired Solid this compound
-
Segregation: Keep the original container of solid this compound separate from other chemical waste streams.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste: this compound" and includes the full chemical name and associated hazard symbols.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials. This area should be well-ventilated and have secondary containment.
-
Disposal Request: Arrange for pickup and disposal by a certified hazardous waste management company.
This compound Solutions (e.g., in DMSO)
-
Collection: Collect all liquid waste containing this compound, including stock solutions, experimental dilutions, and contaminated buffers, in a dedicated, leak-proof, and chemically resistant container.
-
Container Selection: The waste container must be compatible with all components of the waste mixture (e.g., if dissolved in DMSO, the container must be DMSO-resistant).
-
Labeling: Clearly label the waste container with "Hazardous Waste: this compound in [Solvent Name]" and list all chemical components and their approximate concentrations. Include appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area with secondary containment to prevent spills.
-
Disposal: Arrange for collection and disposal by a certified hazardous waste management company.
Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste Collection: All disposable labware (e.g., pipette tips, centrifuge tubes, gloves) that has come into contact with this compound should be collected in a designated, labeled hazardous waste bag or container.
-
Decontamination of Reusable Labware: Non-disposable labware should be decontaminated using a validated procedure before washing and reuse. If a validated procedure is not available, the labware should be disposed of as hazardous waste.
-
Disposal: The sealed container of contaminated solid waste should be disposed of through a certified hazardous waste management company.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Protocols for Handling TMC-95A
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with TMC-95A, a potent proteasome inhibitor. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Understanding the Hazard: this compound Profile
This compound is a highly potent, noncovalent, and reversible inhibitor of the 20S proteasome.[1] It is a cyclic peptide of natural origin.[2] As a potent biological agent, this compound requires stringent handling procedures to prevent accidental exposure and ensure the integrity of experimental outcomes. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent proteasome inhibitor necessitates that it be handled with the same precautions as other compounds in this class, such as Bortezomib and Carfilzomib.[3][4][5][6][7][8]
Key Biological Activities:
| Proteasome Subunit Activity | This compound IC50 | Reference |
| Chymotrypsin-like (ChT-L) | 5.4 nM | [2] |
| Trypsin-like (T-L) | 200 nM | [2] |
| Peptidylglutamyl-peptide hydrolyzing (PGPH) / Caspase-like (C-L) | 60 nM | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon suspected contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols. Standard safety glasses are insufficient. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a risk of aerosol generation. | Minimizes the risk of inhaling fine particles of the potent compound. |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is critical to maintaining a safe and controlled experimental environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Transport: Use a designated, sealed, and clearly labeled secondary container to transport the compound to the laboratory.
-
Storage: Store this compound in a locked, dedicated, and well-ventilated area away from incompatible materials. The storage temperature should be as recommended by the supplier, typically -20°C or -80°C for long-term stability.
Preparation of Stock Solutions
All handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood or a biological safety cabinet.
-
Pre-weighing: If possible, order the compound in pre-weighed amounts to avoid handling the solid.
-
Weighing: If weighing is necessary, do so on a dedicated analytical balance inside a fume hood. Use disposable weigh boats.
-
Solubilization: Slowly add the desired solvent (e.g., DMSO) to the solid this compound to minimize aerosolization.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Use
-
When diluting stock solutions or adding this compound to experimental assays, always work within a fume hood or biological safety cabinet.
-
Use dedicated, clearly labeled equipment (pipettes, tubes, etc.) for handling this compound.
-
After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of waste contaminated with this compound are crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, tubes) must be collected in a dedicated, clearly labeled hazardous waste container for solids.[9]
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental media, must be collected in a designated, leak-proof hazardous waste container for liquids.[9] Do not dispose of this compound down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: All non-disposable labware that has come into contact with this compound must be decontaminated. This can be achieved by soaking in a solution that will degrade the compound (if known) or by thorough washing with a suitable solvent and detergent.
-
Waste Pickup: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled with the contents and associated hazards.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material. For large spills, or if you are not trained, evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) department immediately. |
Experimental Protocols and Visualizations
To ensure procedural clarity and consistency, the following diagrams illustrate key workflows for handling this compound.
By adhering to these rigorous safety and handling protocols, you can mitigate the risks associated with this potent compound and ensure a safe and productive research environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
- 1. longdom.org [longdom.org]
- 2. Fungal Secondary Metabolites as Inhibitors of the Ubiquitin–Proteasome System [mdpi.com]
- 3. novadozpharma.com [novadozpharma.com]
- 4. somersetpharma.com [somersetpharma.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. msds.amgen.com [msds.amgen.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
